molecular formula C11H12N2O3S2 B3070061 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine CAS No. 100060-98-8

4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine

Cat. No.: B3070061
CAS No.: 100060-98-8
M. Wt: 284.4 g/mol
InChI Key: UXOOJOCKROBTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine is a useful research compound. Its molecular formula is C11H12N2O3S2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-isothiocyanatophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c14-18(15,13-5-7-16-8-6-13)11-3-1-10(2-4-11)12-9-17/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOOJOCKROBTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide on 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (CAS 7356-55-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine is a highly specialized, bifunctional chemical reagent utilized extensively in medicinal chemistry, proteomics, and bioconjugation. Featuring a highly reactive isothiocyanate warhead coupled with a physiochemically favorable sulfonylmorpholine scaffold, this compound serves as a potent electrophile for the covalent modification of nucleophilic residues—predominantly primary amines.

This whitepaper provides an in-depth analysis of its structural properties, mechanistic action, and field-proven experimental protocols for researchers engaged in drug development and chemical biology.

Nomenclature & Structural Ambiguity (Critical Analysis)

A rigorous review of chemical registries reveals a notable nomenclature divergence associated with CAS 7356-55-0 .

In primary chemical databases (e.g., PubChem, CymitQuimica), CAS 7356-55-0 is formally registered to the carbocyclic derivative 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine [1]. However, multiple commercial vendors and secondary catalogs (e.g., Santa Cruz Biotechnology, Huateng Pharma) map CAS 7356-55-0 to the heterocyclic 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine [2].

The structural difference lies entirely in the saturated ring: morpholine contains an oxygen atom at the 4-position, whereas piperidine is purely carbocyclic. This oxygen atom fundamentally alters the molecule's hydrogen-bonding capacity and lipophilicity. This guide focuses on the morpholine derivative, while acknowledging its piperidine synonymity in commercial supply chains.

Quantitative Physicochemical Data

The following table summarizes the comparative properties of the two structures associated with this CAS registry:

Property4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine [1]
Molecular Formula C₁₁H₁₂N₂O₃S₂C₁₂H₁₄N₂O₂S₂
Molecular Weight 284.35 g/mol 282.38 g/mol
Saturated Scaffold Morpholine (Heterocyclic)Piperidine (Carbocyclic)
Reactive Warhead Isothiocyanate (-N=C=S)Isothiocyanate (-N=C=S)
H-Bond Acceptors 65
Primary Target Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)

Mechanistic Action: Covalent Protein Modification

Isothiocyanates (-N=C=S) are classic electrophiles used for "click-like" bioconjugation. The strong electron-withdrawing nature of the adjacent sulfonyl group on the phenyl ring significantly enhances the electrophilicity of the isothiocyanate carbon, making it highly reactive toward nucleophilic addition [3].

Reaction Kinetics and Causality

When exposed to a protein, the isothiocyanate group reacts preferentially with the ε-amino groups of lysine residues or the N-terminal α-amine.

  • Selectivity: Amines are targeted over hydroxyls (Ser/Thr) because amines are vastly superior nucleophiles at physiological or slightly basic pH. While thiols (Cys) can react to form dithiocarbamates, that reaction is often reversible. The reaction with amines yields a highly stable, irreversible thiourea linkage [4].

  • pH Dependency: The reaction requires the amine to be in its unprotonated (freebase) form. Since the pKa of a lysine side chain is ~10.5, the reaction buffer must be maintained at a slightly basic pH (8.0–9.5) to ensure a sufficient molar fraction of the nucleophile is available [4].

Mechanism A Isothiocyanate Electrophile C Zwitterionic Intermediate A->C Nucleophilic Attack B Primary Amine Nucleophile B->C Lone pair donation D Stable Thiourea Linkage C->D Proton Transfer

Caption: Nucleophilic addition mechanism of an isothiocyanate with a primary amine to form a thiourea.

The Sulfonylmorpholine Scaffold in Drug Design

Beyond its use as a labeling reagent, the resulting sulfonylmorpholine-phenyl-thiourea conjugate is a privileged pharmacophore in medicinal chemistry.

The morpholine ring is frequently incorporated into kinase inhibitors (e.g., mTOR or PI3K inhibitors) because the morpholine oxygen acts as a critical hydrogen bond acceptor with the kinase hinge region [5]. Concurrently, the sulfonyl group provides metabolic stability against oxidative degradation and enforces a specific vector geometry, allowing the molecule to project into solvent-exposed regions or deep binding pockets [5].

Experimental Protocol: Self-Validating Bioconjugation

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for labeling a target protein with 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine.

Reagents & Preparation
  • Probe Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Causality: Isothiocyanates are moisture-sensitive and will slowly hydrolyze in water to form primary amines, which can then auto-react to form symmetric thioureas. Anhydrous DMSO prevents this degradation.

  • Target Protein: Prepare the protein at 1–5 mg/mL in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or PBS, pH 8.5). Causality: Buffers like Tris or Glycine contain primary amines that will aggressively compete with the protein for the isothiocyanate warhead, quenching the reaction prematurely.

Step-by-Step Workflow
  • Conjugation: Add the probe stock to the protein solution to achieve a 10-to-20-fold molar excess of the probe. Mix gently and incubate at room temperature for 2 hours in the dark.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Causality: The excess Tris provides a massive surplus of primary amines to rapidly consume any remaining unreacted isothiocyanate, halting the reaction at a precise timepoint.

  • Purification: Pass the quenched mixture through a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with PBS to separate the labeled protein from the small-molecule byproducts.

  • Validation (Self-Correction): Analyze the purified conjugate via intact LC-MS. You should observe a mass shift of +284.35 Da per labeling event. If no mass shift is observed, the probe likely hydrolyzed prior to use (check DMSO anhydrous state) or the buffer pH was too low.

Workflow S1 Step 1: Reagent Preparation Dissolve in anhydrous DMSO (10 mM) S3 Step 3: Bioconjugation Incubate 10-20x molar excess at RT for 2h S1->S3 S2 Step 2: Buffer Exchange Target protein in amine-free buffer (pH 8.5) S2->S3 S4 Step 4: Quenching Add Tris buffer to neutralize unreacted probe S3->S4 S5 Step 5: Purification Desalting column to remove small molecules S4->S5 S6 Step 6: Validation LC-MS analysis (+284.35 Da shift per addition) S5->S6

Caption: Step-by-step experimental workflow for protein bioconjugation and mass spectrometry validation.

Handling, Stability, and Storage

  • Storage: The compound must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) and strictly desiccated.

  • Stability: The isothiocyanate moiety is electrophilic and susceptible to nucleophilic attack by ambient moisture. Hydrolysis yields a carbamic acid intermediate that rapidly decarboxylates into a primary amine, rendering the reagent inert for cross-linking applications.

References

  • CymitQuimica. "CAS 7356-55-0: 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine". CymitQuimica Catalog.
  • Santa Cruz Biotechnology. "4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine | CAS 7356-55-0". SCBT Biochemicals.
  • BenchChem. "Reaction mechanism of acetyl isothiocyanate with primary amines." BenchChem Technical Guides.
  • National Science Foundation (NSF PAR). "Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation". NSF Public Access Repository.
  • MDPI. "Overview of Research into mTOR Inhibitors". Molecules, 2022.

An In-Depth Technical Guide to 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine: Structural Dynamics, Synthesis, and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical biology and drug discovery, selecting the right electrophilic probe is critical for successful bioconjugation, assay development, and covalent inhibitor design. 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (CAS: 100060-98-8) is a highly specialized, bifunctional building block designed to address the common pitfalls of standard labeling reagents, such as poor aqueous solubility and unpredictable reactivity.

This whitepaper deconstructs the structural rationale behind this molecule, details its mechanistic action, and provides self-validating protocols for both its de novo synthesis and its application in protein bioconjugation.

Structural Rationale & Pharmacophore Deconstruction

The architecture of 4-[(4-isothiocyanatophenyl)sulfonyl]morpholine is not accidental; every moiety serves a distinct physicochemical or mechanistic purpose:

  • The Isothiocyanate Warhead (-N=C=S): This is the reactive center. The central carbon is highly electrophilic and undergoes rapid nucleophilic addition when exposed to primary amines (e.g., lysine residues on proteins) to form a stable, irreversible thiourea linkage.

  • The Sulfonyl Linker (-SO₂-): Beyond merely connecting the rings, the sulfonyl group is strongly electron-withdrawing. By pulling electron density away from the phenyl ring via the inductive effect, it increases the partial positive charge (

    
    ) on the isothiocyanate carbon. This makes the molecule significantly more reactive toward nucleophiles than a standard, un-substituted phenyl isothiocyanate.
    
  • The Morpholine Ring: Standard hydrophobic probes often aggregate in aqueous biological buffers. The morpholine ring introduces a hydrophilic oxygen heteroatom, significantly enhancing the aqueous solubility of the probe. Furthermore, because it forms a tertiary sulfonamide, it lacks an acidic N-H proton, preventing unwanted self-condensation or cross-reactivity during basic assay conditions.

Physicochemical Profiling

Understanding the baseline metrics of this compound is essential for calculating molar equivalents and predicting its behavior in solvent systems .

PropertyValue / Description
IUPAC Name 4-[(4-isothiocyanatophenyl)sulfonyl]morpholine
CAS Number 100060-98-8
Molecular Formula C₁₁H₁₂N₂O₃S₂
Molecular Weight 284.35 g/mol
Target Nucleophiles Primary amines (Lysine, N-terminus), Thiols (Cysteine)
Conjugate Bond Formed Thiourea (with amines), Dithiocarbamate (with thiols)
Solubility Profile Soluble in DMSO, DMF, and moderately soluble in aqueous buffers (due to the morpholine moiety) .

Mechanistic Action: The Isothiocyanate-Amine Conjugation

When deployed in a biological system, the isothiocyanate group selectively targets unprotonated primary amines. The causality behind the strict pH requirement (pH 8.0–9.0) lies in the pKa of the lysine


-amino group (~10.5). At physiological pH (7.4), the vast majority of lysines are protonated (-NH₃⁺) and non-nucleophilic. Elevating the pH to 8.5 increases the fraction of the neutral, nucleophilic amine (-NH₂) without causing excessive hydrolysis of the isothiocyanate warhead.

Mechanism Probe Isothiocyanate Probe Intermediate Tetrahedral Intermediate Probe->Intermediate Nucleophilic Attack Target Protein Lysine (-NH2) Target->Intermediate Product Thiourea Conjugate Intermediate->Product Proton Transfer

Caption: Nucleophilic addition of a primary amine to the isothiocyanate, forming a thiourea bond.

De Novo Synthesis Protocol

For laboratories requiring custom synthesis or isotopic labeling of this probe, the following two-step protocol provides a high-yield, self-validating pathway starting from commercially available 4-aminobenzenesulfonyl chloride.

Synthesis A 4-Aminobenzenesulfonyl Chloride C 4-Amino-N-morpholinosulfonyl benzene A->C Nucleophilic Substitution B Morpholine (Nucleophile) B->C E 4-(4-Isothiocyanatobenzenesulfonyl) morpholine C->E Thiocarbonylation D Thiophosgene Equivalent D->E

Caption: Synthetic workflow from 4-aminobenzenesulfonyl chloride to the final morpholine probe.

Step 1: Sulfonamide Formation

Causality: Morpholine acts as the nucleophile attacking the electrophilic sulfur. N,N-Diisopropylethylamine (DIPEA) is added to act as a non-nucleophilic base, scavenging the HCl byproduct to prevent the protonation of the aniline amine.

  • Dissolve 4-aminobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Add DIPEA (1.5 eq) dropwise, followed by the slow addition of morpholine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The highly polar starting material will convert to a less polar spot. Spray with Ninhydrin stain; the product will show a strong purple spot due to the unreacted primary aniline amine.

  • Wash the organic layer with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate in vacuo.

Step 2: Thiocarbonylation

Causality: To convert the primary amine to an isothiocyanate, a thiocarbonyl transfer agent is required. While thiophosgene is traditional, it is highly toxic. We utilize 1,1'-thiocarbonyldi-2(1H)-pyridone (DPT) or di-2-pyridyl thionocarbonate as a safer, bench-stable alternative .

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DCM.

  • Add DPT (1.2 eq) and stir at room temperature for 4–6 hours.

  • Self-Validation: Monitor via TLC. The Ninhydrin-positive spot (primary amine) must completely disappear. For definitive validation, run an FT-IR spectrum of the crude product; a massive, sharp cumulative double-bond stretch at ~2100–2150 cm⁻¹ will confirm the presence of the -N=C=S group.

  • Purify via silica gel flash chromatography (Hexane/Ethyl Acetate) to yield the final probe.

Experimental Protocol: Protein Bioconjugation

This protocol outlines the covalent labeling of a target protein (e.g., Bovine Serum Albumin or a monoclonal antibody) using the synthesized probe.

Step-by-Step Methodology
  • Buffer Exchange: Dialyze or use a spin-column (e.g., Amicon Ultra) to exchange the target protein into a conjugation buffer: 0.1 M Sodium Bicarbonate, pH 8.5 . Causality: Amine-free buffers must be used. Tris or glycine buffers will actively consume the isothiocyanate probe.

  • Probe Preparation: Dissolve 4-[(4-isothiocyanatophenyl)sulfonyl]morpholine in anhydrous DMSO to a concentration of 10 mM. Causality: Isothiocyanates degrade in water over time; the stock must be made in a dry organic solvent immediately before use.

  • Conjugation Reaction: Add the probe to the protein solution at a 10-to-1 molar excess (Probe:Protein). Ensure the final concentration of DMSO does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the mixture at room temperature for 2 hours with gentle end-over-end mixing.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes. Causality: The primary amine in Tris will rapidly react with and neutralize any remaining unreacted isothiocyanate.

  • Purification: Remove the quenched probe by passing the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

Self-Validating System (Degree of Labeling)

To prove the conjugation was successful, employ Intact Mass Spectrometry (LC-MS) .

  • Validation Logic: Each successful thiourea linkage adds exactly 284.35 Da to the protein's mass. By comparing the deconvoluted mass spectrum of the unlabeled protein to the conjugated protein, you can calculate the exact Degree of Labeling (DOL) based on the mass shift (e.g., a shift of +853 Da indicates exactly 3 labels per protein molecule).

References

[1] ChemicalBook. "4-[(4-ISOTHIOCYANATOPHENYL)SULFONYL]MORPHOLINE CAS 100060-98-8 Properties." ChemicalBook. Available at:

[2] MolCore. "Morpholine Products: 100060-98-8." MolCore Catalog. Available at:

[3] Cato Research Chemicals. "Safety Data Sheet: 4-(morpholinosulfonyl)phenyl isothiocyanate." Cato-Chem. Available at:

Technical Guide: 4-Morpholinophenyl Isothiocyanate Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-morpholinophenyl isothiocyanate sulfonyl derivatives , specifically focusing on the primary chemical entity 4-(4-isothiocyanatobenzenesulfonyl)morpholine and its related structural analogs.

These compounds represent a specialized class of heterobifunctional reagents used in proteomics, drug discovery (specifically kinase and carbonic anhydrase inhibition), and organic synthesis.

Part 1: Chemical Identity & Nomenclature

The term "4-morpholinophenyl isothiocyanate sulfonyl derivative" technically describes a molecule containing three distinct functional motifs: a morpholine ring, a phenyl isothiocyanate core, and a sulfonyl linker.

The specific chemical entity that satisfies this description is 4-(4-isothiocyanatobenzenesulfonyl)morpholine .[1]

Core Chemical Identity[1]
  • IUPAC Name: 4-(4-isothiocyanatobenzenesulfonyl)morpholine[1]

  • CAS Registry Number: 100060-98-8[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~284.35 g/mol

Validated Synonyms

Researchers often use variable nomenclature depending on whether they view the molecule as a derivative of morpholine, benzenesulfonamide, or phenyl isothiocyanate.

CategorySynonymContext
Systematic 4-Isothiocyanatobenzenesulfonic acid morpholideChemical Synthesis
Structural N-(4-Isothiocyanatobenzenesulfonyl)morpholineOrganic Chemistry
Functional 4-(Morpholinosulfonyl)phenyl isothiocyanateProteomics/Labeling
Abbreviated 4-NCS-benzenesulfonyl morpholideLab Notebook Notation

Part 2: Structural Chemistry & Reactivity

The utility of this compound stems from its dual-functionality. It acts as an electrophilic "warhead" (via the isothiocyanate group) while maintaining specific solubility and binding properties (via the morpholine-sulfonyl scaffold).

Structural Diagram (Graphviz)

G Morpholine Morpholine Ring (Solubility/Binding) Sulfonyl Sulfonyl Group (-SO2- Linker) Morpholine->Sulfonyl Amide Bond Phenyl Phenyl Ring (Scaffold) Sulfonyl->Phenyl Para-Substitution NCS Isothiocyanate Group (-N=C=S Electrophile) Phenyl->NCS Covalent Attachment Target Target Lysine (Protein/Amine) NCS->Target Thiourea Bond Formation

Caption: Structural logic of 4-(4-isothiocyanatobenzenesulfonyl)morpholine showing the electrophilic attack vector on protein targets.

Reactivity Profile
  • Isothiocyanate (-N=C=S): This group is highly reactive toward nucleophiles, specifically primary amines (Lysine residues, N-termini) at pH > 8.0. It forms a stable thiourea linkage.

  • Sulfonyl Morpholide: The sulfonamide-like bond is chemically stable under physiological conditions. It mimics the transition state of certain enzymatic reactions and provides hydrogen bond acceptors, making it a common motif in Carbonic Anhydrase (CA) inhibitors and Matrix Metalloproteinase (MMP) inhibitors.

Part 3: Synthesis Protocol

To ensure high purity and yield, the synthesis should follow a convergent pathway. The direct sulfonation of phenyl isothiocyanate is not recommended due to the instability of the NCS group under strong acidic conditions (chlorosulfonic acid).

Recommended Retrosynthetic Pathway

Target: 4-(4-isothiocyanatobenzenesulfonyl)morpholine Precursors: 4-Acetamidobenzenesulfonyl chloride + Morpholine

Step-by-Step Methodology

Step 1: Sulfonamide Formation

  • Reagents: 4-Acetamidobenzenesulfonyl chloride (1.0 eq), Morpholine (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 4-acetamidobenzenesulfonyl chloride in dry Dichloromethane (DCM) at 0°C.

    • Add Triethylamine to scavenge HCl.

    • Dropwise add Morpholine to control exotherm.

    • Stir at RT for 4 hours.

    • Validation: TLC (Ethyl Acetate/Hexane) should show disappearance of sulfonyl chloride.

    • Product: 4-Acetamidobenzenesulfonyl morpholide.

Step 2: Hydrolysis of Acetamide

  • Reagents: 6M HCl, Ethanol.

  • Procedure:

    • Reflux the intermediate in ethanolic HCl for 2 hours to deprotect the amine.

    • Neutralize with NaOH to pH 8-9 and extract with Ethyl Acetate.

    • Product: 4-Aminobenzenesulfonyl morpholide.

Step 3: Isothiocyanate Conversion (The Critical Step)

  • Reagents: Thiophosgene (

    
    ) OR 1,1'-Thiocarbonyldi-2(1H)-pyridone (TDP), 
    
    
    
    (base), DCM/Water biphasic system.
  • Safety Note: Thiophosgene is highly toxic. Use TDP for a safer alternative.

  • Procedure (Thiophosgene Method):

    • Dissolve 4-aminobenzenesulfonyl morpholide in DCM.

    • Add saturated aqueous

      
      .
      
    • Add Thiophosgene (1.1 eq) dropwise at 0°C with vigorous stirring.

    • React for 2 hours. The organic layer will turn yellow/orange.

    • Purification: Wash with water, dry over

      
      , and concentrate. Recrystallize from Hexane/Ether.
      

Part 4: Applications in Drug Development & Proteomics

Carbonic Anhydrase Inhibition (CAI)

Sulfonamide derivatives are the "gold standard" pharmacophore for inhibiting Carbonic Anhydrases. The morpholine tail modulates the lipophilicity (LogP), affecting blood-brain barrier penetration.

  • Mechanism: The sulfonamide nitrogen coordinates with the Zinc (

    
    ) ion in the CA active site.
    
  • Relevance: The isothiocyanate derivative allows for covalent labeling of the CA active site for structural studies or irreversible inhibition.

Proteomic Cross-linking

This compound serves as a heterobifunctional probe.

  • Workflow:

    • React the NCS group with a target protein (Lysine).

    • The "Morpholine-Sulfonyl-Phenyl" tag serves as a mass spectrometry handle.

    • The sulfonyl group enhances ionization efficiency in electrospray ionization (ESI-MS).

Intermediate for Thiourea Drugs

The isothiocyanate group is frequently reacted with secondary amines to form thiourea derivatives, a scaffold found in:

  • Antitubercular agents (targeting InhA).

  • CDK Inhibitors: Used to synthesize aminothiazole-based kinase inhibitors.[2]

References

  • Supstituted 4-Amino-Thiazol-2-yl Compounds as CDK Inhibitors. (Patent WO/2001/044242). Describes the use of 4-(4-isothiocyanatobenzenesulfonyl)morpholine as a key intermediate.[1]

  • Synthesis and Antimicrobial Activity of Novel Sulfonamide Derivatives. ResearchGate. (2018). Details the synthesis of sulfonamide morpholides and their conversion to bioactive thioureas.

  • Carbonic Anhydrase Inhibitors: Sulfonamides as Antitumor Agents. Journal of Medicinal Chemistry. Discusses the structure-activity relationship of sulfonamide tails including morpholine.

  • Isothiocyanates as Probes for Mapping Protein Active Sites. Biochemistry. Foundational text on using NCS reagents for lysine targeting.

Sources

Comparative Technical Guide: Sulfonyl-Isothiocyanate Probes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of CAS 100060-98-8 and CAS 7356-55-0. These compounds function as electrophilic sulfonyl-isothiocyanate probes, widely utilized in chemoproteomics and fragment-based drug discovery (FBDD) to map reactive lysine residues and explore protein binding pockets.

CAS 100060-98-8 vs. CAS 7356-55-0

Executive Summary

CAS 100060-98-8 (4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine) and CAS 7356-55-0 (1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine) are structurally homologous covalent probes. They share a core pharmacophore—a benzenesulfonyl isothiocyanate moiety—capable of covalently modifying nucleophilic amino acid residues, primarily Lysine (


-amino group), to form stable thiourea adducts.

The critical divergence lies in their "tail" regions:

  • CAS 100060-98-8 contains a morpholine ring, imparting higher polarity and water solubility.

  • CAS 7356-55-0 contains a piperidine ring, imparting higher lipophilicity and hydrophobic character.

This physicochemical distinction allows researchers to probe the hydropathic character of protein binding pockets. By screening both, scientists can determine whether a target site prefers a polar (morpholine-compatible) or hydrophobic (piperidine-compatible) ligand, a crucial step in Structure-Activity Relationship (SAR) optimization.

Chemical Identity & Structural Analysis

The following table contrasts the physicochemical properties of both probes. Note the difference in ClogP, which dictates their solubility profiles and membrane permeability.

FeatureCAS 100060-98-8CAS 7356-55-0
Common Name Morpholino-sulfonyl-ITCPiperidino-sulfonyl-ITC
IUPAC Name 4-[(4-isothiocyanatophenyl)sulfonyl]morpholine1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Molecular Formula


Molecular Weight 284.35 g/mol 282.38 g/mol
Reactive Group Isothiocyanate (-N=C=S)Isothiocyanate (-N=C=S)
Tail Moiety Morpholine (Polar ether oxygen)Piperidine (Hydrophobic hydrocarbon)
Estimated ClogP ~1.2 (More Hydrophilic)~2.5 (More Lipophilic)
Solubility DMSO, moderate in aqueous bufferDMSO, low in aqueous buffer
Primary Target Surface Lysines, Polar PocketsBuried Lysines, Hydrophobic Pockets
Mechanistic Divergence & Reaction Chemistry

Both compounds act as electrophilic traps . The isothiocyanate carbon is electron-deficient, making it susceptible to nucleophilic attack by the lone pair of electrons on primary amines (e.g., Lysine side chains or N-terminal amines).

Reaction Mechanism (Thiourea Formation)

The reaction proceeds via a nucleophilic addition mechanism, resulting in a stable thiourea linkage. This bond is generally irreversible under physiological conditions, allowing for robust downstream analysis (e.g., mass spectrometry).

ReactionMechanism Protein Protein-Lys-NH2 (Nucleophile) Transition Tetrahedral Intermediate Protein->Transition Nucleophilic Attack Probe Probe-N=C=S (Electrophile) Probe->Transition Product Protein-NH-CS-NH-Probe (Stable Thiourea Adduct) Transition->Product Proton Transfer

Figure 1: Mechanism of covalent modification. The lysine amine attacks the central carbon of the isothiocyanate group.

Selectivity Considerations
  • pH Dependence: The reaction requires the unprotonated amine (

    
    ). Thus, reactivity is higher at basic pH (pH 8.0–9.0). At physiological pH (7.4), only lysines with perturbed pKa values (lower than typical ~10.5) are highly reactive.
    
  • Off-Targets: While highly selective for amines, isothiocyanates can react with cysteine thiols (reversible dithiocarbamates) or N-terminal amines.

Experimental Protocols

To ensure reproducibility, the following protocols utilize DMSO stock solutions to mitigate the solubility differences between the two compounds.

Protocol A: Stock Solution Preparation

Objective: Create stable 50 mM stocks.

  • Weighing: Weigh ~5-10 mg of the compound in a glass vial (avoid plastics that may leach).

  • Solvent: Dissolve in anhydrous DMSO (Dimethyl sulfoxide).

    • Note: CAS 7356-55-0 (Piperidine) dissolves readily.

    • Note: CAS 100060-98-8 (Morpholine) may require vortexing due to polarity.

  • Storage: Aliquot into single-use vials and store at -20°C under desiccant. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the isothiocyanate group.

Protocol B: Protein Labeling Workflow

Objective: Label reactive lysines in a proteome lysate.

  • Lysate Prep: Dilute protein lysate to 1 mg/mL in PBS (pH 7.4) or HEPES (pH 8.0) .

    • Critical: Avoid amine-containing buffers (Tris, Glycine) as they will scavenge the probe.

  • Incubation: Add the probe (final conc. 10–100 µM) from the DMSO stock. Keep DMSO < 2% (v/v).

  • Reaction: Incubate at 37°C for 1 hour with gentle agitation.

  • Quenching: Stop the reaction by adding 50 mM Tris-HCl (pH 8.0) or precipitating proteins with cold acetone.

  • Analysis: Proceed to tryptic digestion and LC-MS/MS analysis.

Applications in Drug Discovery[2][3]

These two compounds are often used as a matched pair in Fragment-Based Drug Discovery (FBDD).

1. Ligandability Screening

By screening both CAS 100060-98-8 and CAS 7356-55-0 against a target protein, researchers can assess the nature of the binding site near a reactive lysine.

  • Scenario A (Hit with 7356-55-0 only): Suggests a hydrophobic pocket adjacent to the lysine. The piperidine ring interacts favorably with non-polar residues (Leu, Val, Phe).

  • Scenario B (Hit with 100060-98-8 only): Suggests a solvent-exposed or polar pocket. The morpholine oxygen may engage in H-bonding with nearby residues (Ser, Thr, Asn).

2. Chemoproteomic Profiling

In "scout fragment" approaches, these probes are added to live cells or lysates. The resulting thiourea adducts are identified via mass spectrometry, generating a map of "hyper-reactive" lysines across the proteome. This identifies potential allosteric sites for drug targeting.

Workflow Step1 Step 1: Proteome Lysate (In PBS/HEPES) Step2 Step 2: Parallel Labeling Step1->Step2 Branch1 Add CAS 100060-98-8 (Morpholine Probe) Step2->Branch1 Branch2 Add CAS 7356-55-0 (Piperidine Probe) Step2->Branch2 Step3 Step 3: Tryptic Digestion Branch1->Step3 Branch2->Step3 Step4 Step 4: LC-MS/MS Analysis Step3->Step4 Result Result: Differential Binding Map (Polar vs. Hydrophobic Pockets) Step4->Result

Figure 2: Parallel screening workflow for determining binding pocket characteristics.

Safety & Handling
  • Hazards: Both compounds are isothiocyanates , which are potent sensitizers. They can cause skin and respiratory irritation (lacrimators).

  • PPE: Wear nitrile gloves, safety goggles, and work in a chemical fume hood.

  • Disposal: Quench excess probe with an amine-containing waste solution (e.g., dilute Tris or ethanolamine) before disposal to neutralize the reactive group.

References
  • Chemical Identity Verific

    • Source: PubChem/Sigma-Aldrich C
    • Title: 4-(4-Isothiocyanatobenzenesulfonyl)morpholine.[1][2]

    • URL:[Link]

  • Chemical Identity Verific

    • Source: PubChem/ChemicalBook.
    • Title: 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine.[3][4][5][6][7]

    • URL:[Link][4]

  • Methodology for Isothiocyan

    • Source: Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. (Context: Chemoproteomic profiling principles applicable to lysine/cysteine probes).
    • URL:[Link]

  • Fragment-Based Drug Discovery (FBDD) Principles

    • Source: Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery.
    • URL:[Link]

Sources

4-isothiocyanatobenzenesulfonyl morpholine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Safety, Reactivity, and Handling in Medicinal Chemistry

Chemical Identity & Structural Analysis

4-isothiocyanatobenzenesulfonyl morpholine is a bifunctional electrophilic building block used primarily in the synthesis of bioactive thioureas and sulfonamide-based inhibitors. Its structure combines a stable morpholine-sulfonamide pharmacophore with a highly reactive isothiocyanate (-N=C=S) warhead.

Property Data
CAS Number 100060-98-8
IUPAC Name 4-[(4-isothiocyanatophenyl)sulfonyl]morpholine
Molecular Formula C₁₁H₁₂N₂O₃S₂
Molecular Weight 284.36 g/mol
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, DMF, DCM; Hydrolytically unstable in water
Melting Point 148–152 °C (Typical for this class, verify per batch)
Structural Reactivity Logic

The molecule operates on two distinct functional axes:

  • The Morpholine-Sulfonyl Tail: Acts as a solubility-enhancing scaffold. The morpholine oxygen accepts hydrogen bonds, improving pharmacokinetic profiles (CNS penetration), while the sulfonyl group provides metabolic stability.

  • The Isothiocyanate Head: A "soft" electrophile that reacts preferentially with nucleophiles (primary amines, thiols) to form stable thiourea or dithiocarbamate linkages. This is the primary source of both its synthetic utility and its toxicity.

Hazard Profiling & Risk Mitigation

Core Hazard Directive: Treat as a potent sensitizer and lachrymator . Unlike simple irritants, isothiocyanates can covalently modify proteins (haptenization), leading to irreversible immune sensitization.

GHS Classification (Derived from Structure-Activity Relationships)
Hazard Class Category Hazard Statement
Skin Corr./Irrit. Cat 1B / 2H314/H315: Causes severe skin burns/irritation.
Eye Dam./Irrit. Cat 1H318: Causes serious eye damage.[1][2]
Resp. Sens. Cat 1H334: May cause allergy or asthma symptoms if inhaled.
Skin Sens. Cat 1H317: May cause an allergic skin reaction.
Acute Tox. Cat 4H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[2]
Mechanism of Toxicity

The isothiocyanate group (-NCS) is electrophilic. Upon contact with biological tissue, it rapidly thiocarbamoylates amino residues (Lysine) and thiol residues (Cysteine) on proteins.

  • Immediate Effect: Chemical burns and lachrymation (tearing) due to TRPA1 channel activation.

  • Delayed Effect: Immune system recognition of modified proteins, leading to anaphylactic sensitization.

Handling, Storage, & Stability Protocols

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert Gas (Argon/Nitrogen) required.

  • Moisture Control: Strictly anhydrous. Isothiocyanates hydrolyze in moisture to form the corresponding aniline (4-morpholinosulfonylaniline), releasing toxic carbonyl sulfide (COS) gas.

Operational Workflow (DOT Visualization)

HandlingProtocol cluster_warning CRITICAL FAILURE MODES Start Start: Reagent Retrieval PPE Step 1: PPE Verification (Nitrile Gloves x2, Goggles, Lab Coat) Start->PPE Environment Step 2: Environment Check (Fume Hood On, Anhydrous Conditions) PPE->Environment Weighing Step 3: Weighing (Closed Balance, Anti-static Gun) Environment->Weighing If Humidity < 40% Solubilization Step 4: Solubilization (DMSO/DMF - Add slowly) Weighing->Solubilization Moisture Moisture Exposure -> Hydrolysis to Aniline + COS (Gas) Weighing->Moisture Open Vessel Quench Step 5: Waste Quenching (Treat with aq. Ammonia/NaOH) Solubilization->Quench Excess Reagent

Figure 1: Safe handling workflow emphasizing moisture avoidance to prevent toxic gas generation.

Synthetic Utility & Reactivity[8][9]

This compound is a "Click Chemistry" candidate for urea/thiourea ligation.

Standard Protocol: Thiourea Synthesis

Objective: Coupling 4-isothiocyanatobenzenesulfonyl morpholine (1.0 eq) with a primary amine (1.1 eq).

  • Solvent System: Anhydrous DCM or THF. Avoid alcohols if high temperature is required (to prevent thiocarbamate formation).

  • Base: Non-nucleophilic base (e.g., DIPEA, 1.5 eq) is optional but accelerates reaction by deprotonating the amine salt.

  • Procedure:

    • Dissolve amine in solvent at 0°C.

    • Add isothiocyanate solution dropwise over 10 mins.

    • Warm to RT and stir for 2–4 hours.

    • Monitoring: TLC (Disappearance of isothiocyanate spot, typically high R_f).

  • Workup: Quench with water (converts unreacted isothiocyanate to thiourea/urea derivatives which are easily separated).

Reactivity Pathway (DOT Visualization)

ReactivityMap Reagent 4-isothiocyanatobenzenesulfonyl morpholine Thiourea Thiourea Product (Stable Linkage) Reagent->Thiourea + Amine (Fast) Thiocarbamate Thiocarbamate (Side Product) Reagent->Thiocarbamate + Alcohol (Slow/Heat) Hydrolysis Sulfonyl Aniline + COS (Toxic Gas) Reagent->Hydrolysis + Moisture Amine Primary Amine (R-NH2) Alcohol Alcohol (R-OH) Water Water (H2O)

Figure 2: Chemoselectivity map. The amine pathway is dominant, but moisture leads to degradation.

Emergency Protocols

Spill Management

Do NOT wash with water immediately. Water generates COS gas and leaves insoluble aniline residues.

  • Evacuate: Clear the immediate area.

  • Neutralize: Cover spill with a mixture of 50% Ethanol, 40% Water, and 10% Concentrated Ammonia . The ammonia rapidly converts the isothiocyanate into a harmless thiourea derivative.

  • Clean: Absorb with vermiculite/sand.

First Aid
  • Eye Contact: Rinse for 15+ minutes.[2][3] Do not apply neutralizing agents to eyes. Seek ophthalmologist immediately.

  • Skin Contact: Wash with soap and water.[2][3][4] If redness persists, suspect sensitization; avoid future exposure to all isothiocyanates.

References
  • Sigma-Aldrich. (2024). Product Specification: 4-(4-isothiocyanatobenzenesulfonyl)morpholine. Link

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Link

  • National Institutes of Health (NIH). (2022). PubChem Compound Summary: Morpholine Reactivity Profile. Link

  • Fisher Scientific. (2025). Safety Data Sheet: Isothiocyanate Class Hazards. Link

Sources

The Emergence of Sulfonyl Morpholine Isothiocyanates: A Technical Guide to a Novel Class of Bioactive Agents

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of sulfonyl morpholine isothiocyanates, a novel class of compounds poised at the intersection of well-established pharmacophores. By dissecting the constituent chemical moieties—the isothiocyanate group, the morpholine scaffold, and the sulfonyl linker—we will build a comprehensive understanding of their predicted biological activities and potential therapeutic applications. This document serves as a foundational resource, providing the scientific rationale, proposed synthesis methodologies, and detailed experimental protocols to investigate this promising, yet underexplored, area of medicinal chemistry.

Deconstructing the Pharmacophore: A Trifecta of Bioactivity

The therapeutic potential of sulfonyl morpholine isothiocyanates stems from the synergistic interplay of its three core components. Each of these has a well-documented history in drug discovery, and their combination presents a compelling case for the development of new chemical entities with unique biological profiles.

The Isothiocyanate (-N=C=S) Group: A Potent Electrophile

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are responsible for their characteristic pungent flavor.[1][2] Their biological activity is largely attributed to the electrophilic nature of the carbon atom in the -N=C=S group, which readily reacts with nucleophiles such as the thiol groups of cysteine residues in proteins.[3][4] This reactivity allows ITCs to modulate the function of a wide range of cellular targets, leading to a diverse array of biological effects.

Key Biological Activities of Isothiocyanates:

  • Anticancer Properties: ITCs have been extensively studied for their chemopreventive and therapeutic effects against various cancers.[1][5][6] Their mechanisms of action are multifaceted and include the induction of phase II detoxification enzymes, promotion of apoptosis, and cell cycle arrest.[5]

  • Anti-inflammatory Effects: ITCs can suppress inflammatory pathways by inhibiting the activation of transcription factors like NF-κB, which in turn reduces the production of pro-inflammatory mediators.[7][8]

  • Antimicrobial Activity: Several ITCs have demonstrated broad-spectrum antimicrobial activity against a range of human pathogens.[9]

The Morpholine Ring: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Its unique physicochemical properties, including good water solubility and metabolic stability, have made it a "privileged scaffold" in drug design.[10][11] The incorporation of a morpholine moiety can improve the pharmacokinetic profile of a drug candidate, enhancing its absorption, distribution, metabolism, and excretion (ADME) properties.[11]

Notable Roles of the Morpholine Moiety:

  • Improved Pharmacokinetics: The polar nature of the morpholine ring can enhance the aqueous solubility of a molecule, which is often a critical factor for oral bioavailability.[11]

  • Modulation of Biological Activity: The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the overall conformation of the ring can influence the spatial arrangement of other functional groups, thereby affecting target binding.[10]

  • Anticancer Activity: Numerous compounds containing a morpholine ring have been reported to exhibit significant anticancer activity through various mechanisms, including the inhibition of kinases and other key cellular enzymes.[10][12][13]

The Sulfonyl (-SO2-) Group: A Versatile Linker and Pharmacophore

The sulfonyl group is a key structural motif in a wide range of therapeutic agents, most notably the sulfonamide class of antibiotics. Beyond its role in antimicrobial drugs, the sulfonyl group is a versatile linker that can influence the electronic properties and three-dimensional structure of a molecule.[14]

Key Attributes of the Sulfonyl Group:

  • Hydrogen Bonding Capacity: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, contributing to target binding affinity.[14]

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug.

  • Modulation of Physicochemical Properties: The inclusion of a sulfonyl group can impact a molecule's lipophilicity and polarity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

  • Anticancer Potential: Sulfonamide and sulfonyl-containing compounds have demonstrated anticancer activity through mechanisms such as cell cycle alteration and inhibition of angiogenesis.[14]

The Sulfonyl Morpholine Isothiocyanate Construct: A Hypothesis-Driven Approach

The combination of an isothiocyanate, a morpholine ring, and a sulfonyl linker into a single molecular entity—a sulfonyl morpholine isothiocyanate—is a logical progression in the quest for novel therapeutic agents. While direct and extensive research on this specific class of compounds is nascent, we can formulate a strong hypothesis regarding their potential biological activities based on the known properties of their constituent parts.

A recent study on 4-(phenylsulfonyl)morpholine derivatives has demonstrated potent anticancer activity against triple-negative breast cancer cells, inducing cell-cycle arrest and apoptosis.[15] This provides a compelling rationale for the synthesis and investigation of their isothiocyanate analogs, as the addition of the ITC group is anticipated to introduce additional and potentially synergistic mechanisms of anticancer action.

Hypothesized Biological Activities:

  • Enhanced Anticancer Efficacy: The combination of the apoptosis-inducing properties of the sulfonyl morpholine scaffold with the multi-faceted anticancer mechanisms of the isothiocyanate group could lead to synergistic or additive effects, resulting in more potent and selective anticancer agents.[5][15]

  • Modulated Target Specificity: The specific arrangement of the three moieties will dictate the overall shape and electronic distribution of the molecule, influencing its binding to specific protein targets. This could lead to novel inhibitors of enzymes that are dysregulated in cancer and other diseases.

  • Favorable Pharmacokinetic Profile: The presence of the morpholine ring is expected to confer favorable ADME properties, making these compounds suitable candidates for in vivo studies.[10][11]

Synthesis and Experimental Workflows

The synthesis of sulfonyl morpholine isothiocyanates can be approached through established methods for isothiocyanate formation.[16][17][18] A plausible synthetic route is outlined below, followed by detailed experimental protocols for the evaluation of their biological activity.

Proposed Synthesis of Sulfonyl Morpholine Isothiocyanates

A general method for the synthesis of isothiocyanates involves the reaction of a primary amine with a thiocarbonylating agent.[16] In the context of sulfonyl morpholine isothiocyanates, the key intermediate would be a primary amine-containing sulfonyl morpholine derivative.

Synthesis_of_Sulfonyl_Morpholine_Isothiocyanates cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Isothiocyanate Formation Morpholine Morpholine Sulfonyl_morpholine_intermediate Protected Amine-Containing Sulfonyl Morpholine Morpholine->Sulfonyl_morpholine_intermediate Base Aminophenyl_sulfonyl_chloride Substituted Phenyl Sulfonyl Chloride (with protected amine) Aminophenyl_sulfonyl_chloride->Sulfonyl_morpholine_intermediate Deprotection Deprotection Sulfonyl_morpholine_intermediate->Deprotection Primary_amine_intermediate Primary Amine-Containing Sulfonyl Morpholine Deprotection->Primary_amine_intermediate Final_Product Sulfonyl Morpholine Isothiocyanate Primary_amine_intermediate->Final_Product Thiophosgene Thiophosgene or other thiocarbonylating agent Thiophosgene->Final_Product Signaling_Pathways cluster_0 Cellular Stress & Inflammation cluster_1 Cell Proliferation & Survival SM-ITC Sulfonyl Morpholine Isothiocyanate Nrf2_Pathway Nrf2 Pathway SM-ITC->Nrf2_Pathway Activates NFkB_Pathway NF-κB Pathway SM-ITC->NFkB_Pathway Inhibits Apoptosis_Pathway Apoptosis Pathway (Caspase Activation) SM-ITC->Apoptosis_Pathway Induces Cell_Cycle_Control Cell Cycle Control (e.g., G2/M Arrest) SM-ITC->Cell_Cycle_Control Induces Antioxidant_Response Antioxidant Response (e.g., HO-1, NQO1) Nrf2_Pathway->Antioxidant_Response Inflammation_Down ↓ Pro-inflammatory Cytokines NFkB_Pathway->Inflammation_Down Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death Proliferation_Block Inhibition of Proliferation Cell_Cycle_Control->Proliferation_Block

Caption: Hypothesized signaling pathways modulated by sulfonyl morpholine isothiocyanates.

Future Directions and Therapeutic Potential

The exploration of sulfonyl morpholine isothiocyanates represents a promising frontier in drug discovery. The initial data on related sulfonyl morpholine compounds, combined with the extensive literature on isothiocyanates, strongly suggests that this novel class of molecules holds significant potential as anticancer, anti-inflammatory, and antimicrobial agents.

Future research should focus on:

  • Synthesis of a diverse library of analogs: Systematic modification of the substituent on the phenylsulfonyl group and the linker between the morpholine and isothiocyanate moieties will be crucial for establishing structure-activity relationships (SAR).

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways will be essential for understanding the mechanism of action and for identifying potential biomarkers for patient stratification.

  • In vivo efficacy and safety studies: Promising candidates should be advanced to preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of sulfonyl morpholine isothiocyanates and pave the way for the development of a new generation of targeted therapies.

References

  • Chen, Y.-J., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, e2300539.
  • Noolvi, M. N., et al. (2016). A series of novel indole based sulfonohydrazide derivatives containing morpholine heterocyclic ring were synthesized through multistep chemical reactions. European Journal of Medicinal Chemistry, 123, 22-36.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Brown, K. K., & Hampton, M. B. (2013). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(6), 3613-3623.
  • Mikołajczyk, M., & Kiełbasiński, P. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(5), 1750.
  • Agerbirk, N., & Olsen, C. E. (2012). Glucosinolate structures in evolution. Phytochemistry, 77, 16-45.
  • Rollin, P., & Mangelinckx, S. (2016). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. Current Pharmaceutical Design, 22(12), 1636-1667.
  • Mi, L., et al. (2011). Isothiocyanates as tubulin polymerization inhibitors—Synthesis and structure–activity relationship studies. Journal of Medicinal Chemistry, 54(9), 3259-3278.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of some new morpholine derivatives. International Journal of Molecular Sciences, 13(7), 8969-8981.
  • Guerrero-Beltrán, C. E., et al. (2012). Anti-inflammatory therapeutic mechanisms of isothiocyanates: insights from sulforaphane. Inflammopharmacology, 20(5), 259-268.
  • Mastuo, T., et al. (2020). Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds. Journal of Agricultural and Food Chemistry, 68(4), 889-897.
  • Ekowati, J., et al. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against murine leukemia P388 cells. Journal of Applied Pharmaceutical Science, 11(1), 108-116.
  • Asif, M. (2024).
  • Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(9), 888-894.
  • Xiao, D., et al. (2008). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Agricultural and Food Chemistry, 56(24), 11844-11849.
  • BenchChem. (2025).
  • Mikołajczyk, M., & Kiełbasiński, P. (2017).
  • Singh, S. V., et al. (2014). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Oncology, 4, 257.
  • Makriyannis, A., et al. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Journal of Medicinal Chemistry, 64(9), 5956-5972.
  • Kaur, R., & Singh, R. (2022). Biological activities of morpholine derivatives and molecular targets involved.
  • Spanu, C., & Spanu, M. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Antibiotics, 7(2), 36.
  • Kim, J. K., & Park, J. W. (2016). Recent advancement in the synthesis of isothiocyanates.
  • Roman, G. (2015). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 12(4), 436-453.
  • Kumar, S., & Van der Eycken, E. V. (2017). Isothiocyanates (in situ) and sulfonyl chlorides in water for N-functionalization of bicyclic amidines: access to N-alkylated γ-/ω-lactam derivatized thiourea and sulfonamides. Organic & Biomolecular Chemistry, 15(31), 6563-6567.
  • Zhang, Y., et al. (1994). Anticarcinogenic activities of sulforaphane and structurally related synthetic norbornyl isothiocyanates. Proceedings of the National Academy of Sciences, 91(8), 3147-3150.
  • Gerhäuser, C., et al. (2010). Isothiocyanate sulforaphane inhibits protooncogenic ornithine decarboxylase activity in colorectal cancer cells via induction of the TGF-β/Smad signaling pathway. Molecular Nutrition & Food Research, 54(10), 1486-1496.

Sources

Methodological & Application

synthesis of 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine from morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine from Morpholine Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals[1]

Abstract & Application Context

This application note details the robust synthesis of 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (CAS: 89574-10-7), a critical electrophilic scaffold in medicinal chemistry.[1] The isothiocyanate (-NCS) moiety serves as a versatile "warhead" for covalent binding to nucleophilic residues (cysteine/lysine) in protein targets or as a precursor for thiourea-linked bio-conjugates.[1]

The protocol utilizes a three-stage convergent pathway starting from commercially available morpholine .[2] It prioritizes intermediate purity and scalable methodology over "one-pot" shortcuts, ensuring high-grade final material suitable for biological assays.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the construction of the sulfonamide core followed by the unmasking of the aniline and subsequent conversion to the isothiocyanate.[1]

Strategic Logic:
  • Core Construction (Sulfonylation): Morpholine is reacted with N-acetylsulfanilyl chloride.[1] The acetyl group protects the aniline nitrogen, preventing polymerization and ensuring regioselective sulfonylation.[1]

  • Deprotection (Hydrolysis): Acid-catalyzed hydrolysis removes the acetyl group to reveal the primary amine.[1]

  • Functionalization (Thiophosgenation): The primary amine is converted to the isothiocyanate using thiophosgene in a biphasic system to mitigate side reactions (e.g., thiourea formation).[1]

SynthesisPathway Morpholine Morpholine (Starting Material) Intermediate1 Intermediate A: N-Acetyl Sulfonamide Morpholine->Intermediate1 Step 1: Sulfonylation (DCM, Et3N, 0°C) Reagent1 4-Acetamidobenzenesulfonyl Chloride Reagent1->Intermediate1 Intermediate2 Intermediate B: 4-(Morpholinosulfonyl)aniline Intermediate1->Intermediate2 Step 2: Hydrolysis (HCl, Reflux) Product Target Product: 4-[(4-Isothiocyanatophenyl) sulfonyl]morpholine Intermediate2->Product Step 3: Isothiocyanation (CSCl2, CHCl3/H2O)

Figure 1: Step-wise synthetic pathway for the target isothiocyanate.

Safety & Handling Protocols

  • Thiophosgene (CSCl₂): Highly toxic and volatile.[1][3] Must be handled in a well-ventilated fume hood. Use a bleach scrubber for waste.

  • Sulfonyl Chlorides: Corrosive and lachrymators. React violently with water.

  • Morpholine: Flammable liquid, causes severe skin burns.[1]

Experimental Protocols

Stage 1: Synthesis of N-[4-(Morpholin-4-ylsulfonyl)phenyl]acetamide

Rationale: Direct reaction of morpholine with sulfanilyl chloride is unstable; the N-acetyl derivative is used to protect the amine.

Reagents:

  • Morpholine (1.0 eq)[1]

  • 4-Acetamidobenzenesulfonyl chloride (1.1 eq)[1]

  • Triethylamine (Et₃N) (1.2 eq)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

Protocol:

  • Charge a round-bottom flask with 4-acetamidobenzenesulfonyl chloride (23.3 g, 100 mmol) and DCM (200 mL) under nitrogen atmosphere. Cool to 0°C.[4]

  • Add triethylamine (16.7 mL, 120 mmol) dropwise. The mixture may thicken.

  • Add morpholine (8.7 mL, 100 mmol) dropwise over 20 minutes, maintaining internal temperature <5°C to prevent hydrolysis of the chloride.

  • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting sulfonyl chloride (high R_f) should disappear.[1]

  • Work-up: Wash the organic layer with 1M HCl (2 x 100 mL) to remove excess morpholine/Et₃N, followed by saturated NaHCO₃ and brine.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85-90% (White solid).[1]

Stage 2: Deprotection to 4-(Morpholin-4-ylsulfonyl)aniline[1]

Rationale: Acidic hydrolysis is preferred over basic conditions to ensure complete cleavage of the robust acetamide without affecting the sulfonamide bond.[1]

Reagents:

  • Intermediate A (Stage 1 Product)[1]

  • Hydrochloric Acid (6M)[1]

  • Ethanol[1]

Protocol:

  • Dissolve Intermediate A (28.4 g, 100 mmol) in Ethanol (100 mL).

  • Add 6M HCl (100 mL).

  • Reflux the mixture (approx. 80-90°C) for 2-3 hours.

  • Monitoring: TLC should show a new, more polar spot (free amine).

  • Work-up: Cool to RT. Neutralize carefully with 20% NaOH solution until pH ~8-9. The product typically precipitates as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum.[1]

    • Expected Yield: >90% (Off-white solid).[1][5][6]

    • Key QC Point: ¹H NMR should show the loss of the acetyl methyl singlet (~2.1 ppm).[1]

Stage 3: Conversion to 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine

Rationale: The biphasic (Schotten-Baumann type) condition using Thiophosgene is the "Gold Standard" for converting aromatic amines to isothiocyanates.[1] The aqueous base scavenges the HCl byproduct, driving the reaction forward.[1]

Reagents:

  • 4-(Morpholin-4-ylsulfonyl)aniline (Intermediate B)[1] (1.0 eq)[1]

  • Thiophosgene (CSCl₂) (1.2 eq) [DANGER ][1]

  • Sodium Bicarbonate (NaHCO₃) (saturated aq.[1][7] solution)

  • Chloroform (CHCl₃)[1]

Protocol:

  • Setup: In a fume hood, prepare a biphasic mixture of Intermediate B (2.42 g, 10 mmol) in CHCl₃ (30 mL) and saturated aqueous NaHCO₃ (30 mL).

  • Cool the mixture to 0°C with vigorous stirring.

  • Addition: Add thiophosgene (0.92 mL, 12 mmol) dropwise via a glass syringe (sealed system recommended).

    • Note: The organic layer may turn orange/red temporarily.

  • Stir vigorously at 0°C for 30 minutes, then allow to warm to RT and stir for 2 hours.

  • Monitoring: TLC (Hexane/EtOAc 2:1).[1] The amine spot (baseline/polar) converts to a less polar spot (Isothiocyanate).[1]

  • Work-up: Separate the organic layer.[5] Extract the aqueous layer once with CHCl₃.

  • Combine organics, wash with water (2x) and brine (1x).

  • Dry over anhydrous MgSO₄ (Sodium sulfate can sometimes trap isothiocyanates; Magnesium sulfate is preferred here).[1]

  • Concentrate in vacuo at <40°C. Do not overheat, as isothiocyanates can degrade.[1]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3).

    • Expected Yield: 75-85% (White to pale yellow solid).[1]

Analytical Characterization (Self-Validation)

TechniqueParameterExpected ObservationValidation Criteria
IR Spectroscopy Functional Group~2100-2150 cm⁻¹ (Strong, Broad)Confirms presence of -NCS group. Absence indicates hydrolysis.
¹H NMR Aromatic RegionTwo doublets (AA'BB' system) ~7.4 - 7.8 ppmConfirms para-substitution pattern.
¹H NMR Morpholine RingMultiplets at ~3.0 ppm (N-CH₂) and ~3.7 ppm (O-CH₂)Confirms integrity of the morpholine ring.[1]
¹³C NMR NCS CarbonSignal at ~135-140 ppm Characteristic of isothiocyanate carbon (often weak intensity).[1]
Melting Point Physical PropertyDistinct sharp range (e.g., 150-155°C, derivative dependent)Wide range indicates impurities (likely thiourea byproduct).[1]

Troubleshooting & Optimization

Issue: Low Yield in Stage 3 (Isothiocyanate formation)
  • Cause: Formation of symmetric thiourea (Ar-NH-CS-NH-Ar). This happens if the local concentration of amine is too high relative to thiophosgene.

  • Solution: Ensure Thiophosgene is in excess and added to the amine (or vice versa, strictly controlling addition rate). The biphasic system usually prevents this, but vigorous stirring is essential.[1]

Issue: Product Hydrolysis
  • Cause: Isothiocyanates are susceptible to hydrolysis over time, especially in acidic moisture.[1]

  • Solution: Store the final product under inert gas (Argon/Nitrogen) at -20°C. Ensure all solvents in Stage 3 work-up are neutral.

Green Alternative (Thiophosgene-Free)

For labs restricting thiophosgene use, replace Stage 3 with the CS₂/DCC Method :

  • Dissolve amine in Pyridine/DCM.

  • Add CS₂ (excess) and stir for 1 hour (forms dithiocarbamate).

  • Add DCC (Dicyclohexylcarbodiimide) to desulfurize the intermediate to -NCS.[1]

  • Note: Removal of DCU byproduct can be difficult; thiophosgene method is generally cleaner for this specific substrate.

References

  • Munchhof, M. J., et al. (2012).[1] "Design and synthesis of isothiocyanate-based inhibitors." Journal of Medicinal Chemistry. (General grounding on isothiocyanate synthesis).

  • Organic Syntheses. (2007).[1] "Preparation of Sulfonamides via Nucleophilic Attack." Org.[3][8][9] Synth. 84, 129.[1] (Grounding for Stage 1 Sulfonylation).

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 3725513, 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine."[1] PubChem. (Verification of Target Structure).

  • Zhang, Y., et al. (2012).[1] "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions."[4] Beilstein Journal of Organic Chemistry, 8, 61–70.[1] (Grounding for Biphasic Thiophosgene Protocol).

Sources

Application Note: Covalent Fragment Screening Using 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Covalent Fragment-Based Drug Discovery (FBDD), Chemoselective Protein Profiling

Introduction & Mechanistic Rationale

In the evolving landscape of targeted covalent inhibitors (TCIs), the "electrophile-first" approach has gained significant traction for liganding challenging or previously "undruggable" protein targets[1]. 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (CAS 7356-55-0) is a highly versatile, dual-targeting electrophilic fragment.

Unlike traditional acrylamides that act strictly as soft electrophiles targeting cysteines via Michael addition, heterocyclic isothiocyanates offer unique, tunable chemoselectivity. The morpholine-sulfonyl moiety serves as a solubility-enhancing, non-covalent directing group. It is capable of sampling hydrogen bond networks within a binding pocket—via the morpholine oxygen and sulfonyl oxygens—thereby pre-organizing the fragment and increasing the effective local concentration of the warhead[2].

The Causality of pH-Driven Chemoselectivity

The isothiocyanate (-NCS) warhead undergoes nucleophilic addition with both thiols and primary amines, but this reactivity is strictly governed by the pH of the microenvironment[3]:

  • Cysteine Targeting (pH 6.5–7.4): At physiological or slightly acidic pH, lysine

    
    -amines remain protonated (
    
    
    
    ) and non-nucleophilic. However, the high intrinsic nucleophilicity of the cysteine thiolate anion allows for the selective formation of a dithiocarbamate linkage[1].
  • Lysine Targeting (pH 8.5–9.5): In alkaline buffers, a significant fraction of lysine residues becomes deprotonated. The neutral primary amine acts as a strong hard nucleophile, attacking the central electrophilic carbon of the isothiocyanate to form a highly stable, irreversible thiourea bond[4].

Experimental Workflows & Visualization

To successfully deploy this fragment in a screening campaign, the workflow must account for pH-dependent chemoselectivity and employ orthogonal validation to rule out false positives (e.g., non-covalent aggregation).

G A 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine B Target Protein Incubation A->B C pH 6.5 - 7.4 Buffer (Thiol-Favoring) B->C Acidic/Neutral D pH 8.5 - 9.5 Buffer (Amine-Favoring) B->D Alkaline E Cysteine Modification (Dithiocarbamate) C->E F Lysine Modification (Thiourea) D->F G Intact LC-MS / Native MS Mass Shift: +284.03 Da E->G F->G

Fig 1: pH-dependent chemoselective screening workflow for isothiocyanate covalent fragments.

Self-Validating Protocols

Protocol A: Intact Native Mass Spectrometry (nMS) Screening

Purpose: To identify covalent adduct formation while preserving the protein's native fold, ensuring that only biologically relevant, solvent-accessible, or pocket-bound residues react[1].

Step-by-Step Methodology:

  • Protein Preparation: Buffer exchange the target protein into 200 mM Ammonium Acetate using size-exclusion spin columns.

    • Causality Check: Adjust the buffer to pH 7.0 for Cys-profiling or pH 8.5 for Lys-profiling. Final protein concentration should be 5 µM.

  • Fragment Incubation: Add 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (from a 10 mM DMSO stock) to achieve a final concentration of 50 µM (10x molar excess). Ensure the final DMSO concentration remains

    
     to prevent protein denaturation.
    
  • Kinetic Monitoring (Self-Validation): Incubate at 25°C and pull aliquots at 2h, 6h, and 24h.

    • Why? A time-course distinguishes between specific pocket-directed binding (which rapidly saturates) and non-specific surface labeling (which shows continuous, linear multi-labeling over time).

  • Native MS Acquisition: Infuse the sample via nano-electrospray ionization (nESI) into a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap UHMR).

  • Artifact Disruption: Increase the MS skimmer voltage (e.g., from 30 V to 120 V) or desolvation voltage.

    • Why? This imparts collisional energy that strips away non-covalent binders. If the +284.03 Da mass shift persists, it is strictly due to covalent bond formation[1].

Protocol B: High-Throughput Surrogate Reactivity Assay

Purpose: To quantify the intrinsic electrophilicity of the fragment prior to protein screening, ensuring it falls within the "Goldilocks" zone—reactive enough to trap a target, but stable enough to avoid indiscriminate toxicity[3].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1 mM solution of the fragment in PBS (pH 7.4).

  • Nucleophile Addition: Add 10 mM GSH (L-glutathione) to evaluate thiol reactivity, or 10 mM N-acetyllysine to evaluate amine reactivity.

  • LC-MS / NMR Tracking: Monitor the depletion of the parent fragment via LC-MS (UV 254 nm) or

    
    -NMR over 24 hours.
    
  • Control Validation: Run a parallel reaction with a known standard (e.g., phenyl isothiocyanate) to validate the quantification curve and ensure buffer stability[3]. Calculate the half-life (

    
    ) using pseudo-first-order kinetics.
    

Quantitative Data Presentation

The following table summarizes the expected physicochemical and mass spectrometric parameters for 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (


, Exact Mass: 284.0287 Da) during screening.
ParameterCysteine TargetingLysine Targeting
Optimal Buffer pH 6.5 – 7.48.5 – 9.5
Target Nucleophile Thiol (-SH)Primary Amine (-NH

)
Covalent Linkage Formed DithiocarbamateThiourea
Expected Mass Shift (

Da)
+284.03 Da+284.03 Da
Reaction Reversibility Partially ReversibleIrreversible
Primary Analytical Method Native MS / Intact LC-MSIntact LC-MS / Peptide Mapping

References

  • Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances (2020). Available at:[Link]

  • Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm (2018). Available at:[Link]

  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. Australian Journal of Chemistry (2025). Available at:[Link]

  • Isothiocyanate-mediated cyclization of phage-displayed peptides enables discovery of macrocyclic binders. Science Advances (2024). Available at:[Link]

Sources

Application Note: Bioconjugation Strategies for Phenyl Isothiocyanates (PITC)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conjugation of phenyl isothiocyanates (PITC) to biological macromolecules is a cornerstone technique in proteomics and theranostics. Whether utilized for fluorescent labeling (e.g., Fluorescein Isothiocyanate, FITC) or radiometal chelation (e.g., p-SCN-Bn-DOTA), the formation of the thiourea linkage is chemically robust.[1] However, the hydrophobicity of the phenyl ring and the hydrolytic instability of the isothiocyanate group present distinct challenges. This guide provides a mechanistic deconstruction of the reaction, optimized protocols for distinct PITC classes, and self-validating quality control workflows to ensure high-fidelity bioconjugates.

Mechanistic Insight & Chemical Logic

The Reaction: Thiourea Formation

The isothiocyanate group (–N=C=S) is an electrophile that reacts primarily with nucleophilic primary amines (–NH₂) found on the N-terminus and Lysine residues of proteins.[2] The reaction yields a stable thiourea bond.[2][3]

Key Chemical Constraint: The reaction requires the amine to be unprotonated (nucleophilic).

  • Lysine ε-amine pKa: ~10.5

  • N-terminal α-amine pKa: ~9.0

  • Consequence: At physiological pH (7.4), the majority of lysine amines are protonated (–NH₃⁺) and unreactive. Successful conjugation requires an alkaline environment (pH 8.5–9.[4]5) to shift the equilibrium toward the reactive, unprotonated amine species [1].

The Competition: Hydrolysis

Water is also a nucleophile. In aqueous buffers, isothiocyanates slowly hydrolyze to form thiocarbamates, which eventually decompose into amines.

  • The "Goldilocks" Zone: You must balance pH.

    • Too Low (< 8.0): Amine reactivity is negligible; hydrolysis dominates.

    • Too High (> 10.0): Protein denaturation occurs; hydrolysis rate increases significantly.

    • Optimal: pH 9.0–9.5 usually provides the best trade-off between reaction rate and reagent stability [2].

Visualization: Reaction Pathway

The following diagram illustrates the nucleophilic attack and the competing hydrolysis pathway.

PITC_Mechanism PITC Phenyl Isothiocyanate (R-N=C=S) Intermediate Tetrahedral Intermediate PITC->Intermediate Nucleophilic Attack Byproduct Hydrolysis Products (Thiocarbamate -> Amine) PITC->Byproduct Hydrolysis (Competing Pathway) Amine Protein Amine (H2N-Protein) Amine->Intermediate pH > 8.5 Water Water (H2O) Water->Byproduct Thiourea Stable Conjugate (Thiourea Bond) Intermediate->Thiourea Proton Transfer (Major Pathway)

Figure 1: Mechanism of Isothiocyanate conjugation. The primary amine attacks the central carbon of the isothiocyanate group. High pH favors the amine attack over water hydrolysis.

Critical Reaction Parameters

Buffer Selection (The "No-Amine" Rule)

CRITICAL: Never use buffers containing primary amines (e.g., Tris, Glycine) during the conjugation step.[5] These will act as scavenger nucleophiles, reacting with the PITC reagent and reducing labeling efficiency [3].

Buffer SystempH RangeSuitabilityNotes
Sodium Carbonate/Bicarbonate 8.5 – 9.5Excellent Standard choice. High buffering capacity at pH 9.
Borate Buffer 8.5 – 9.5Good Alternative if carbonate affects protein stability.
Phosphate (PBS) 7.2 – 7.5Poor pH is too low for efficient Lysine labeling (N-term only).
Tris / Glycine AnyFORBIDDEN Contains amines; will quench the reaction.[6][7]
Solvent & Solubility

Phenyl isothiocyanates are hydrophobic.

  • Solvent: Dissolve the PITC reagent in anhydrous DMSO or DMF .[3]

  • Final Organic Content: Keep the final volume of organic solvent < 10% (v/v) in the reaction mixture to prevent protein precipitation. 5% is ideal.

Protocol 1: Fluorescent Labeling with FITC

This protocol is designed for labeling IgG antibodies but is adaptable to other proteins.

Materials
  • Protein: 2–10 mg/mL in PBS (free of azides/amines).

  • Conjugation Buffer: 0.1 M Sodium Carbonate, pH 9.0.[3][7]

  • Reagent: FITC (Fluorescein Isothiocyanate), Isomer I.

  • Solvent: Anhydrous DMSO.[6]

  • Purification: Sephadex G-25 Desalting Column (e.g., PD-10).

Step-by-Step Methodology
  • Buffer Exchange: Dialyze or desalt the protein into 0.1 M Sodium Carbonate, pH 9.0 .

    • Why: Ensures amines are deprotonated and removes inhibitory ions.

  • Reagent Preparation: Dissolve FITC in DMSO to a concentration of 10 mg/mL.

    • Note: Prepare immediately before use.[6][7] FITC degrades in light and moisture.

  • Calculations: Target a molar excess of 15–20x (FITC:Protein).

    • Example: For 1 mg IgG (~150 kDa), use ~50 µg FITC.

  • Reaction: Slowly add the FITC/DMSO solution to the protein while gently vortexing.

    • Control: Incubate in the dark at Room Temperature for 1–2 hours .

  • Quenching (Optional but Recommended): Add 50 mM Ammonium Chloride or Tris (pH 8.0) and incubate for 15 mins.

    • Why: Reacts with excess FITC, preventing non-specific hydrophobic interaction during purification.

  • Purification: Pass the mixture through a Sephadex G-25 column equilibrated with PBS. Collect the first peak (protein). The small molecule dye will remain in the column.

Quality Control: Degree of Labeling (DOL)

Calculate DOL using UV-Vis absorbance [4].[8]


[8]
  • 
     : Absorbance of dye (495 nm for FITC).
    
  • 
     : 70,000 M⁻¹cm⁻¹ (FITC).
    
  • 
     : 210,000 M⁻¹cm⁻¹ (IgG).
    
  • CF (Correction Factor) : 0.30 (adjusts for FITC absorbance at 280 nm).

Protocol 2: Bifunctional Chelator Conjugation (p-SCN-Bn-DOTA)

Used for radiolabeling (e.g., ¹⁷⁷Lu, ⁹⁰Y). This reaction is more sensitive to hydrolysis and metal contamination.

Materials
  • Antibody: > 5 mg/mL in amine-free buffer.

  • Buffer: 0.1 M Sodium Carbonate, pH 9.0 (Metal-free/Chelex-treated).

  • Reagent: p-SCN-Bn-DOTA.[1][9][10][11][12]

  • Purification: Amicon Ultra Centrifugal Filters (30-50 kDa cutoff).

Step-by-Step Methodology
  • Metal-Free Prep: Ensure all buffers are treated with Chelex-100 to remove trace metals (Cu, Fe, Zn) which will occupy the DOTA cage.

  • Solubilization: Dissolve p-SCN-Bn-DOTA in DMSO (typical stock 10–20 mg/mL).

  • Conjugation: Add 10–50 molar equivalents of chelator to the antibody.

    • Insight: DOTA conjugation is less efficient than FITC. Higher equivalents (20-50x) are often needed to achieve a chelator-to-antibody ratio of 2–5 [5].

  • Incubation: Overnight at 4°C or 1–2 hours at 37°C.

    • Note: 37°C increases reaction rate but risks aggregation; 4°C is safer for labile proteins.

  • Purification: Perform diafiltration (spin filters) against 0.25 M Ammonium Acetate, pH 5.5 (or PBS if not immediately radiolabeling).

    • Why Ammonium Acetate? It is a standard buffer for subsequent radiolabeling steps.

Quality Control: MALDI-TOF MS

Unlike FITC, DOTA has no strong chromophore. UV-Vis cannot determine DOL.

  • Method: Analyze the unmodified antibody and the conjugate via MALDI-TOF mass spectrometry.

  • Calculation:

    
    
    
    • MW(p-SCN-Bn-DOTA) ≈ 551.6 Da (Check specific salt form).

Experimental Workflow Visualization

Workflow Start Start: Purified Protein BufferEx Buffer Exchange (pH 9.0, Amine-Free) Start->BufferEx Reaction Conjugation Reaction (1-2h RT or O/N 4°C) BufferEx->Reaction PrepReagent Dissolve PITC in DMSO (Fresh Prep) PrepReagent->Reaction Add slowly (<10% v/v) Quench Quench (Add Tris/Glycine) Reaction->Quench Purify Purification (SEC or Dialysis) Quench->Purify QC QC Analysis (DOL, Aggregation) Purify->QC

Figure 2: Standard workflow for PITC bioconjugation. Note the critical steps of buffer exchange and fresh reagent preparation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Degree of Labeling (DOL) pH too low (< 8.5)Adjust buffer to Carbonate pH 9.0–9.5.
Buffer contained aminesEnsure dialysis against carbonate/borate is complete.
Hydrolysis of reagentUse fresh DMSO stock; ensure DMSO is anhydrous.
Protein Precipitation High organic solvent %Keep DMSO < 5-10% final volume.
Over-labeling (Hydrophobic)Reduce molar excess of PITC reagent.
High Background Signal Free dye remainingImprove purification (add a second desalting step).
Aggregation Cross-linking or Over-labelingLower protein concentration or reagent excess.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.

  • Thermo Fisher Scientific. Amine-Reactive Probes - Chemistry of Crosslinking. Link

  • Sigma-Aldrich.[11] FITC Labeling of Proteins Protocol. Link

  • Lumiprobe. Degree of labeling (DOL) calculator. Link

  • Cooper, M. S., et al. (2006). Conjugation of chelators to antibodies and proteins. Nature Protocols. Link

Sources

Application Note: Mechanistic Insights and Optimization of Isothiocyanate-Lysine Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Executive Summary

The covalent modification of proteins via isothiocyanate (ITC) chemistry remains a cornerstone technique in bioconjugation, widely utilized for fluorescent labeling (e.g., FITC), targeted drug delivery, and assay development. Despite its ubiquity, suboptimal reaction conditions frequently lead to low degrees of labeling (DOL), protein precipitation, or unstable conjugates. This application note deconstructs the thermodynamic and kinetic causality behind ITC-lysine reactions, providing a self-validating protocol engineered to ensure high-yield, reproducible bioconjugation.

Mechanistic Framework: The Isothiocyanate-Amine Reaction

Isothiocyanates (


) are highly versatile electrophiles. The central carbon atom of the ITC group is electron-deficient, making it highly susceptible to nucleophilic attack by electron-rich functional groups on the protein surface[1].

In a protein microenvironment, the primary targets for ITC are the


-amino groups of lysine residues, the 

-amino group at the N-terminus, and the sulfhydryl (-SH) groups of cysteine residues. However, the stability of the resulting bond dictates the utility of the conjugate:
  • Lysine & N-Terminus: Nucleophilic attack by a primary amine yields a highly stable, irreversible thiourea linkage[1].

  • Cysteine: Attack by a thiol yields a dithiocarbamate linkage. This reaction is reversible; the dithiocarbamate is unstable in aqueous environments and can easily dissociate, regenerating the free ITC[1].

Mechanism ITC Isothiocyanate (R-N=C=S) Electrophilic Carbon Lys Lysine ε-NH2 pKa ~9.5-10.5 ITC->Lys Nucleophilic Attack Cys Cysteine -SH pKa ~8.3 ITC->Cys Nucleophilic Attack pH8 Alkaline Buffer (pH 8.5-9.5) Deprotonates Amine Lys->pH8 Requires pH7 Neutral Buffer (pH 7.0-8.0) Thiol Reactivity Cys->pH7 Requires Thiourea Thiourea Linkage (Stable, Irreversible) pH8->Thiourea Drives Formation Dithiocarbamate Dithiocarbamate (Unstable, Reversible) pH7->Dithiocarbamate Drives Formation

Reaction pathways of isothiocyanates with lysine vs. cysteine residues based on pH.

Kinetic and Thermodynamic Causality

The success of ITC conjugation is entirely dependent on the protonation state of the target nucleophile. The


-amino group of lysine has a nominal 

of approximately 9.4 to 10.5, depending on its local microenvironment[2]. At physiological pH (7.4), over 99% of lysine residues are protonated (

) and thus completely non-nucleophilic.

To drive the reaction kinetics forward, the pH of the reaction buffer must be elevated to 8.5–9.5[3]. This deprotonates a sufficient fraction of the lysine residues to their reactive free-base form (


). However, elevating the pH introduces a competing thermodynamic risk: the base-catalyzed hydrolysis of the isothiocyanate into an unreactive primary amine[1]. Therefore, the conjugation must be strictly time-controlled and performed in an optimal pH window to balance labeling kinetics against dye degradation[4].
Quantitative Comparison of Nucleophilic Targets
Target ResidueTypical

Optimal Reaction pHProduct FormedBond StabilityHydrolysis Risk
Lysine (

-amine)
9.4 - 10.58.5 - 9.5ThioureaHigh (Irreversible)High (at pH > 9.5)
N-terminal (

-amine)
7.8 - 8.07.0 - 8.0ThioureaHigh (Irreversible)Moderate
Cysteine (thiol) ~8.37.0 - 8.0DithiocarbamateLow (Reversible)Moderate

Self-Validating Protocol: FITC Labeling of IgG

This protocol utilizes Fluorescein Isothiocyanate (FITC) to label an IgG antibody. It is designed as a self-validating system , incorporating pre-reaction, in-process, and post-reaction quality control (QC) checkpoints to guarantee trustworthiness and reproducibility.

Materials Required
  • Protein: IgG Antibody (purified, free of carrier proteins like BSA).

  • Label: FITC Isomer I (Store desiccated at -20°C).

  • Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate, pH 9.0[5].

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification: Sephadex G-25 size-exclusion chromatography (SEC) column.

Workflow Prep 1. Buffer Exchange 0.1M Carbonate pH 9.0 (Removes Tris/Glycine) React 2. Conjugation Add FITC in DMSO (10:1 Molar Excess) Prep->React Monitor 3. In-Process QC Fluorescence Polarization React->Monitor Purify 4. SEC Purification Desalting Column (Remove Free Dye) Monitor->Purify Validate 5. Final Validation Calculate DOL via A280/A495 Purify->Validate

Self-validating workflow for isothiocyanate-lysine bioconjugation.

Step-by-Step Methodology

Step 1: Pre-Reaction QC & Buffer Exchange

  • Causality: Buffers containing primary amines (e.g., Tris, Glycine) or ammonium ions (e.g., Ammonium Sulfate) will aggressively compete with lysine for the ITC dye, neutralizing the reaction[6].

  • Action: Dialyze or use a desalting column to exchange the IgG into 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0[5].

  • Validation: Measure protein concentration via

    
     absorbance. Adjust to a final concentration of 2.0 - 5.0 mg/mL[5].
    

Step 2: Reagent Preparation

  • Causality: FITC is highly susceptible to aqueous hydrolysis. Preparing aqueous stock solutions leads to rapid dye degradation prior to conjugation.

  • Action: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL. Do not store this solution; discard any unused portion.

Step 3: Conjugation Reaction

  • Action: Add the FITC-DMSO solution dropwise to the IgG solution while stirring gently. Target a molar excess of 10:1 to 20:1 (FITC to IgG)[5].

  • Action: Incubate the reaction mixture in the dark at room temperature (20-25°C) for 2 hours.

Step 4: In-Process QC (Fluorescence Polarization)

  • Causality: Monitoring the reaction ensures that conjugation is actively occurring rather than dye hydrolysis.

  • Action: Extract a 10 µL aliquot and measure Fluorescence Polarization (FP). As the small, rapidly tumbling FITC molecule (low anisotropy) covalently attaches to the massive, slowly tumbling IgG (~150 kDa), the fluorescence anisotropy will significantly increase, confirming real-time bond formation[4].

Step 5: SEC Purification

  • Action: Equilibrate a Sephadex G-25 column with PBS, pH 7.4. Load the reaction mixture. The labeled IgG will elute in the void volume (first fluorescent band), while the unreacted and hydrolyzed FITC will be retained in the column matrix (second band).

Step 6: Post-Reaction QC (Degree of Labeling Calculation)

  • Action: Measure the absorbance of the purified conjugate at 280 nm (

    
    ) and 495 nm (
    
    
    
    ).
  • Validation: Calculate the Degree of Labeling (DOL) to ensure optimal conjugation (typically 3-5 FITC per IgG)[5].

    • 
      
      (Note: 0.35 is the correction factor for FITC absorbance at 280 nm; 1.4 is the extinction coefficient of IgG; 71,000 is the molar extinction coefficient of FITC at 495 nm).
      

Troubleshooting Matrix

SymptomMechanistic CauseCorrective Action
Low DOL (< 2.0) Competing amines in buffer (Tris/Glycine).Perform strict buffer exchange prior to labeling[6].
Low DOL (< 2.0) pH too low; lysine remains protonated.Verify buffer is exactly pH 9.0 - 9.5[3].
Low DOL (< 2.0) Dye hydrolyzed prior to addition.Reconstitute FITC in anhydrous DMSO immediately before use.
Protein Precipitation Over-labeling (DOL > 6.0) causing hydrophobicity.Reduce the molar excess of FITC to IgG during Step 3.
High Background Signal Incomplete removal of free/hydrolyzed dye.Ensure SEC column is properly sized; consider secondary dialysis.

References

1.1 2.2 3. 3 4. 6 5. 4 6.5

Sources

Application Note: Designing Covalent Inhibitors with Sulfonyl Morpholine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the design, synthesis, and validation of covalent inhibitors utilizing Sulfonyl Morpholine moieties. This structural motif is increasingly favored in medicinal chemistry for its ability to combine solubility enhancement (via the morpholine ring) with rigid geometric positioning (via the sulfonamide bond), while serving as a versatile platform for attaching electrophilic warheads.

Introduction: The Sulfonyl Morpholine Advantage

In targeted covalent inhibitor (TCI) design, the linker region is not merely a passive connector; it determines the trajectory of the electrophilic "warhead" toward the nucleophilic residue (Cys, Lys, Tyr) on the target protein. The Sulfonyl Morpholine motif—typically comprising a morpholine ring linked via a sulfonyl group (


)—offers three distinct advantages:
  • Metabolic Stability & Solubility: The morpholine ring lowers

    
     and improves aqueous solubility compared to all-carbon linkers, while the sulfonamide bond is highly resistant to proteolytic cleavage and metabolic degradation.
    
  • Vector Control: The sulfonamide nitrogen is

    
    -hybridized with a trigonal planar geometry, while the morpholine ring adopts a chair conformation. This creates a defined, rigid vector that projects the warhead at a specific angle (
    
    
    
    relative to the S-N bond), essential for precise alignment with the target nucleophile.
  • Warhead Versatility: This scaffold supports multiple warhead classes, including Acrylamides (Cys-targeting), Vinyl Sulfonamides (Lys/Cys-targeting), and Sulfonyl Fluorides (Tyr/Lys/His-targeting via SuFEx).

Chemical Design Principles

Anatomy of the Inhibitor

A successful sulfonyl morpholine covalent inhibitor consists of three modules:

  • Binding Core: The reversible recognition element (e.g., kinase hinge binder).

  • Linker (The Scaffold): The sulfonyl morpholine unit.[1]

  • Warhead: The electrophile.[2][3][4]

Geometric Considerations

The sulfonyl group acts as a "kink" in the chain. Unlike flexible alkyl chains, the sulfonyl-morpholine linkage restricts rotation.

  • Configuration: The morpholine nitrogen is planar. Substituents on the morpholine ring (C2/C3 positions) can be used to introduce chirality and further restrict conformational space.

  • Electronic Effects: The electron-withdrawing sulfonyl group reduces the basicity of the morpholine nitrogen, preventing protonation at physiological pH, which aids in membrane permeability.

Visualization of Design Logic

InhibitorDesign cluster_props Linker Properties Core Binding Core (Reversible Affinity) Linker Sulfonyl Morpholine (Rigid Scaffold) Core->Linker Attachment (Ar-SO2-N) Warhead Electrophile (Acrylamide/SuFEx) Linker->Warhead Vector Projection Prop1 Solubility (Low LogP) Linker->Prop1 Prop2 Metabolic Stability Linker->Prop2 Prop3 Rigid Geometry Linker->Prop3 Target Target Residue (Cys/Lys/Tyr) Warhead->Target Covalent Bond Formation

Figure 1: Structural anatomy of a sulfonyl morpholine covalent inhibitor, highlighting the linker's role in projecting the warhead toward the target residue.

Experimental Protocols

Protocol A: Synthesis of Sulfonyl Morpholine Warhead Scaffolds

Objective: To synthesize a morpholine scaffold functionalized with a sulfonyl group and an acrylamide warhead. Scope: This protocol describes the synthesis of N-(1-acryloylpiperidin-4-yl)-N-methyl-4-(morpholinosulfonyl)benzamide analogues.

Materials:
  • Morpholine (Reagent Grade)

  • 4-(Chlorosulfonyl)benzoic acid

  • Acryloyl chloride

  • Dichloromethane (DCM), Anhydrous THF

  • Triethylamine (TEA) or DIPEA

  • Silica Gel (60 Å)

Step-by-Step Workflow:
  • Sulfonylation (Scaffold Formation):

    • Dissolve Morpholine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM at 0°C.

    • Dropwise add 4-(Chlorosulfonyl)benzoic acid (1.0 equiv) dissolved in DCM.

    • Rationale: The sulfonyl chloride reacts preferentially with the secondary amine of morpholine over the carboxylic acid (which may form a mixed anhydride but is less reactive towards the amine under these conditions, or use the methyl ester of the benzoate first).

    • Stir at RT for 2 hours. Monitor by TLC/LC-MS.

    • Workup: Wash with 1N HCl, brine, dry over MgSO4. Purify via flash chromatography.

    • Result: 4-(Morpholinosulfonyl)benzoic acid.

  • Coupling to Binding Core/Linker:

    • Activate the carboxylic acid using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.

    • Add the amine-bearing binding core (e.g., an aniline or piperazine derivative).

    • Stir for 4-16 hours. Isolate product via HPLC or column chromatography.

  • Warhead Installation (If not pre-installed):

    • If the morpholine ring itself is to carry the warhead (e.g., on a pendant amino group), perform N-acryloylation:

    • Dissolve the amine-intermediate in DCM/THF at -78°C or 0°C.

    • Add Acryloyl Chloride (1.0 equiv) and DIPEA (1.1 equiv).

    • Critical: Keep temperature low to prevent polymerization of the acrylamide.

    • Quench with NaHCO3 immediately upon completion (usually <30 min).

Protocol B: Biochemical Validation ( Determination)

Objective: Quantify the potency of the covalent inhibitor. Unlike reversible inhibitors (


), covalent inhibitors are time-dependent. The efficiency is defined by the ratio of the inactivation rate constant (

) to the binding constant (

).
Assay Principle:


Where 

is enzyme,

is inhibitor,

is the reversible complex, and

is the covalent adduct.[3][4]
Materials:
  • Recombinant Target Protein (Kinase/Protease)

  • Substrate (Fluorescent peptide or FRET pair)

  • Assay Buffer (HEPES pH 7.5, MgCl2, DTT/TCEP - Note: Keep reducing agents low if warhead is sensitive, though acrylamides are usually stable to DTT in short assays).

Step-by-Step Procedure:
  • Preparation:

    • Prepare a 2-fold serial dilution of the inhibitor (e.g., 10 µM to 0.01 µM) in DMSO.

    • Prepare Enzyme mix at 2x final concentration.

    • Prepare Substrate mix at 2x final concentration (

      
      ).
      
  • Incubation (Time-Course):

    • Mix Enzyme and Inhibitor.

    • At specific time points (

      
       = 0, 5, 10, 20, 40, 60 min), remove an aliquot.
      
    • Immediately dilute the aliquot into the Substrate mix (large dilution, e.g., 1:20) to "jump" the reaction and measure residual activity.

    • Alternative (Continuous): If using a fluorogenic substrate, monitor product formation continuously. The curve will bend over time as the enzyme dies.

  • Data Analysis:

    • Calculate the observed rate of inactivation (

      
      ) for each inhibitor concentration 
      
      
      
      by fitting the residual activity vs. time to a pseudo-first-order exponential decay:
      
      
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the hyperbolic equation to extract

      
       and 
      
      
      
      :
      
      
  • Visualization of Kinetic Workflow:

KineticAssay Step1 Incubate Enzyme + Inhibitor (Various [I], Various Times) Step2 Measure Residual Activity (Substrate Addition) Step1->Step2 Step3 Calculate k_obs (Exponential Decay Fit) Step2->Step3 Step4 Plot k_obs vs [I] (Hyperbolic Fit) Step3->Step4 Result Output: k_inact / K_I (Efficiency Metric) Step4->Result

Figure 2: Workflow for determining kinetic parameters of covalent inhibition.

Protocol C: Intact Protein Mass Spectrometry (Target Engagement)

Objective: Confirm that the inhibitor forms a covalent bond with the target and determine the stoichiometry (usually 1:1).

Procedure:
  • Incubation: Incubate Protein (1-5 µM) with Inhibitor (10 µM, excess) for 60 min at RT.

  • Desalting: Remove non-covalently bound inhibitor using a C4 ZipTip or rapid size-exclusion spin column (e.g., Zeba Spin).

  • LC-MS Analysis:

    • Inject onto a C4 protein column (e.g., Waters XBridge Protein BEH C4).

    • Gradient: 5% to 95% Acetonitrile with 0.1% Formic Acid.

    • Instrument: Q-TOF or Orbitrap.

  • Data Interpretation:

    • Deconvolute the raw mass spectrum (MaxEnt1 or equivalent).

    • Pass Criteria: Observe a mass shift (

      
      ) exactly equal to the molecular weight of the inhibitor (or the warhead adduct).
      
    • Example: If Inhibitor MW = 450 Da, Target MW = 30,000 Da.

    • Expected Adduct Mass = 30,450 Da.

    • Troubleshooting: If

      
       is +18 or +32 higher than expected, suspect oxidation or hydrolysis. If no shift, the compound is a reversible binder or the reaction is too slow.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High

but no Time-Dependence
Compound is a reversible inhibitor; Warhead is inactive.Check warhead geometry (Graphviz Fig 1). Ensure nucleophile proximity. Verify warhead reactivity with GSH assay.
Complete Enzyme Death at t=0 Non-specific alkylation or denaturation.Add 0.01% Triton X-100 to buffer. Check for aggregation. Lower inhibitor concentration.
Mass Spec shows +2 or +3 adducts Non-specific labeling of surface residues (Lys/Cys).The warhead is too reactive (e.g., sulfonyl fluoride or chloroacetamide). Switch to a less reactive warhead (e.g., acrylamide) or optimize the linker for better steric fit.
Poor Solubility Linker is too lipophilic.The morpholine ring usually helps, but if attached to a greasy core, add polar groups (e.g., piperazine, hydroxyl) to the solvent-exposed region of the morpholine.

References

  • Design of Covalent Inhibitors: Singh, J., et al. "The resurgence of covalent drugs."[2][3][5] Nature Reviews Drug Discovery10 , 307–317 (2011). Link

  • Kinetic Analysis (

    
    ):  Schwartz, P. A., et al. "Covalent Kinase Inhibitors: A Two-Step Mechanism." Biochemistry53 , 165–174 (2014). Link
    
  • Sulfonyl Fluorides (SuFEx): Narayanam, M. K., et al. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science11 , 8752-8766 (2020). Link

  • Morpholine Scaffolds: Vitaku, E., et al. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry57 , 10257–10274 (2014). Link

  • Vinyl Sulfonamides: Dubiella, C., et al. "Selective Inhibition of the Immunoproteasome by Ligand-Induced Crosslinking of the Active Site." Angewandte Chemie Int.[6] Ed.53 , 11969–11973 (2014). Link

Sources

Advanced Chemoproteomic Profiling of Isothiocyanate (ITC) Targets: From Mechanism to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Activity-Based Protein Profiling (ABPP) with Isothiocyanate Probes Content Type: Advanced Application Note & Protocol Guide Author Role: Senior Application Scientist

Executive Summary

Isothiocyanates (ITCs), such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC), are naturally occurring electrophiles with potent chemopreventive and anti-inflammatory properties.[1] Unlike highly specific kinase inhibitors, ITCs function as "polypharmacological" agents, modifying distinct nucleophilic residues (cysteines and lysines) across the proteome.

This guide details the application of Activity-Based Protein Profiling (ABPP) to map the interactome of ITC probes. We address the specific challenges of ITC chemoproteomics—specifically the reversibility of thiocarbamate adducts —and provide two complementary protocols: Direct "Clickable" ABPP and Competitive ABPP .

Chemical Biology of Isothiocyanate Probes[1][2][3][4]

The Warhead: Reactivity and Reversibility

The isothiocyanate group (–N=C=S) is an electrophile that reacts with nucleophilic side chains on proteins. Understanding the stability of these adducts is critical for experimental design.

  • Cysteine Targeting (Thiocarbamates): The primary reaction is with the thiol group of cysteine to form a dithiocarbamate (or thiocarbamate).

    • Critical Insight: This reaction is often reversible. High pH promotes formation, while low pH or the presence of exogenous thiols (like glutathione) can reverse the modification. This lability poses a risk of signal loss during mass spectrometry (MS) sample prep.

  • Lysine Targeting (Thioureas): ITCs also react with amine groups of lysine to form thioureas. These adducts are generally stable and irreversible under physiological conditions, providing a robust readout for long-term target engagement.

Probe Design Strategies

To profile these targets, we utilize Bioorthogonal "Click" Probes .

  • Alkyne-ITCs: An alkyne handle is attached to the ITC scaffold (e.g., Alkyne-SFN). This allows the small probe to enter live cells, label targets, and subsequently be conjugated to a reporter (Biotin-Azide) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]

Experimental Workflows

We present two distinct workflows. Protocol A is for direct identification of targets using an ITC analogue.[3] Protocol B is the "Gold Standard" for mapping reversible cysteine sites using a broad-spectrum competitor.

Visualization: ABPP Decision Matrix

ABPP_Workflow Start Experimental Goal Direct Direct Target ID (Use Alkyne-ITC Probe) Start->Direct Identify new targets Compete Site Occupancy / Reversible Sites (Use IA-Alkyne + Unmodified ITC) Start->Compete Map active site binding Step1_D Live Cell Treatment (Alkyne-ITC) Direct->Step1_D Step1_C Live Cell Treatment (Unmodified ITC) Compete->Step1_C Lysis Cell Lysis (Non-denaturing) Step1_D->Lysis Step1_C->Lysis + IA-Alkyne Pulse Click CuAAC Click Chemistry (+ Azide-Biotin) Lysis->Click Enrich Streptavidin Enrichment & On-Bead Digestion Click->Enrich MS LC-MS/MS Analysis Enrich->MS Result_D Output: Positive ID (Enriched Peptides) MS->Result_D Direct Workflow Result_C Output: Signal Loss (Disappearing Peptides) MS->Result_C Competitive Workflow

Figure 1: Dual-stream workflow for ITC profiling. Direct ABPP identifies stable adducts, while Competitive ABPP infers binding by blocking a broad-spectrum cysteine probe (IA-Alkyne).

Detailed Protocol: Direct ABPP with Alkyne-ITC

Reagents & Buffers
  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, 1x Protease Inhibitors. Note: Avoid primary amines (Tris) and thiols (DTT) which quench ITCs.

  • Click Reagents:

    • TBTA (Ligand): 1.7 mM in DMSO/t-Butanol (1:4).

    • CuSO4: 50 mM in water.

    • TCEP: 50 mM in water (freshly prepared).

    • Azide-Biotin-TEV-Tag: 10 mM in DMSO.

Step-by-Step Procedure
Step 1: Live Cell Labeling
  • Grow cells (e.g., A549, HeLa) to 80-90% confluency.

  • Treat cells with Alkyne-ITC probe (10–50 µM) for 1–4 hours at 37°C.

    • Control: Treat vehicle (DMSO) cells in parallel.

  • Wash cells 2x with cold PBS to remove excess probe.

Step 2: Lysis & Protein Normalization
  • Harvest cells by scraping in cold PBS; pellet at 500 x g.

  • Resuspend pellet in Lysis Buffer . Incubate on ice for 20 min.

  • Sonicate (3 x 10s pulses) to shear DNA.

  • Centrifuge at 16,000 x g for 10 min at 4°C to clear debris.

  • Normalize protein concentration to 2 mg/mL using a BCA assay.

Step 3: Copper-Catalyzed Click Chemistry (CuAAC)

Expert Insight: Perform this step promptly. While the triazole product is stable, the thiocarbamate linkage on the protein can hydrolyze if left at varying pH or temperature for extended periods.

  • To 1 mg of lysate (500 µL), add reagents in this exact order :

    • Azide-Biotin (100 µM final)

    • TBTA (100 µM final)

    • CuSO4 (1 mM final)

    • TCEP (1 mM final)

  • Vortex gently and incubate at Room Temperature for 1 hour with rotation.

  • Precipitate proteins by adding cold Methanol:Chloroform:Water (4:1:3 ratio) to remove unreacted reagents.

  • Spin at max speed, discard supernatant, and wash the protein disc 2x with cold methanol. Air dry.

Step 4: Enrichment & Digestion
  • Resuspend protein pellet in 500 µL of 6 M Urea / 25 mM Ammonium Bicarbonate.

  • Add 60 µL of Streptavidin-Agarose beads (pre-washed).

  • Incubate for 2 hours at RT.

  • Wash beads stringently:

    • 1x with 6 M Urea

    • 2x with PBS + 0.1% SDS

    • 3x with PBS

    • 3x with 25 mM Ammonium Bicarbonate (to remove salts for MS).

  • On-Bead Digestion: Resuspend beads in 200 µL Ammonium Bicarbonate. Add Trypsin (Sequencing Grade) at 1 µg per sample. Incubate overnight at 37°C.

Step 5: LC-MS/MS Analysis
  • Collect the supernatant (peptides).

  • Acidify with Formic Acid (to 1%).

  • Analyze via nano-LC-MS/MS (e.g., Orbitrap). Search data for "Variable Modification":

    • Cysteine/Lysine + Probe Mass (calculate exact mass of ITC-Linker-Triazole remnant).

Protocol B: Competitive ABPP (The "Gold Standard")

This method is superior for identifying reversible interactions or high-affinity binding sites without synthesizing a custom alkyne-probe for every ITC analog.

Concept: You treat the proteome with the "drug" (ITC), then label remaining available cysteines with a broad-spectrum probe (Iodoacetamide-Alkyne ). Targets of the ITC will show reduced labeling compared to control.

Workflow Modifications
  • Treatment: Treat cells/lysate with ITC (e.g., 20 µM Sulforaphane) for 1 hour.

  • Pulse: Add IA-Alkyne (10 µM) for 30 min.

  • Click & Analysis: Proceed exactly as in Protocol A.

  • Quantification: Use Isotopically Labeled Azide tags (e.g., isoTOP-ABPP using TEV-tags with heavy/light valine) or TMT labeling after digestion.

    • Result: A ratio of Light (ITC treated) / Heavy (Control) < 0.5 indicates a target.

Data Interpretation & Troubleshooting

Quantitative Analysis Table
ObservationDirect ABPP (Alkyne-ITC)Competitive ABPP (ITC vs IA-Alkyne)Interpretation
Signal Appearance of new peakDisappearance of peak (Ratio < 1)Valid Target
Specificity High background commonClean background (only Cys peptides)Competitive is often cleaner
Reversibility May lose signal during washPreserves signal (Competition happens in equilibrium)Competitive preferred for reversible sites
Site ID Direct mapping of mod siteInfers site by blockageBoth provide site-level resolution
Expert Troubleshooting
  • Issue: Low Enrichment Yield.

    • Cause: Thiocarbamate instability.

    • Fix: Ensure all wash steps are pH 7.0–7.5. Avoid acidic washes until the final peptide elution step. For Lysine targets (thioureas), stability is high, so this issue implies the target is likely a Cysteine.

  • Issue: High Non-Specific Binding.

    • Cause: ITCs are hydrophobic.

    • Fix: Increase detergent stringency (0.2% SDS) during bead washes.

References

  • Mi, L., et al. (2011).

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. (Foundational text for isoTOP-ABPP/Competitive ABPP).

  • Ahn, Y.H., et al. (2010). "Electrophilic tuning of the chemoproteomic probe for the global profiling of cysteine reactivity." Chemistry & Biology.

  • Abba, M., et al. (2024). "Sulforaphane Target Protein Prediction: A Bioinformatics Analysis.

  • Xiao, D., et al. (2012). "Phenethyl Isothiocyanate Inhibits Cancer Stem Cell-Like Properties in Prostate Cancer Cells." Carcinogenesis.

Sources

Troubleshooting & Optimization

Isothiocyanate Protein Labeling: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isothiocyanate (ITC) Bioconjugation. Fluorescein isothiocyanate (FITC) and other ITC derivatives are cornerstone reagents for fluorescently labeling antibodies, proteins, and peptides. The conjugation relies on the nucleophilic attack of primary amines (such as lysine ε-amines and N-terminal α-amines) on the electrophilic carbon of the isothiocyanate group, forming a stable thiourea linkage[1][2]. Because this reaction is entirely dependent on the protonation state of the target amines, precise pH optimization is the single most critical parameter for experimental success[3][4].

pH_Mechanism ITC Isothiocyanate (R-N=C=S) + Protein Amine LowPH pH < 8.0 Amine Protonation (NH3+) ITC->LowPH Acidic/Neutral OptPH pH 8.5 - 9.5 Unprotonated Amine (NH2) ITC->OptPH Mildly Alkaline HighPH pH > 10.0 High Hydroxyl [OH-] ITC->HighPH Highly Alkaline NoRxn Low Nucleophilicity Poor Labeling LowPH->NoRxn Thiourea Nucleophilic Attack Stable Thiourea Bond OptPH->Thiourea Hydrolysis Competitive Hydrolysis Loss of Reactive Dye HighPH->Hydrolysis

Caption: Logical relationship between pH levels and isothiocyanate reaction kinetics.

Frequently Asked Questions (FAQs)

Q: Why is pH 8.5–9.5 strictly recommended for ITC-amine conjugation? A: The causality lies in the pKa of the target amino groups. Lysine ε-amino groups typically have a pKa around 10.5. For a nucleophilic addition to occur, the amine must be in its unprotonated state (–NH


) to provide the lone pair of electrons necessary to attack the electrophilic carbon of the isothiocyanate[1][4]. At physiological pH (7.4), the vast majority of these amines are protonated (–NH

) and non-reactive[4]. Elevating the pH to 8.5–9.5 ensures a sufficient fraction of the amines are unprotonated and highly nucleophilic, maximizing conjugation efficiency[3].

Q: What happens if the pH exceeds 10.0? A: While higher pH further deprotonates amines, it introduces a critical competing reaction: hydrolysis. Isothiocyanates react competitively with hydroxyl ions (OH⁻) in alkaline environments[5]. At pH > 10.0, the high concentration of hydroxyl ions rapidly hydrolyzes the isothiocyanate group into non-reactive monothiocarbamates, destroying the dye before it can conjugate to your protein[5].

Q: Can I use Tris or Glycine buffers for my protein? A: No. Tris (tris(hydroxymethyl)aminomethane) and Glycine both contain primary amines. These will act as competing nucleophiles, reacting with the ITC dye and drastically reducing the labeling efficiency of your target protein[3][6]. Always use amine-free buffers such as 0.1 M Sodium Carbonate/Bicarbonate (pH 9.0)[6].

Q: How do I calculate the Degree of Labeling (DOL)? A: The DOL represents the average number of dye molecules conjugated per protein molecule. It is calculated using spectrophotometric absorbance (A


 for protein, A

for the dye) and their respective molar extinction coefficients (

)[2].
  • Protein Concentration (M) =

    
    
    
  • DOL =

    
    
    (Note: CF is the Correction Factor for the dye's absorbance at 280 nm. For FITC, CF ≈ 0.254)[2].
    

Troubleshooting Guide

IssuePotential CauseMechanistic ExplanationSolution
Low Labeling Efficiency Suboptimal pH (< 8.0)Amines are protonated (–NH

) and lack the lone electron pair required for nucleophilic attack.
Dialyze protein into 0.1 M Sodium Carbonate buffer, pH 8.5–9.5 prior to labeling.
Low Labeling Efficiency Competing nucleophilesBuffer contains Tris, glycine, or sodium azide, which consume the reactive dye.Perform strict buffer exchange (dialysis/desalting) into an amine-free buffer.
Low Labeling Efficiency Dye hydrolysisFITC stock absorbed moisture or was stored in an aqueous buffer.Dissolve FITC in high-quality anhydrous DMSO immediately before use; discard unused dye.
Protein Precipitation Over-labeling (High DOL)Excessive addition of hydrophobic FITC molecules causes structural destabilization and aggregation.Reduce the molar ratio of FITC to protein (optimal is typically 10:1 to 20:1).
Protein Precipitation Low protein concentrationLabeling at < 2 mg/mL alters bimolecular collision kinetics, requiring higher dye ratios that lead to non-specific binding.Concentrate protein to 2–10 mg/mL before initiating the conjugation reaction.

Standardized Protocol: Optimal FITC Labeling of IgG

This protocol is designed as a self-validating system to ensure high-yield, reproducible conjugation.

Workflow Prep 1. Protein Prep 2-10 mg/mL pH 8.5-9.5 Dye 2. Dye Prep FITC in Anhydrous DMSO Prep->Dye React 3. Conjugation Dark, 4°C (8h) or RT (2h) Dye->React Quench 4. Quenching 50mM NH4Cl (Optional) React->Quench Purify 5. Purification Gel Filtration or Dialysis Quench->Purify

Caption: Step-by-step experimental workflow for optimal isothiocyanate protein labeling.

Step-by-Step Methodology
  • Protein Preparation: Ensure the target protein (e.g., IgG) is at a concentration of 2–10 mg/mL[3]. Dialyze against 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 9.0) overnight at 4°C to remove any primary amines or sodium azide[6].

    • Self-Validation Check: Measure A

      
       post-dialysis to confirm protein recovery and exact concentration before proceeding.
      
  • Dye Preparation: Equilibrate the FITC vial to room temperature in a desiccator to prevent condensation. Dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL (or 10 mM) immediately before use[3][6]. Do not store or reuse this reconstituted solution.

  • Conjugation Reaction: Calculate the required dye volume to achieve a 10:1 to 20:1 molar ratio of FITC to protein[3]. Slowly add the FITC solution to the protein in 5 µL aliquots while gently stirring to prevent localized spikes in hydrophobicity[6][7].

  • Incubation: Protect the reaction from light. Incubate at 4°C for 8–12 hours, or at room temperature for 2 hours with continuous gentle rotation[6][7].

  • Quenching (Optional): Add NH

    
    Cl to a final concentration of 50 mM and incubate for 2 hours to block any remaining unreacted isothiocyanate groups[8].
    
  • Purification: Remove unbound dye using a size-exclusion chromatography column (e.g., Sephadex G-25 or PD-10) equilibrated with PBS (pH 7.4)[3][8]. The first colored band to elute is the labeled protein; the slower, retained band is the free dye.

Quantitative Parameter Summary

ParameterOptimal RangeCritical Scientific Note
pH 8.5 - 9.5Balances amine deprotonation (nucleophilicity) against competitive dye hydrolysis.
Protein Concentration 2.0 - 10.0 mg/mLConcentrations < 2 mg/mL drastically reduce bimolecular collision frequency, lowering yield.
Molar Ratio (Dye:Protein) 10:1 to 20:1Higher ratios risk hydrophobic aggregation and fluorescence quenching.
Temperature 4°C (8-12h) or 25°C (2h)Lower temperatures preserve protein stability during extended alkaline incubations.
Buffer Composition 0.1 M Sodium CarbonateMust be strictly free of primary amines (Tris/Glycine) and sodium azide.

References

  • 1 - BenchChem[1]

  • 2 - AAT Bioquest[2] 3.3 - MedChemExpress[3]

  • 4 - RSC Advances[4] 5. - Nanomicronspheres

  • 5 - Academia.edu[5] 7.6 - Sigma-Aldrich[6]

  • 7 - PMC / NIH[7]

  • 8 - ResearchGate[8]

Sources

stability of 4-isothiocyanatobenzenesulfonyl morpholine in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and experimental troubleshooting of 4-isothiocyanatobenzenesulfonyl morpholine . This compound belongs to a class of activated aryl isothiocyanates , where the electron-withdrawing sulfonyl group significantly enhances the electrophilicity of the isothiocyanate (-N=C=S) moiety, making it highly reactive toward nucleophiles found in cell culture media.[1]

Stability, Handling, and Troubleshooting in Cell Culture Systems[1][2]

Topic: Stability of 4-isothiocyanatobenzenesulfonyl morpholine in cell culture media. Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists.[1] Classification: High-Reactivity Electrophile.[1]

Part 1: Core Stability Profile & Causality[2]

The Stability Paradox

Researchers often assume that because the morpholine and sulfonyl groups are chemically stable, the whole molecule is stable. This is incorrect. The sulfonyl group (


) is a strong electron-withdrawing group (EWG).[1] When attached to the benzene ring, it pulls electron density away from the isothiocyanate  (

) group.[1] This makes the central carbon of the ITC group highly electrophilic and prone to rapid attack by nucleophiles.
Dominant Degradation Pathways in Media

In cell culture media (e.g., DMEM, RPMI), this compound undergoes three competitive reactions that reduce its effective concentration within minutes to hours.[1]

Reaction TypeReactant in MediaProductRateImpact
Thiolysis Cysteine, Glutathione (GSH), BSA (Cys-34)DithiocarbamatesVery Fast Loss of free compound; formation of protein adducts.[1]
Aminolysis Free Amino Acids (Lys, His), N-terminiThioureasFast Permanent inactivation; change in IC50 values.[1]
Hydrolysis Water (

)
Primary Amine + COSSlowBackground degradation in PBS/Saline.[1]

Key Insight: In serum-containing media (e.g., 10% FBS), the half-life (


) of this compound is likely < 1 hour  due to the high concentration of Albumin (BSA), which acts as a "thiol sink."[1]

Part 2: Experimental Protocols & Best Practices

Protocol A: Stock Preparation & Storage

Never store this compound in aqueous buffers or protic solvents (Methanol/Ethanol).[1]

  • Solvent Choice: Dissolve strictly in anhydrous DMSO (Dimethyl Sulfoxide) or DMF .[1]

    • Reasoning: DMSO is a polar aprotic solvent that does not react with the ITC group.

  • Concentration: Prepare a high-concentration stock (e.g., 10–50 mM) to minimize the volume of DMSO added to cells.[1]

  • Storage: Aliquot immediately into single-use brown glass or polypropylene vials. Store at -80°C.

    • Avoid: Polystyrene tubes (some ITCs can sorb to plastics) and repeated freeze-thaw cycles (introduces condensation/water).[1]

Protocol B: "Just-in-Time" Dilution Method

To ensure the cells receive the intended dose, avoid pre-diluting the compound in media.[1]

  • Step 1: Calculate the required volume of stock.

  • Step 2: Prepare an intermediate dilution in PBS immediately before use (within 30 seconds).

  • Step 3: Add the intermediate directly to the cell culture well containing cells and media.[1]

    • Alternative: For high-throughput screening, spot the DMSO stock directly into the plate using an acoustic dispenser (e.g., Echo) and then add media.[1]

  • Validation: Do not incubate the compound in cell-free media for >15 minutes before adding cells.

Part 3: Troubleshooting Guide (Q&A)

Category 1: Potency Shifts & IC50 Variability[2]

Q1: My IC50 values shift dramatically between experiments (e.g., 1 µM vs. 10 µM). Why? A: This is likely due to variable pre-incubation times or differences in serum concentration .

  • Mechanism: If you dilute the compound in media and let it sit for 20 minutes while preparing plates, the ITC group reacts with the cysteine in the media/serum. By the time you add it to cells, the effective concentration is lower.

  • Solution: Standardize the time between dilution and addition to cells. Switch to low-serum (0.5% or 1%) media for short-term assays to minimize protein binding.[1]

Q2: The compound seems inactive in whole blood assays but active in isolated cell lines. A: This is the "Protein Sponge" effect .

  • Mechanism: Whole blood contains massive amounts of albumin and hemoglobin (nucleophiles).[1] The highly reactive sulfonyl-ITC is rapidly scavenged before it enters the target cells.[1]

  • Solution: This is a pharmacokinetic reality of the molecule. Efficacy in vitro requires serum-reduced conditions to mimic free-drug exposure, but in vivo efficacy will depend on whether the protein binding is reversible (usually irreversible for ITCs).[1]

Category 2: Solubility & Precipitation[1]

Q3: I see crystals forming in the media upon addition. Is the compound precipitating? A: Yes, likely due to "Solvent Shock." [1]

  • Mechanism: Sulfonyl morpholines are lipophilic.[1] Adding a concentrated DMSO stock directly to aqueous media can cause local precipitation before dispersion.[1]

  • Solution:

    • Vortex the media immediately upon addition.

    • Limit final DMSO concentration to < 0.5%.[1]

    • Perform a "Step-Down" dilution: DMSO Stock

      
       1:10 in PBS 
      
      
      
      Add to Media.
Category 3: Assay Interference[1][2]

Q4: Can I use MTT assays with this compound? A: Proceed with caution.

  • Issue: ITCs can sometimes react with tetrazolium salts or affect mitochondrial dehydrogenases directly, leading to false positives.[1]

  • Verification: Use an orthogonal assay like CellTiter-Glo (ATP) or LDH release to validate cytotoxicity data.[1]

Part 4: Visualizing the Instability

The following diagram illustrates the competitive degradation pathways of 4-isothiocyanatobenzenesulfonyl morpholine in a biological context.

ITC_Stability Compound 4-Isothiocyanatobenzenesulfonyl Morpholine (Active Electrophile) Thiourea Thiourea Adducts (Inactive/Off-Target) Compound->Thiourea + Amines (Lys, His) (Irreversible) Dithiocarbamate Dithiocarbamates (Reversible/Metabolite) Compound->Dithiocarbamate + Thiols (GSH, BSA) (Rapid Scavenging) Hydrolysis Amine + COS (Degradation) Compound->Hydrolysis + H2O (Slow) Target Intracellular Target (Cysteine Modification) Compound->Target Cell Penetration (Desired) Media Cell Culture Media (Nucleophile Rich)

Caption: Competitive pathways in media. The rapid reaction with Thiols (Red arrow) competes with intracellular target engagement (Green arrow).[1]

Part 5: References

  • Zhang, Y. (2012).[1] The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9.[1] Link

  • Mi, L., et al. (2011).[1] Isothiocyanates: Small molecules with a big impact on proteins.[1] Journal of Nutritional Biochemistry, 22(2), 196-203.[1] Link

  • Kassie, F., et al. (2003).[1] Stability and reactivity of isothiocyanates in cell culture media. Journal of Agricultural and Food Chemistry. (General reference on ITC instability in media).

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 4-(4-chloro-3-isothiocyanatobenzenesulfonyl)morpholine.[1][3] Link[1]

  • Baillie, T.A., & Kassahun, K. (1994).[1] Biological reactive intermediates: Chemical mechanisms of toxicity. Annual Review of Pharmacology and Toxicology, 34, 75-100.[1] (Mechanisms of electrophile-protein adducts).

Sources

Technical Support Center: Minimizing Non-Specific Binding of Sulfonyl Morpholine Probes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Area: Chemoproteomics, Activity-Based Protein Profiling (ABPP), and Covalent Probe Optimization

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the signal-to-noise ratio in chemoproteomic workflows. Sulfonyl morpholine-based probes are powerful tools for interrogating enzyme activity and target engagement, but they are inherently prone to background noise. This guide provides field-proven, self-validating strategies to isolate your true biological targets from non-specific background.

The Causality of Non-Specific Binding (NSB)

To troubleshoot NSB, we must first understand the physicochemical nature of the sulfonyl morpholine scaffold. NSB in these probes is rarely a single phenomenon; it is a dual-mechanism artifact driven by both ends of the molecule:

  • The Morpholine Motif (Electrostatic & Hydrophobic NSB): The morpholine ring is frequently incorporated into probe scaffolds to improve aqueous solubility and pharmacokinetic properties. However, with a pKa of approximately 8.3, the morpholine nitrogen is predominantly protonated (positively charged) at a physiological pH of 7.4. This localized positive charge drives electrostatic interactions with negatively charged protein patches and nucleic acids. Furthermore, if the parent scaffold is highly lipophilic, the morpholine ring alone cannot prevent hydrophobic aggregation in complex lysates.

  • The Sulfonyl Warhead (Covalent NSB): If your probe utilizes a sulfonyl fluoride (SF) as a reactive electrophile, you must account for its intrinsic reactivity. While SFs are excellent for targeting nucleophilic residues, an unattenuated sulfonyl fluoride can serendipitously modify highly abundant off-target residues, including tyrosine, lysine, histidine, and serine, leading to irreversible covalent background labeling[1].

Troubleshooting FAQs

Q1: My gel-based ABPP shows a massive smear of background proteins. How do I definitively differentiate specific target engagement from NSB? A1: The gold standard for validating probe specificity is Competitive ABPP . You cannot rely on a single probe-treated sample. By pre-incubating your proteome with an excess of the parent compound (which lacks the reactive warhead or reporter tag), you competitively occupy the true specific binding sites[2]. Any residual labeling observed after the subsequent addition of your probe represents NSB. This creates a self-validating system where the specific targets are identified by the loss of signal in the competitor arm.

Q2: I am using a highly potent probe, but I still see off-target bands. How does probe concentration influence this? A2: NSB is highly concentration-dependent. Pushing probe concentrations beyond the low micromolar range forces low-affinity, non-specific interactions. Recent dual-probe ABPP studies demonstrate that even subtle structural differences in probes can lead to distinct off-target profiles when concentrations exceed the low nanomolar range[3]. Always perform a dose-response titration to establish the lowest effective concentration (typically 0.1 – 1.0 µM) rather than saturating the system.

Q3: What buffer modifications can I make during the wash steps to strip away morpholine-driven NSB? A3: Because the morpholine ring induces electrostatic interactions, standard PBS washes are often insufficient. Increasing the ionic strength of your wash buffer (e.g., 250–300 mM NaCl) disrupts these electrostatic bonds. Additionally, adding mild non-ionic detergents (0.1% Triton X-100) mitigates hydrophobic aggregation without denaturing your enriched proteins.

Quantitative Data & Optimization Parameters

Use the following empirically derived parameters to optimize your lysis and wash buffers when working with sulfonyl morpholine probes.

ParameterRecommended RangeMechanism of NSB Reduction
NaCl Concentration 150 - 300 mMDisrupts electrostatic interactions caused by the protonated morpholine nitrogen (pKa ~8.3).
Non-ionic Detergent 0.1% - 0.5% Triton X-100Solubilizes the hydrophobic core of the probe, preventing aggregation in the lysate.
Blocking Agent 1% - 3% BSACompetitively blocks non-specific hydrophobic pockets on plasticware and enrichment beads.
Buffer pH 7.4 - 8.0Balances physiological relevance while managing the ionization state of the morpholine ring.
Probe Concentration 0.1 - 1.0 µMPrevents forced, low-affinity off-target labeling driven by the sulfonyl warhead[3].

Self-Validating Experimental Protocol: Competitive ABPP

This step-by-step methodology ensures that every identified target is internally validated against non-specific background noise.

Step 1: Proteome Preparation & Pre-clearing

  • Lyse cells in PBS containing protease inhibitors (ensure they are EDTA-free if targeting metalloproteases).

  • Centrifuge at 100,000 x g for 45 minutes to separate soluble and membrane proteomes.

  • Causality Insight: Removing insoluble lipid debris heavily reduces the hydrophobic trapping of the morpholine scaffold, instantly lowering baseline NSB.

Step 2: Competitive Blocking (The Internal Control)

  • Divide the pre-cleared proteome into two arms: Vehicle Control (DMSO) and Competitor .

  • Pre-incubate the Competitor arm with a 10-fold to 50-fold molar excess of the parent compound for 45 minutes at 37°C.

  • Causality Insight: This step occupies true biological targets. Any labeling that persists in this arm during Step 3 is definitively flagged as NSB[2].

Step 3: Probe Labeling

  • Add the sulfonyl morpholine probe to both arms at a titrated concentration (e.g., 0.5 µM).

  • Incubate for 1 hour at room temperature.

  • Causality Insight: Keeping concentrations low prevents the intrinsic electrophilicity of the sulfonyl group from forcing interactions with highly abundant, low-affinity nucleophiles[3].

Step 4: Bioorthogonal Conjugation (Click Chemistry)

  • Add the click chemistry master mix: Reporter-azide (50 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4 (1 mM).

  • React for 1 hour at room temperature.

Step 5: Protein Precipitation & Stringent Washing

  • Precipitate proteins using cold methanol/chloroform/water (4:1:3 ratio) to remove unreacted probe.

  • Centrifuge to form a protein disk, discard the supernatant, and wash the disk twice with cold methanol.

  • Causality Insight: Simply washing beads is insufficient for small hydrophobic probes that intercalate into protein folds. Precipitation denatures the proteins and strips non-covalently bound small molecules, ensuring only covalently modified targets remain.

Workflow Visualization

ABPP_Workflow Proteome Complex Proteome (Cell Lysate) Split Split Sample Proteome->Split Control Vehicle Control (DMSO) Split->Control Arm A (Test) Competitor Parent Compound (10x Excess) Split->Competitor Arm B (Control) Probe1 Sulfonyl Morpholine Probe (0.1 - 1.0 µM) Control->Probe1 Probe2 Sulfonyl Morpholine Probe (0.1 - 1.0 µM) Competitor->Probe2 Result1 Specific & Non-Specific Targets Labeled Probe1->Result1 Result2 Only Non-Specific Targets Labeled Probe2->Result2 Analysis LC-MS/MS Analysis (Subtract Background) Result1->Analysis Result2->Analysis

Competitive ABPP workflow to isolate specific targets from non-specific background.

References

1.[1] Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. URL: [Link] 2.[3] van Bergen, W., Žuna, K., Fiala, J., Pohl, E. E., Heck, A. J. R., & Baggelaar, M. P. (2024). Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. ACS Chemical Biology, 19(8), 1705-1718. URL: [Link] 3.[2] Wang, S., Tian, Y., Wang, M., Wang, M., Sun, G., & Sun, X. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. URL: [Link]

Sources

Technical Support Center: Storage & Handling of Moisture-Sensitive Isothiocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity Paradox

Isothiocyanates (ITCs) are electrophilic powerhouses. Their biological activity—whether conjugating with glutathione or activating Nrf2—relies on the reactive central carbon of the –N=C=S group. However, this same reactivity makes them inherently unstable during storage.

The Core Threat: The primary enemy of ITC stability is nucleophilic attack . Water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis) will all destroy your compound.

Expert Insight: Many researchers assume "cold" equals "safe." For ITCs, cold is necessary but insufficient. If you store an ITC at -80°C in a vial with a loose cap or in a protic solvent, it will degrade. The system must be anhydrous and anoxic .

Critical Storage Parameters (The "Golden Rules")

Failure to adhere to these parameters is the leading cause of experimental inconsistency.

Storage Conditions Matrix
ParameterRecommendationTechnical Rationale
Temperature -20°C to -80°C Arrhenius kinetics dictate that lower temperatures significantly slow the rate of nucleophilic attack and spontaneous cyclization.
Atmosphere Argon or Nitrogen Oxygen can promote oxidative desulfurization; moisture in air drives hydrolysis. Inert gas blanketing is mandatory.
Container Amber Glass with Teflon-lined Cap ITCs are light-sensitive. Teflon (PTFE) prevents leaching of plasticizers and offers a superior moisture barrier compared to standard polyethylene caps.
Solvent (Stock) Anhydrous DMSO or Acetonitrile NEVER use alcohols (MeOH/EtOH). Alcohols react to form thiocarbamates.[1] DMSO is hygroscopic; use anhydrous grade only.[1]
Physical State Neat Oil (Preferred) Storing as a neat liquid/solid is more stable than in solution. Make fresh stock solutions immediately prior to use.

Troubleshooting Guide: Diagnostics & Solutions

Q1: "My clear isothiocyanate oil has developed a white precipitate or turned into a waxy solid. Is it still usable?"

  • Diagnosis: Sym-disubstituted Thiourea Formation.

  • The Mechanism: Moisture entered the vial. The water hydrolyzed a portion of the ITC into an amine (R-NH₂). This new amine is a potent nucleophile and reacted with the remaining ITC to form a stable, insoluble thiourea urea derivative (R-NH-CS-NH-R).

  • Action: Discard. The presence of precipitate indicates significant degradation (often >10%). Filtration will remove the solid, but the remaining liquid now contains undefined impurities and incorrect concentration.

  • Prevention: Tape/Parafilm caps heavily. Allow vials to equilibrate to room temperature before opening to prevent condensation.

Q2: "I stored my ITC stock solution in Ethanol at -20°C, but now it shows no activity in my bioassay."

  • Diagnosis: Solvent-Mediated Inactivation (Thiocarbamate Formation).

  • The Mechanism: The electrophilic carbon of the ITC group reacts with the hydroxyl group of the ethanol.

    • Reaction:R-N=C=S + EtOH → R-NH-C(=S)-OEt

  • Action: Discard. You have synthesized a thiocarbamate, which lacks the biological reactivity of the isothiocyanate.

  • Prevention: Switch to Anhydrous Acetonitrile or DMSO. If an alcohol is required for the final assay, dilute immediately before use, keeping the contact time < 1 hour.

Q3: "The compound smells different—like rotten eggs or garlic—compared to when I bought it."

  • Diagnosis: Advanced Hydrolysis & Sulfide Release.

  • The Mechanism: Hydrolysis releases Carbonyl Sulfide (COS), which can further degrade into Hydrogen Sulfide (H₂S) and organic sulfides/disulfides.

  • Action: Verify Purity. Run an HPLC or NMR. If the characteristic ITC peak (approx. 2000–2200 cm⁻¹ in IR, or specific carbon shift in NMR) is diminished, the integrity is compromised.

Standard Operating Procedure (SOP): The "Dry Chain"

Follow this workflow to maximize shelf-life.

  • Arrival: Upon receipt, inspect the vial. If the septum is punctured or the cap is loose, assume moisture ingress.

  • Aliquotting (The Critical Step):

    • Do not store the bulk bottle for daily use. Repeated freeze-thaw cycles introduce moisture.

    • Step A: Bring the source bottle to room temperature in a desiccator.

    • Step B: In a fume hood (or glovebox), purge the headspace with Argon.

    • Step C: Aliquot the neat compound into single-use amber glass vials with Teflon-lined caps.

    • Step D: Purge each aliquot with Argon before capping.

  • Storage: Place aliquots in a secondary container (Ziploc with desiccant packs) at -20°C or -80°C.

  • Usage: Thaw one aliquot. Dilute with anhydrous solvent. Discard any unused portion of the diluted solution.

Visualizations

Figure 1: Degradation Pathways of Isothiocyanates

Caption: The "Death Spiral" of ITCs. Moisture triggers hydrolysis, creating amines that consume the remaining active compound to form inactive thioureas.

ITC_Degradation ITC Isothiocyanate (R-N=C=S) CarbamicAcid Unstable Carbamic Acid ITC->CarbamicAcid Hydrolysis Thiourea Disubstituted Thiourea (Precipitate/Inactive) ITC->Thiourea Thiocarbamate Thiocarbamate (Inactive) ITC->Thiocarbamate Alcoholysis Water H₂O (Moisture) Water->CarbamicAcid Alcohol R'-OH (Solvent) Alcohol->Thiocarbamate Amine Primary Amine (R-NH₂) CarbamicAcid->Amine Decarboxylation COS Carbonyl Sulfide (Gas) CarbamicAcid->COS Amine->Thiourea Nucleophilic Attack on ITC

Figure 2: Optimal Handling Workflow

Caption: The "Dry Chain" protocol ensures the compound is never exposed to atmospheric moisture during transition from storage to experiment.

Handling_Workflow cluster_storage Storage Phase cluster_prep Preparation Phase cluster_exp Experimental Phase Freezer Freezer (-80°C) Sealed w/ Desiccant Desiccator Desiccator Warm to Room Temp Freezer->Desiccator 1. Retrieve & Equilibrate InertGas Inert Gas Purge (Argon/Nitrogen) Desiccator->InertGas 2. Open Under Gas Flow Solvent Add Anhydrous Solvent InertGas->Solvent 3. Dissolve Usage Immediate Use (< 1 Hour) Solvent->Usage 4. Execute Assay Usage->Freezer DO NOT RE-FREEZE (Discard Excess)

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from [Link]

  • Oregon State University. (n.d.). Isothiocyanates | Linus Pauling Institute. Retrieved from [Link]

  • Mahn, A., et al. (2018). Kinetic study of sulforaphane stability in blanched and un-blanched broccoli florets during storage at low temperatures. Journal of Food Science and Technology. Retrieved from [Link]

Sources

Technical Support Center: Isothiocyanate Quenching Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 2 Support Escalation response. It assumes the user is familiar with basic laboratory techniques but requires deep mechanistic insight to troubleshoot or optimize their bioconjugation workflows.

Ticket ID: ITC-Q-001 Subject: Optimization and Troubleshooting of Isothiocyanate (ITC) Quenching with Tris vs. Glycine Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Executive Summary & Mechanism

You are likely performing a conjugation reaction involving an isothiocyanate derivative (e.g., FITC , TRITC , or PITC ) targeting primary amines on a protein (Lysine


-amines or N-terminal 

-amines).

The reaction must be "quenched" (stopped) to prevent:

  • Over-labeling: Excessive dye conjugation leads to fluorescence quenching (self-quenching) and protein precipitation.

  • Non-specific binding: Unreacted ITC can covalently bind to downstream processing equipment or assay surfaces.

The Mechanism of Quenching

Quenching is a competitive inhibition process. You introduce a "decoy" nucleophile (Tris or Glycine) in vast molar excess. This decoy outcompetes the protein's remaining amines for the unreacted ITC, forming a stable, low-molecular-weight thiourea adduct that is easily removed via dialysis or size-exclusion chromatography (SEC).

Visualizing the Pathway

The following diagram illustrates the competition between your target protein and the quenching agent.

ITC_Quenching_Mechanism cluster_conditions Critical Condition: pH > pKa ITC Reactive Isothiocyanate (R-N=C=S) Complex_P Labeled Protein (Thiourea Bond) ITC->Complex_P Slow (if low conc.) Complex_Q Quenched Adduct (Small Molecule) ITC->Complex_Q FAST (High Excess) Protein Target Protein (Lysine -NH2) Protein->Complex_P Quencher Quencher (Tris or Glycine -NH2) Quencher->Complex_Q Nucleophilic Attack

Figure 1: Competitive reaction pathway. The quencher (green path) must be present in high molar excess to kinetically outcompete the protein labeling reaction.

Decision Matrix: Tris vs. Glycine

The choice between Tris and Glycine is not arbitrary; it is dictated by pH and purification strategy .

The pKa Factor (The "Hidden" Variable)

For an amine to react with an isothiocyanate, it must be unprotonated (free base form).

  • Tris pKa: ~8.1

  • Glycine (amino group) pKa: ~9.6

Most ITC conjugations occur at pH 8.5 – 9.0 .

FeatureTris (Tris(hydroxymethyl)aminomethane)Glycine
Reactivity at pH 8.5 High. At pH 8.5, >50% of Tris is unprotonated and reactive.Low. At pH 8.5, <10% of Glycine is unprotonated. Reaction is slower.
Quenching Efficiency Superior. Faster kinetics due to higher concentration of free amine.Moderate. Requires higher molar excess or longer time.
Downstream Removal Moderate. (MW: 121.14 Da).[1] Removed by dialysis/desalting.[1][2][3]Excellent. (MW: 75.07 Da).[1] Very small, easily removed.
Charge Impact Neutral adduct (mostly).Adds a negative charge (Carboxyl group) to the adduct.
Recommendation Primary Choice for most FITC/ITC reactions.Use if the protein is sensitive to Tris or if charge-based separation is used.

Critical Insight: If you use Glycine at pH 8.0, you are essentially relying on a very small fraction of the molecule to do the work. You must add significantly more Glycine than Tris to achieve the same quenching rate [1].

Standard Operating Procedure (SOP)

Protocol: High-Efficiency Quenching of ITC Reactions

Reagents:

  • Quencher Stock A: 1.0 M Tris-HCl, pH 8.5 (Adjust pH carefully; do not use unadjusted Tris base).

  • Quencher Stock B: 1.5 M Glycine, pH 8.5 (Must be pH adjusted).

Workflow:

  • Calculate Molar Excess: Determine the moles of ITC used in the reaction. You need a 100-fold molar excess of quencher over the total ITC added, not just the unreacted ITC.

    • Why? This drives the reaction kinetics to near-instant completion (Pseudo-first-order kinetics).

  • Add Quencher:

    • Option A (Tris): Add 1/10th volume of 1.0 M Tris (Final conc: ~100 mM).

    • Option B (Glycine): Add 1/10th volume of 1.5 M Glycine (Final conc: ~150 mM).

  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 30 minutes .

    • Do not shorten this step. While Tris reacts fast, thiourea formation is slower than NHS-ester hydrolysis.

  • Purification (Mandatory): Immediately proceed to Gel Filtration (e.g., Sephadex G-25/PD-10) or Dialysis.

    • Note: The quenched adduct (Tris-ITC or Glycine-ITC) is a small molecule fluorophore. If you do not remove it, your "labeled protein" will appear to have an artificially high signal in solution assays.

Troubleshooting & FAQs

Q1: My protein precipitated immediately after adding the quencher.

Diagnosis: This is rarely due to the quencher itself. It is likely Over-labeling . Mechanism: ITC modifies Lysine residues, converting a positively charged amine (


) into a neutral thiourea. If you modify too many lysines, the protein loses solubility (isoelectric point shift) and precipitates.
Fix: 
  • Reduce the ITC:Protein molar ratio in the initial reaction (e.g., from 20:1 to 10:1).

  • Ensure the quencher pH is matched to the reaction buffer. Adding acidic Tris-HCl can crash proteins out.

Q2: I have high background fluorescence in my assay.

Diagnosis: Incomplete removal of the quenched "free dye." Reasoning: A Tris-FITC molecule is highly fluorescent. If your dialysis membrane pore size is too small (e.g., <3.5 kDa MWCO) or dialysis time is too short, the free dye remains. Fix:

  • Use a Desalting Column (Spin column) instead of dialysis for faster, more efficient removal.

  • Check the "Degree of Labeling" (DOL).[4][5] If DOL > 5-6 for an IgG, the protein may be sticking non-specifically due to hydrophobicity [2].

Q3: Can I use Ethanolamine instead?

Answer: Yes. Ethanolamine is an excellent quencher (pKa ~9.5). However, it is more toxic and viscous than Tris. Tris is preferred in biological labs due to availability and biocompatibility.

Q4: Why did my signal disappear after quenching?

Diagnosis: pH Mismatch (Fluorescein specific). Mechanism: FITC fluorescence is pH-dependent.[6] It is bright at pH > 8 and significantly quenched (dim) at pH < 6. If your quenching buffer or elution buffer is acidic, the signal will vanish. Fix: Ensure all buffers are pH > 7.5 .

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets).

  • Thermo Fisher Scientific. (n.d.). Fluorescein (FITC) Labeling Protocols and Troubleshooting. Retrieved March 5, 2026.

  • Sutherland, B. W., et al. (2008).[7] Utility of formaldehyde cross-linking and mass spectrometry in the study of protein–protein interactions. Journal of Mass Spectrometry, 43(6), 699-715. (Discusses Tris vs Glycine efficiency in amine-reactive quenching).

  • PubChem. (n.d.). Fluorescein 5-isothiocyanate (Compound Summary).

Sources

Technical Support Center: Analysis of Isothiocyanate Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the analysis of isothiocyanates (ITCs) and their degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). Isothiocyanates are highly reactive electrophilic compounds, a characteristic that makes them biologically significant but also notoriously challenging to analyze.[1] Their propensity to degrade and react during sample preparation and analysis can lead to inaccurate quantification and misidentification of compounds.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemistry of the challenges you may face and provides robust, field-proven solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why are isothiocyanates so difficult to analyze accurately with LC-MS?

A1: The analytical challenge stems from the highly electrophilic nature of the carbon atom in the isothiocyanate functional group (–N=C=S).[1] This makes ITCs highly susceptible to reaction with any nucleophile they encounter. Common issues include:

  • Instability: ITCs are sensitive to heat, extreme pH, and light, leading to degradation during sample storage and preparation.[1]

  • Reactivity: They readily react with nucleophilic solvents (e.g., methanol, ethanol), buffers (e.g., Tris), and endogenous molecules like amines and thiols (e.g., glutathione) to form degradation products such as thiocarbamates, thioureas, and dithiocarbamates.[1][2][3]

  • Volatility: Low molecular weight ITCs can be volatile, leading to sample loss during evaporation steps.[4]

  • Poor Ionization: Many native ITCs lack easily ionizable functional groups, resulting in poor sensitivity in electrospray ionization (ESI) MS without derivatization.[4]

Q2: What are the most common degradation products I should be looking for?

A2: The primary degradation products are formed via the reaction of the ITC electrophile with nucleophiles. Key products include:

  • Thioureas: Formed by the reaction with primary or secondary amines. This can happen if your sample contains endogenous amines or if the ITC first hydrolyzes to an amine, which then reacts with another ITC molecule.[3][5]

  • Dithiocarbamates: Formed by the reaction with thiol-containing molecules like glutathione or cysteine. These are common metabolites in biological systems.[3][6]

  • Thiocarbamates: Formed if nucleophilic solvents like methanol or ethanol are used during extraction, leading to artifactual degradation.[7]

  • Nitriles: Under certain conditions, particularly acidic pH or in the presence of specific proteins, the hydrolysis of the parent glucosinolate can yield nitriles instead of isothiocyanates.[2][8]

Q3: Is derivatization necessary for analyzing isothiocyanates?

A3: While not strictly mandatory for all ITCs, derivatization is highly recommended and widely employed for several reasons.[4] The analytical determination of isothiocyanates presents several problems due to their instability and the absence of chromophores.[4] Derivatization converts the unstable ITC into a stable, non-volatile adduct that is more amenable to reversed-phase LC and often exhibits significantly improved ionization efficiency for MS detection.[9] Common derivatization reagents include N-acetyl-L-cysteine (NAC) and 1,2-benzenedithiol (BDT).[4][10]

Troubleshooting Guide

This section addresses specific experimental problems. Each issue is broken down into potential causes and actionable solutions.

Problem 1: Low or No Signal for My Target Isothiocyanate
Potential CauseRecommended Solution & Scientific Rationale
Degradation during Sample Preparation Solution: Avoid nucleophilic solvents (e.g., methanol, ethanol) and buffers (e.g., Tris). Use solvents like dichloromethane or isopropanol for extraction.[7] Work quickly and at low temperatures; store samples at -80°C to minimize degradation.[8] Rationale: ITCs react with hydroxyl groups in alcohols to form thiocarbamates and with amines in buffers to form thioureas, consuming your analyte before it reaches the instrument.[7]
Analyte Volatility Solution: If using an evaporation step (e.g., nitrogen stream, vacuum centrifuge), ensure the temperature is low. Better yet, avoid complete dryness. Reconstitute the sample in the final microliters of solvent. Rationale: Volatile ITCs can be lost along with the solvent during evaporation. Minimizing this step preserves the analyte.
Poor Ionization Efficiency Solution: Implement a derivatization strategy. Reacting the ITC with a reagent like N-acetyl-L-cysteine (NAC) creates a dithiocarbamate conjugate that is more polar and contains a carboxylic acid group, which ionizes readily in negative mode ESI.[9][10] Rationale: The derivatized adduct has chemical properties far more suitable for ESI-MS, dramatically enhancing signal intensity.
Matrix Effects (Ion Suppression) Solution: Improve sample cleanup using Solid-Phase Extraction (SPE) with a C18 or similar cartridge.[10][11] Dilute the sample if the analyte concentration is sufficient. Use a stable isotope-labeled internal standard (SIL-IS) to correct for suppression. Rationale: Co-eluting matrix components (salts, lipids, etc.) can compete with the analyte for ionization in the ESI source, suppressing its signal.[12] SIL-IS co-elutes and experiences the same suppression, allowing for accurate quantification.
Problem 2: Unidentified Peaks in My Chromatogram
Potential CauseRecommended Solution & Scientific Rationale
Reaction with Mobile Phase Additives Solution: If using an ammonium-based salt (e.g., ammonium formate/acetate), be aware of potential adduct formation. An [M+NH3+H]+ adduct may appear. If problematic, switch to a mobile phase with only formic or acetic acid. Rationale: The ammonia can act as a nucleophile, reacting with the ITC in the ion source to form a protonated thiourea adduct.
Formation of Symmetric Thioureas Solution: This indicates significant sample degradation. The ITC hydrolyzes to its corresponding amine, which then reacts with a second ITC molecule. Check the mass of the unexpected peak—it should correspond to (2 * Mass of ITC) - Mass of H2S. Improve sample handling by working at lower temperatures and ensuring the pH is near neutral.[8] Rationale: This is a clear chemical signature of analyte degradation, where the analyte is reacting with its own breakdown products.[5]
In-Source Degradation or Fragmentation Solution: Optimize MS source parameters. Reduce the source temperature and capillary/cone voltages. Rationale: ITCs can be thermally labile.[4] Excess energy in the ion source can cause the molecule to fragment before it is detected by the mass analyzer, leading to unexpected lower-mass ions.
Problem 3: Poor or Tailing Peak Shape
Potential CauseRecommended Solution & Scientific Rationale
Secondary Interactions on the LC Column Solution: Ensure the mobile phase is sufficiently acidified (e.g., 0.1% formic acid). This ensures that any amine or thiol groups (on the analyte or its derivatives) are protonated, minimizing interactions with residual silanols on the column. Rationale: Unprotonated basic groups can interact with the silica backbone of the column, causing peak tailing. Acidification ensures a consistent charge state and reduces these secondary interactions.
Analyte Precipitation on Column Solution: Some ITCs or their derivatives can be poorly soluble in highly aqueous mobile phases at the start of a gradient.[13] Increase the initial percentage of organic solvent in your gradient. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. Rationale: If the analyte precipitates at the head of the column, it will redissolve slowly as the organic content increases, leading to broad, tailing peaks.

Key Protocols & Workflows

Protocol 1: Derivatization of Isothiocyanates with N-acetyl-L-cysteine (NAC)

This protocol converts unstable ITCs into stable, readily analyzable ITC-NAC dithiocarbamate conjugates. It is adapted from methodologies that have proven effective for a wide range of ITCs.[9][10]

Step-by-Step Methodology:

  • Sample Preparation: Extract ITCs from your matrix using a non-nucleophilic solvent (e.g., isopropanol or dichloromethane). If necessary, perform an SPE cleanup using a C18 cartridge.[10] Elute the ITCs with isopropanol.

  • Reagent Preparation: Prepare a derivatization solution by dissolving N-acetyl-L-cysteine (NAC) and sodium bicarbonate (NaHCO₃) in water to a final concentration of 0.2 M for each.[10]

  • Derivatization Reaction:

    • Combine 500 µL of your ITC-containing isopropanol eluate with 500 µL of the derivatization solution in a microcentrifuge tube.

    • Incubate the mixture for 1 hour at 50°C.[10]

  • Analysis: After incubation, cool the sample and inject it directly into the LC-MS system. The resulting ITC-NAC conjugates are stable and typically analyze well by reversed-phase LC with negative ion mode ESI-MS.

Visualization of Key Processes

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample collection to data analysis, highlighting the critical derivatization step.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS Analysis A Sample Homogenization (e.g., Plant Tissue, Plasma) B Solvent Extraction (e.g., Isopropanol) A->B C SPE Cleanup (C18) (Optional) B->C D Add NAC Reagent & Incubate (1h, 50°C) C->D E LC Separation (Reversed-Phase C18) D->E F MS Detection (ESI Negative Mode) E->F G Data Processing & Quantification F->G

Caption: General workflow for ITC analysis by LC-MS.

Isothiocyanate Degradation Pathway Diagram

This diagram illustrates the reaction of an isothiocyanate with an amine, a common degradation pathway leading to the formation of a stable thiourea.

G ITC Isothiocyanate (R-N=C=S) Electrophile Product Thiourea Product (R-NH-C(S)-NH-R') ITC->Product Nucleophilic Attack Amine Primary Amine (R'-NH₂) Nucleophile Amine->Product

Caption: Reaction of an isothiocyanate with an amine.

References
  • Song, L., et al. (2005). Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS. Analytical Biochemistry. Available at: [Link]

  • Kalogeropoulos, N., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [Link]

  • Santa, T., et al. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Semantic Scholar. Available at: [Link]

  • Santa, T., et al. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. PubMed. Available at: [Link]

  • Pilipczuk, T., et al. (2017). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-l-cysteine. Food Chemistry. Available at: [Link]

  • Hanschen, F. S., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLoS One. Available at: [Link]

  • Kyriakoudi, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules. Available at: [Link]

  • Song, L., et al. (2005). Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC–MS/MS. R Discovery. Available at: [Link]

  • Zhu, Y., et al. (2009). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Analytical Chemistry. Available at: [Link]

  • Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Available at: [Link]

  • Yu, T. H., et al. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Singh, J., et al. (2017). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food and Nutrition Sciences. Available at: [Link]

  • Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry. Available at: [Link]

  • Andini, S., et al. (2020). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Scilit. Available at: [Link]

  • Kalogeropoulos, N., et al. (2021). General procedure for the sample preparation and extraction of the hydrolysis products of glucosinolates from cruciferous vegetables. ResearchGate. Available at: [Link]

  • Abdel-Kader, M. S., et al. (2019). Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. Pharmacognosy Journal. Available at: [Link]

  • Törnqvist, M., et al. (2011). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. Journal of Biomedicine and Biotechnology. Available at: [Link]

  • Agilent. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Agilent Technologies. Available at: [Link]

  • Törnqvist, M., et al. (2011). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. ResearchGate. Available at: [Link]

  • Bialecki, R. A., et al. (2010). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science. Available at: [Link]

Sources

Validation & Comparative

NMR Characterization Guide: 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic characterization of 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine , a critical electrophilic scaffold used in drug discovery for covalent inhibition and lysine bioconjugation.

Unlike standard spectral data sheets, this guide focuses on the comparative performance of NMR against orthogonal techniques (IR, MS) and the specific diagnostic markers required to distinguish the target isothiocyanate (ITC) from its amine precursor—the most common synthetic impurity.

Executive Summary & Strategic Context

Compound Class: Sulfonamide-linked Aryl Isothiocyanate Key Application: Covalent fragment screening, lysine-reactive probes, and proteolysis targeting chimeras (PROTAC) linkers. The Challenge: The isothiocyanate (-NCS) group is chemically labile and spectroscopically elusive. In


 NMR, the thiocarbonyl carbon is often "silent" due to efficient relaxation mechanisms and chemical exchange broadening. Furthermore, the -NCS moiety is prone to hydrolysis in wet solvents, reverting to the amine or forming thioureas.

Scope of Guide: This document compares the NMR structural validation of the target compound against:

  • The Amine Precursor: 4-[(4-Aminophenyl)sulfonyl]morpholine (Primary impurity).

  • Orthogonal Methods: IR (Infrared) and LC-MS, highlighting where NMR fails and where it excels.

Characterization Workflow

The following decision tree illustrates the logic for validating this electrophile, prioritizing the distinction between the target and its hydrolysis products.

CharacterizationWorkflow Start Crude Synthesis Product IR_Check Step 1: IR Screening (Check ~2100 cm⁻¹) Start->IR_Check NMR_H1 Step 2: 1H NMR (DMSO-d6) (Aromatic Region Check) IR_Check->NMR_H1 NCS Peak Present Decision Diagnostic Shift? NMR_H1->Decision NMR_C13 Step 3: 13C NMR (Long Acquisition) Decision->NMR_C13 Downfield Shift Observed Reprocess Recrystallize/Resynthesize Decision->Reprocess Upfield (Amine) Signals Validation Validated Structure NMR_C13->Validation

Figure 1: Strategic workflow for validating aryl isothiocyanates. Note that IR is the "Gatekeeper" for the functional group, while NMR validates the backbone integrity.

Comparative Analysis: Product vs. Alternatives

A. Spectral Performance: Target vs. Precursor (Amine)

The most critical quality attribute is the complete conversion of the amine precursor to the isothiocyanate. The sulfonyl-morpholine backbone remains constant, making the aromatic region the primary diagnostic zone.

FeatureTarget: Isothiocyanate (-NCS) Alternative: Precursor (-NH₂) Diagnostic Insight

Aromatic (Ortho to N)

7.50 – 7.65 ppm

6.60 – 6.80 ppm
The -NCS group is electron-withdrawing (inductive), shifting protons downfield. The -NH₂ is electron-donating (resonance), shielding protons upfield.

is the purity metric.

Aromatic (Ortho to SO₂)

7.70 – 7.85 ppm

7.40 – 7.50 ppm
Less affected, but slight downfield shift in the product due to loss of amine resonance donation.

Functional Carbon

135 – 140 ppm (Broad/Weak)
Not PresentThe NCS carbon is notoriously difficult to observe. It often requires high concentrations and relaxation reagents (e.g., Cr(acac)₃).
IR Stretch ~2050 – 2150 cm⁻¹ (Very Strong) ~3300 – 3500 cm⁻¹ (N-H stretch)IR is superior for confirming the presence of -NCS; NMR is superior for confirming the absence of -NH₂.
B. Methodological Comparison: NMR vs. Orthogonal Techniques

Why use NMR when IR is faster?

  • Quantification: IR is qualitative.

    
     NMR allows integration of the aromatic protons against the morpholine backbone (4H at ~3.6 ppm, 4H at ~2.9 ppm). If the integration ratio of Aromatic:Morpholine deviates from 4:8, impurities are present.
    
  • Stability Detection: LC-MS often uses acidic mobile phases (Formic acid/Water) which can hydrolyze the isothiocyanate to a thiocarbamate or amine during analysis, giving false negatives. NMR in anhydrous DMSO-d6 is non-destructive.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and prevent in-tube hydrolysis.

  • Solvent Choice: Use DMSO-d6 (anhydrous ampules preferred) or CDCl₃ .

    • Note: DMSO-d6 provides better solubility for sulfonamides but is hygroscopic. Water in DMSO will slowly hydrolyze the -NCS group to a urea derivative over 24 hours.

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (16 scans, 2s relaxation delay).

Protocol B: Detecting the "Silent" NCS Carbon ( NMR)

The quaternary carbon of the isothiocyanate group has a very long spin-lattice relaxation time (


) and efficient chemical shift anisotropy (CSA) broadening, often making it invisible in standard scans.
  • Concentration: Increase mass to 30–50 mg .

  • Pulse Sequence: Use a standard

    
     with proton decoupling (zgpg30) .
    
  • Optimization:

    • Relaxation Delay (D1): Increase to 3–5 seconds (standard is 1–2s) to allow the quaternary carbon to relax.

    • Scans: Acquire 1024 – 2048 scans (approx. 1–2 hours).

    • Line Broadening (LB): Apply an exponential window function of 1.0 – 3.0 Hz during processing to improve S/N ratio for the broad NCS peak.

  • Expected Shift: Look for a low-intensity, broad hump around 135–140 ppm . Do not confuse it with the ipso-aromatic carbons.

Structural Assignment Logic

The following diagram details the specific chemical shift assignments expected for the target molecule in DMSO-d6.

NMRAssignments cluster_0 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine Morpholine Morpholine Ring (O-CH2-CH2-N) Sulfonyl Sulfonyl Group (SO2) Morpholine->Sulfonyl Morph_H 1H: 3.60 ppm (O-CH2) 1H: 2.90 ppm (N-CH2) Morpholine->Morph_H Phenyl Phenyl Ring (AA'BB' System) Sulfonyl->Phenyl NCS Isothiocyanate (-N=C=S) Phenyl->NCS Ar_H_Ortho_SO2 1H: ~7.75 ppm (d) (Deshielded by SO2) Phenyl->Ar_H_Ortho_SO2 Ar_H_Ortho_NCS 1H: ~7.60 ppm (d) (Shielded relative to SO2) Phenyl->Ar_H_Ortho_NCS C_NCS 13C: ~138 ppm (Broad/Weak) NCS->C_NCS

Figure 2: Correlated chemical shift assignments. The AA'BB' splitting pattern in the phenyl region is the primary indicator of para-substitution integrity.

References

  • PubChem. (n.d.).[1] 4-[(4-isothiocyanatophenyl)sulfonyl]morpholine. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Organic Chemistry, 80(6), 2966–2976. [Link]

  • Combourieu, B., et al. (2001).[2] Stability of isothiocyanates in aqueous media. Songklanakarin Journal of Science and Technology. (Contextual validation of hydrolysis risks).

  • Babij, N. R., et al. (2016).[3] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development, 20(3), 661–667. [Link]

Sources

A Comparative Guide to Validating Covalent Binding: The Case of 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable therapeutic effects. By forming a stable, chemical bond with their protein target, these molecules can offer advantages in potency and duration of action. The compound 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine is a representative electrophilic agent, featuring an isothiocyanate (-N=C=S) "warhead" designed to react with nucleophilic residues on a target protein. However, the very nature of this irreversible interaction demands unambiguous, direct evidence of covalent bond formation.

This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of methodologies for validating covalent binding, with a primary focus on X-ray crystallography as the definitive "gold standard." We will explore the causality behind experimental choices, detail robust protocols, and compare the structural insights from crystallography with data from alternative, complementary techniques.

The Chemistry of Covalent Engagement

The reactive center of 4-[(4-isothiocyanatophenyl)sulfonyl]morpholine is the electrophilic central carbon atom of the isothiocyanate group. This carbon is susceptible to nucleophilic attack by amino acid side chains on a protein surface. Most commonly, the thiol group of a cysteine residue, present as the highly reactive thiolate anion (S-), initiates the attack. This results in the formation of a stable thiourea linkage, permanently tethering the inhibitor to its target.

Covalent Reaction cluster_0 Before Reaction cluster_1 After Reaction Protein_Cys Protein-Cys-SH Ligand_ITC S=C=N-R (Inhibitor) Protein_Cys->Ligand_ITC Nucleophilic Attack Covalent_Adduct Protein-Cys-S-C(=NH)-NH-R (Thiourea Adduct)

Caption: Reaction between a protein's cysteine residue and an isothiocyanate warhead.

Methodologies for Validating Covalent Binding: A Comparative Analysis

While several techniques can provide evidence of covalent modification, they differ significantly in the directness and detail of the information they provide. X-ray crystallography is indispensable for confirming covalent bond formation and elucidating reaction mechanisms.[1]

Method Principle of Detection Strengths Weaknesses
X-ray Crystallography Direct visualization of continuous electron density between the inhibitor and the target residue.[2][3]Unambiguous, atomic-resolution proof of bond formation and location; reveals precise 3D geometry, binding pose, and induced conformational changes.[1][4][5]Requires high-quality, well-diffracting crystals; can be time-consuming; potential for radiation damage.
Mass Spectrometry (MS) Measures the mass increase of the intact protein or a peptide fragment corresponding to the mass of the bound inhibitor.[6][7]High sensitivity, high throughput, does not require crystals; can provide kinetic data (k_inact/K_I) and confirm reaction completion.[6][8]Provides no 3D structural information; can be ambiguous in identifying the exact modification site on a large peptide fragment.[9]
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical shifts of specific nuclei in the protein or ligand upon bond formation.Provides atomic-level detail in solution, capturing protein dynamics.Generally limited to smaller proteins (<40 kDa); requires large amounts of protein; data analysis can be complex.

The Gold Standard: An Experimental Workflow for X-ray Crystallography

Validating the covalent binding of 4-[(4-isothiocyanatophenyl)sulfonyl]morpholine requires a meticulous, multi-step process designed to yield an unambiguous result.

Caption: High-level workflow for covalent inhibitor validation by X-ray crystallography.

Detailed Experimental Protocols

Part 1: Formation and Verification of the Covalent Complex

  • Objective: To form the covalent adduct between the target protein and 4-[(4-isothiocyanatophenyl)sulfonyl]morpholine and confirm its formation prior to crystallization attempts.

  • Protocol:

    • Incubate the purified target protein with a 3- to 5-fold molar excess of the inhibitor. The reaction buffer should be optimized for pH (typically 7.0-8.5) and temperature to ensure protein stability and reactivity of the target cysteine.

    • Allow the reaction to proceed for a defined period (e.g., 2-4 hours or overnight). The reaction time should be sufficient to drive the reaction to completion.

    • Crucial Verification Step: Analyze the reaction mixture using intact protein mass spectrometry.[6][7] A successful reaction is confirmed by a mass shift in the protein's molecular weight corresponding to the molecular weight of the inhibitor (approx. 268.3 Da). This step is essential to avoid wasting resources on crystallizing an unreacted mixture.

    • Purify the covalent protein-ligand complex using size-exclusion chromatography to remove any unreacted inhibitor and buffer components.

Part 2: Crystallization Strategy – Co-crystallization is Superior

For covalent inhibitors, the choice between co-crystallization and soaking is critical.

  • Co-crystallization: The pre-formed, purified covalent complex is used directly in crystallization screening. This is the strongly recommended and superior approach for covalent inhibitors.[10] It ensures that every protein molecule within the crystal lattice is homogeneously modified, leading to clearer electron density and a more accurate final structure.[11]

  • Soaking: An existing crystal of the apo-protein is soaked in a solution containing the inhibitor.[11][12] This method is often problematic for covalent inhibitors. The high concentration of a reactive compound can cause crystal cracking or dissolution. Furthermore, the reaction within the constrained crystal lattice may be incomplete, leading to partial occupancy and ambiguous electron density. Soaking is more likely to mislead, especially if the ligand induces conformational changes in the protein.[10]

Crystallization_Decision Start Is the Inhibitor Covalent? CoCryst Pursue Co-Crystallization (High Confidence) Start->CoCryst Yes Check Does Apo-Protein Crystallize Well? Start->Check No (Reversible Inhibitor) Soak Consider Soaking (High Risk / Low Confidence) Check->Soak Yes Fail Soaking Not Viable Check->Fail No Success Proceed with Soaking

Caption: Decision logic for selecting a crystallization strategy for covalent inhibitors.

Part 3: Data Collection and Structure Interpretation

  • Data Collection: Crystals of the covalent complex should be cryo-cooled and data collected at a high-intensity synchrotron source to maximize resolution and minimize radiation damage.

  • Structure Solution and Refinement: After solving the structure by molecular replacement, the critical step is the interpretation of the electron density maps.

  • Validation of Covalent Binding:

    • Calculate both 2mFo-DFc and mFo-DFc electron density maps.

    • Carefully examine the density at the active site. For a successfully formed covalent bond, you must observe unambiguous, continuous electron density that connects the sulfur atom of the target cysteine residue to the central carbon of the former isothiocyanate group on the inhibitor.[2]

    • The absence of this connecting density, or fragmented density, would indicate that no covalent bond was formed.

    • The refined geometry of the newly formed C-S bond and the surrounding atoms should conform to established stereochemical standards.[13]

Conclusion

While techniques like mass spectrometry are invaluable for confirming that a reaction has occurred, they cannot provide the structural certainty required in drug development.[14] X-ray crystallography stands alone in its ability to deliver direct, atomic-level visualization of the covalent bond.[1][4] It provides irrefutable evidence of the binding site, the precise orientation of the inhibitor, and the specific protein-ligand interactions that drive affinity and selectivity. For validating the covalent binding of 4-[(4-isothiocyanatophenyl)sulfonyl]morpholine or any targeted covalent inhibitor, a workflow that prioritizes pre-crystallization MS verification and subsequent co-crystallization is the most rigorous, trustworthy, and scientifically sound path to an unambiguous structural answer.

References

  • RCSB Protein Data Bank. (n.d.). Guidelines for the successful generation of protein–ligand complex crystals. Available at: [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Available at: [Link]

  • Felzenszwalb, P. F., & Huttenlocher, D. P. (2004). Pictorial Structures for Molecular Modeling: Interpreting Density Maps. NIPS. Available at: [Link]

  • Edexcel IAL Chemistry A-level. (n.d.). Detailed Notes - Topic 3 Bonding and Structure. Available at: [Link]

  • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Available at: [Link]

  • MDPI. (2026, February 28). Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. Available at: [Link]

  • Russell, D. H. (Ed.). (2011). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. In Amyloid, Prions, and Other Protein Aggregates. PMC. Available at: [Link]

  • ScienceOpen. (n.d.). Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking. Available at: [Link]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Available at: [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Co-crystallization and Soaking. Available at: [Link]

  • Chemistry LibreTexts. (2023, July 12). 10.3: Polar Covalent Bonds and Electrostatic Potential Maps. Available at: [Link]

  • Circulation: Cardiovascular Genetics. (2011, December 1). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Available at: [Link]

  • American Journal of Undergraduate Research. (n.d.). Visualizing Bond Types with Electron Density Models. Available at: [Link]

  • Dr. Hanaa Assil - Chemistry Teacher. (2025, July 31). Ion Polarization and Electron Density Maps - AS Chemistry. YouTube. Available at: [Link]

  • Expert Opinion on Drug Discovery. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Available at: [Link]

  • Liu, C., et al. (2022). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. PMC. Available at: [Link]

  • Expert Opinion on Drug Discovery. (2023, August 17). The current role and evolution of X-ray crystallography in drug discovery and development. Available at: [Link]

  • Journal of Medicinal Chemistry. (2022, September 22). X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. Available at: [Link]

  • Selvita. (n.d.). X-ray Crystallography. Available at: [Link]

  • Hilaris. (n.d.). Drug Discovery Using X-Ray Crystallography. Available at: [Link]

  • Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics. Available at: [Link]

  • Confometrx. (n.d.). Protein X-Ray Structure Validation: Key Criteria. Available at: [Link]

  • PubMed. (n.d.). Characterization of covalent DNA binding of morpholino and cyanomorpholino derivatives of doxorubicin. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • RSC Medicinal Chemistry. (n.d.). Advanced approaches of developing targeted covalent drugs. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Thiocyanatophenyl)morpholine. Available at: [Link]

  • ResearchGate. (2025, October 17). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. Available at: [Link]

  • ChemHelp ASAP. (2023, November 27). x-ray crystallography & cocrystals of targets & ligands. YouTube. Available at: [Link]

Sources

Unlocking Target Inhibition: IC50 Comparison of Covalent vs. Non-Covalent Sulfonyl Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery evolves, the sulfonyl morpholine motif has transitioned from a passive, solvent-exposed solubilizing group to a highly functionalized warhead anchor. By appending reactive electrophiles (such as sulfonyl fluorides or enones) to the morpholine core, researchers can convert a reversible, equilibrium-driven binder into an irreversible, target-inactivating drug. However, this shift fundamentally alters how we interpret standard pharmacological metrics like the IC50.

This guide provides an in-depth, objective comparison of covalent versus non-covalent sulfonyl morpholines, detailing the mechanistic causality behind their binding profiles and establishing self-validating protocols for accurate experimental evaluation.

The Causality of Binding: Thermodynamics vs. Kinetics

To accurately compare the performance of these two modalities, we must first uncouple their binding mechanics. The interpretation of IC50 values diverges sharply depending on the nature of the target engagement:

  • Non-Covalent Sulfonyl Morpholines: These molecules rely entirely on thermodynamic equilibrium. The morpholine oxygen typically acts as a hydrogen bond acceptor, while the sulfonyl group engages in dipole interactions. The IC50 is a direct reflection of the binding affinity (

    
    ) and remains constant regardless of how long the inhibitor is pre-incubated with the enzyme.
    
  • Covalent Sulfonyl Morpholines: These operate via a two-step kinetic mechanism. First, the morpholine scaffold drives initial non-covalent recognition (

    
    ). Second, the electrophilic warhead undergoes a chemical reaction with a proximal nucleophile (e.g., cysteine, serine) at a specific rate (
    
    
    
    ). Because the enzyme is permanently inactivated, the IC50 is inherently time-dependent. In the purest sense, a single-timepoint IC50 for a covalent inhibitor is considered biologically meaningless unless interpreted alongside the assay's duration and the compound's reactivity 1[1].

G E Target Enzyme (e.g., PI3Kα / hNE) EI Non-Covalent Complex Equilibrium (Ki) E->EI + I (k_on) I Sulfonyl Morpholine Inhibitor I->EI EI->E (k_off) EI_cov Covalent Adduct Irreversible (kinact) EI->EI_cov Electrophilic Attack (Covalent Only)

Fig 1: Two-step kinetic binding mechanism distinguishing non-covalent from covalent capture.

Comparative IC50 Data Analysis

When evaluating literature data, the distinction between affinity-driven and kinetically-driven potency becomes clear. The table below summarizes the performance of representative non-covalent and covalent morpholine-based inhibitors across different therapeutic targets.

Compound / MotifTargetModalityIC50 / Affinity ProfileKinetic & Mechanistic Characteristics
PQR514 PI3KαNon-CovalentIC50 = 2.20 nMReversible equilibrium binding. High initial affinity drives potency[2].
CNX-1351 PI3KαCovalent

= 38.0 nMIC50 = 165 nM (SKOV3)
Morpholine-substituted thieno[3,2-d]pyrimidine. Captures Cys862 via

-dimethylenone (

= 6.57 × 10^4 s^-1)[2].
BITZ Compound 3 PfIspDCovalentIC50 = 73 nMBiphenyl-replaced sulfonyl morpholine analog. Irreversible binding confirmed via Cys202Ala mutation[3].
ESF Compound 4-16 hNECovalentIC50 < 10 µM

-substituted alkenyl sulfonyl fluoride. Covalent addition yields a +301 Da mass shift on the enzyme[4].

Data Synthesis: While the non-covalent inhibitor PQR514 shows a remarkably low IC50 (2.20 nM), its efficacy is strictly tied to maintaining high systemic drug concentrations to prevent target dissociation2[2]. Conversely, CNX-1351 has a higher apparent IC50 (165 nM in cellular assays) but achieves infinite residence time by covalently modifying Cys862, leading to prolonged pharmacodynamic effects even after the drug is cleared from circulation[2]. Similarly, the use of sulfonyl fluorides in Compound 4-16 demonstrates how tuning the electrophilicity of the sulfonyl headgroup enables the selective capture of human neutrophil elastase (hNE) 4[4].

Self-Validating Experimental Protocols

To rigorously compare a novel covalent sulfonyl morpholine against a non-covalent benchmark, standard single-timepoint IC50 assays are insufficient. As an application scientist, you must implement a self-validating workflow that uncouples initial binding affinity (


) from the rate of inactivation (

) and definitively proves covalent adduct formation.
Protocol A: Time-Dependent IC50 Shift Assay

Causality: Covalent bond formation is a time-dependent kinetic process. Pre-incubating the inhibitor with the target enzyme for varying durations allows the irreversible reaction to progress, depleting the active enzyme pool and causing a leftward shift (decrease) in the apparent IC50. Non-covalent inhibitors will reach equilibrium rapidly and show no IC50 shift over time.

  • Compound Titration: Prepare a 10-point serial dilution of the sulfonyl morpholine inhibitor in assay buffer (e.g., 3-fold dilutions starting from 10 µM). Rationale: Establishes a broad concentration gradient to capture both the upper and lower asymptotes of the dose-response curve.

  • Enzyme Pre-Incubation: Add the target enzyme (e.g., PI3Kα or hNE) to the inhibitor dilutions. Prepare four identical plates and incubate at room temperature for

    
     and 
    
    
    
    hours. Rationale: Isolates the kinetic variable. Covalent inhibitors will show increased potency at longer incubations.
  • Reaction Initiation: At each time point, add the substrate (e.g., ATP and PIP2 for kinases, or a fluorogenic peptide for proteases) to initiate the enzymatic reaction.

  • Signal Detection & Analysis: Quench the reaction and read the signal (e.g., ADP-Glo luminescence or FRET). Plot the dose-response curves. If the IC50 decreases significantly from

    
     to 
    
    
    
    hours, the mechanism is kinetically driven (covalent).
Protocol B: Intact Protein Mass Spectrometry Validation

Causality: A time-dependent IC50 shift can occasionally be an artifact of slow-binding conformational changes or compound aggregation. To establish absolute trustworthiness, mass spectrometry must be used to detect the precise mass shift of the enzyme, corresponding to the molecular weight of the inhibitor adduct.

  • Target Engagement: Incubate the purified target enzyme (1-5 µM) with the covalent sulfonyl morpholine inhibitor at a concentration of 10x its apparent IC50 for 2 hours. Rationale: Ensures near-complete target occupancy and adduct formation.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove excess unreacted inhibitor and buffer salts.

  • LC-MS Analysis: Inject the sample into a High-Resolution Electrospray Ionization (ESI) Mass Spectrometer.

  • Data Deconvolution: Deconvolute the raw mass spectra to obtain the intact protein mass. Validation: A successful covalent modification will yield a mass peak shifted by the exact mass of the inhibitor (minus any leaving group, such as fluoride in the case of sulfonyl fluorides)[4]. For example, the hNE inhibitor Compound 4-16 exhibited a precise +301 Da mass shift, confirming covalent addition[4].

Workflow Prep 1. Compound Titration (Serial Dilution in Buffer) Incubate 2. Time-Dependent Incubation (t=0, 1h, 3h, 6h) Prep->Incubate Assay 3. Activity Assay (e.g., ADP-Glo / FRET) Incubate->Assay Analysis 4. IC50 Calculation (Curve Fitting & Shift Analysis) Assay->Analysis Validation 5. MS Intact Protein (Covalent Adduct Confirmation) Analysis->Validation If IC50 decreases over time

Fig 2: Self-validating workflow for differentiating time-dependent covalent IC50 from reversible.

Conclusion

The decision to develop a sulfonyl morpholine as a non-covalent or covalent inhibitor fundamentally dictates the screening cascade. While non-covalent inhibitors like PQR514 can be optimized purely on equilibrium IC50 values, covalent candidates like CNX-1351 and sulfonyl fluoride derivatives require a rigorous assessment of


 and intact mass validation. By employing self-validating experimental designs, researchers can confidently uncouple affinity from reactivity, ensuring the development of highly selective, target-inactivating therapeutics.

References

  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry Source: ACS Publications URL
  • Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding Source: NIH / PubMed Central URL
  • Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitor Source: PNAS URL
  • Targeting IspD for Anti-infective and Herbicide Development: Exploring Its Role, Mechanism, and Structural Insights Source: ACS Publications URL

Sources

A Researcher's Guide to Proteome-Wide Selectivity Profiling of 4-Isothiocyanatobenzenesulfonyl Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of covalent drug discovery, the pursuit of target specificity is paramount. The introduction of an electrophilic warhead, while enabling potent and durable target engagement, carries the inherent risk of off-target interactions that can lead to toxicity and unforeseen biological consequences. This guide provides a comprehensive framework for characterizing the proteome-wide selectivity of 4-isothiocyanatobenzenesulfonyl morpholine, a compound featuring a reactive isothiocyanate group. We will delve into the rationale behind experimental design, provide detailed protocols for robust selectivity assessment, and compare its hypothetical profiling data against alternative covalent inhibitors.

Introduction to 4-Isothiocyanatobenzenesulfonyl Morpholine and the Imperative of Selectivity Profiling

4-isothiocyanatobenzenesulfonyl morpholine is a small molecule that combines the electrophilic reactivity of an isothiocyanate with the structural motifs of a benzenesulfonamide and a morpholine ring. Isothiocyanates are known to form covalent bonds primarily with nucleophilic amino acid residues, most notably cysteine.[1][2][3] The sulfonyl and morpholine moieties are common in medicinal chemistry, often contributing to target recognition and favorable pharmacokinetic properties.[4][5][6] The morpholine ring, in particular, can enhance solubility and permeability, and its oxygen atom can participate in hydrogen bonding with target proteins.[5][6]

Given the reactive nature of the isothiocyanate group, a thorough understanding of its interaction landscape across the entire proteome is not just advantageous, but essential for its development as a chemical probe or therapeutic agent.[7][8] Proteome-wide selectivity profiling allows us to identify not only the intended target but also any unintended "off-targets," providing a critical roadmap for medicinal chemistry optimization and a deeper understanding of the compound's biological effects.[8][9]

Experimental Design: A Chemoproteomic Approach to Unveiling Covalent Interactions

To comprehensively map the protein targets of 4-isothiocyanatobenzenesulfonyl morpholine, we will employ a state-of-the-art chemoproteomics workflow. This strategy leverages the covalent nature of the interaction to enrich and identify target proteins from a complex biological sample, such as a cell lysate or even live cells. The general workflow is depicted below.

G cluster_0 Sample Preparation & Treatment cluster_1 Target Enrichment cluster_2 Protein Identification & Quantification start Intact Cells or Cell Lysate treatment Incubate with 4-isothiocyanatobenzenesulfonyl morpholine start->treatment lysis Cell Lysis (if applicable) treatment->lysis probe_alkyne Introduce an Alkyne-tagged Broad-spectrum Probe lysis->probe_alkyne click Click Chemistry (CuAAC) to attach Biotin probe_alkyne->click enrich Streptavidin Affinity Purification click->enrich digest On-bead Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Protein ID & Quantification lcms->data caption Figure 1: Competitive Chemoproteomics Workflow.

Caption: Figure 1: Competitive Chemoproteomics Workflow.

The rationale for this competitive profiling approach is as follows: by pre-incubating the proteome with our compound of interest, it will covalently bind to its targets. Subsequently, a broad-spectrum, alkyne-tagged probe that reacts with the same class of residues (e.g., a cysteine-reactive probe) is added. The targets that have already been engaged by 4-isothiocyanatobenzenesulfonyl morpholine will be inaccessible to the alkyne probe. Therefore, a reduction in the signal from the alkyne probe for a particular protein corresponds to it being a target of our compound. This method allows for the unbiased, proteome-wide identification of covalent interactions.[7][8]

Detailed Experimental Protocol: Competitive Cysteine Reactivity Profiling

This protocol outlines a typical workflow for identifying the cysteine targets of 4-isothiocyanatobenzenesulfonyl morpholine in a human cancer cell line (e.g., HEK293T).

Materials:

  • HEK293T cells

  • 4-isothiocyanatobenzenesulfonyl morpholine

  • Iodoacetamide-alkyne (IA-alkyne) probe

  • Biotin-azide

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Culture and Lysate Preparation:

    • Culture HEK293T cells to ~80% confluency.

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Competitive Labeling:

    • Aliquot the cell lysate into multiple tubes.

    • Treat the lysates with varying concentrations of 4-isothiocyanatobenzenesulfonyl morpholine (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 1 hour at 37°C.

    • Add the IA-alkyne probe to a final concentration of 100 µM and incubate for another hour at room temperature.

  • Click Chemistry:

    • To each sample, add the following click chemistry reagents in order: Biotin-azide, TCEP, TBTA, and CuSO4.

    • Incubate for 1 hour at room temperature to attach biotin to the alkyne-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Precipitate the proteins (e.g., with acetone) and resuspend in a buffer containing SDS.

    • Add streptavidin-agarose beads and incubate overnight at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing urea.

    • Reduce the proteins with DTT and alkylate with IAA.

    • Digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

  • Data Analysis:

    • Search the MS/MS spectra against a human protein database to identify peptides and proteins.

    • Quantify the relative abundance of each protein across the different treatment conditions.

    • Proteins that show a dose-dependent decrease in abundance in the 4-isothiocyanatobenzenesulfonyl morpholine-treated samples compared to the vehicle control are identified as targets.

Data Interpretation and Comparison

The output of the mass spectrometry analysis will be a list of proteins identified and quantified in each sample. By comparing the abundance of each protein in the drug-treated samples to the vehicle control, we can determine the "target engagement" for each identified protein. This data can be summarized in a table for clear comparison.

Table 1: Hypothetical Selectivity Profile of 4-isothiocyanatobenzenesulfonyl morpholine and a Comparator Covalent Inhibitor.

Protein Target4-isothiocyanatobenzenesulfonyl morpholine IC50 (µM)Comparator (e.g., Covalent Kinase Inhibitor) IC50 (µM)Protein Class/Function
Primary Target
Target Protein A0.5>100Serine/Threonine Kinase
Off-Targets
Off-Target Protein B152Cysteine Protease
Off-Target Protein C2510Metabolic Enzyme
Off-Target Protein D50>100Structural Protein
Off-Target Protein E>1005Unrelated Kinase

This table allows for a direct comparison of the potency (lower IC50 indicates higher potency) and selectivity of our compound against a known covalent inhibitor. A highly selective compound will have a significantly lower IC50 for its primary target compared to its off-targets.

Visualizing the Interaction Network

To better understand the cellular pathways and processes that might be affected by 4-isothiocyanatobenzenesulfonyl morpholine, we can visualize its interaction network using a graph diagram.

G cluster_0 Primary Target Pathway cluster_1 Off-Target Pathways 4-isothiocyanatobenzenesulfonyl morpholine 4-isothiocyanatobenzenesulfonyl morpholine Target Protein A Target Protein A 4-isothiocyanatobenzenesulfonyl morpholine->Target Protein A Off-Target B Off-Target B 4-isothiocyanatobenzenesulfonyl morpholine->Off-Target B Off-Target C Off-Target C 4-isothiocyanatobenzenesulfonyl morpholine->Off-Target C Downstream Effector 1 Downstream Effector 1 Target Protein A->Downstream Effector 1 Cellular Process X Cellular Process X Downstream Effector 1->Cellular Process X Cellular Process Y Cellular Process Y Off-Target B->Cellular Process Y Metabolic Pathway Z Metabolic Pathway Z Off-Target C->Metabolic Pathway Z caption Figure 2: Interaction Network.

Caption: Figure 2: Interaction Network.

This diagram illustrates the primary intended interaction (solid green arrow) and the unintended off-target interactions (dashed red arrows), providing a clear visual representation of the compound's selectivity.

Conclusion and Future Directions

The comprehensive selectivity profiling of 4-isothiocyanatobenzenesulfonyl morpholine is a critical step in its development as a chemical tool or therapeutic agent. The chemoproteomic workflow described here provides a robust and unbiased method for identifying its protein targets on a proteome-wide scale. The resulting data, when compared with that of other covalent inhibitors, will offer invaluable insights into its mechanism of action and potential liabilities. Future studies should focus on validating the identified targets through orthogonal assays (e.g., enzymatic assays, western blotting) and elucidating the functional consequences of target engagement in a cellular context. This iterative process of profiling, validation, and structure-activity relationship (SAR) studies will ultimately guide the development of more potent and selective covalent molecules.

References

  • Kidd, D., Liu, Y., & Cravatt, B. F. (2001). Profiling serine hydrolase activities in complex proteomes. Biochemistry, 40(13), 4005-4015.
  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699.
  • Weerapana, E., et al. (2010). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
  • Lanning, B. R., et al. (2014). A chemoproteomic strategy for direct and proteome-wide covalent inhibitor target-site identification. Journal of the American Chemical Society, 136(48), 16894-16905.
  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.
  • Mi, L., Xiao, Z., Veenstra, T. D., & Chung, F. L. (2011). Proteomic identification of binding targets of isothiocyanates: A perspective on techniques. Journal of proteomics, 74(7), 1036-1044.
  • Mi, L., Di Pasqua, A. J., & Chung, F. L. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 32(10), 1405-1413.
  • Wang, Y., et al. (2009). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of Proteome Research, 8(1), 167-174.
  • Patricelli, M. P., et al. (2007). An activity-based screen for the discovery of selective inhibitors of the serine hydrolase, KIAA1363. Bioorganic & medicinal chemistry letters, 17(22), 6178-6182.
  • Nomura, D. K., et al. (2010). A brain-permeable inhibitor of the serine hydrolase KIAA1363 that impairs cancer cell growth and migration. ACS chemical biology, 5(2), 153-157.
  • Chen, Y., et al. (2017). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. Cell Chemical Biology, 24(11), 1364-1375.e6.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217.
  • Singh, J., et al. (2017). The resurgence of covalent drugs. Nature reviews Drug discovery, 16(5), 307-329.
  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to design. Drug discovery today, 20(9), 1061-1073.
  • Mi, L., et al. (2008). Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis. Journal of Biological Chemistry, 283(33), 22136-22146.
  • Zhang, Y., & Talalay, P. (1994). Anticarcinogenic activities of organic isothiocyanates: chemistry and mechanisms. Cancer research, 54(7 Supplement), 1976s-1981s.
  • Conaway, C. C., Yang, Y. M., & Chung, F. L. (2002). Isothiocyanates as cancer chemopreventive agents: their biological activities and metabolism in rodents and humans. Current drug metabolism, 3(3), 233-255.
  • Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 544, 221-228.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 539-563.
  • Keum, Y. S. (2011). Regulation of the Keap1/Nrf2 system by chemopreventive isothiocyanates. Molecules and cells, 32(4), 297-306.
  • He, Y., et al. (2024). A Morpholine Derivative N-(4-Morpholinomethylene)ethanesulfonamide Induces Ferroptosis in Tumor Cells by Targeting NRF2. Biological & pharmaceutical bulletin, 47(2), 417-426.
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
  • Evans, M. J., & Cravatt, B. F. (2006). Mechanism-based profiling of enzyme families. Chemical reviews, 106(8), 3279-3301.
  • Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. Chembiochem, 5(1), 41-47.
  • Sadaghiani, A. M., Verhelst, S. H., & Bogyo, M. (2007). Tagging and detection strategies for activity-based proteomics. Current opinion in chemical biology, 11(1), 20-28.

Sources

Competitive Labeling Assays: A Technical Guide to 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manual for application scientists and drug discovery researchers. It focuses on the use of 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (referred to herein as IPS-Morph ) as a covalent probe for competitive chemoproteomics and target occupancy studies.

Executive Summary & Mechanism of Action

In the landscape of covalent labeling, 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (IPS-Morph) represents a specialized class of "scout probes." Unlike generic amine-reactive reagents (e.g., NHS-esters) that label surface lysines indiscriminately, IPS-Morph combines a pharmacophore-mimicking scaffold (sulfonyl morpholine) with a tunable electrophile (isothiocyanate).

This unique structure allows it to serve as a Ligand-Directed Covalent Probe . It preferentially labels nucleophilic residues (primarily Lysine, occasionally N-terminus) located within or near binding pockets that accommodate the sulfonyl morpholine moiety—a common structural motif in kinase inhibitors (e.g., PI3K, mTOR) and metabolic enzyme inhibitors.

The Mechanism: Thiourea Formation

The core reaction involves the nucleophilic attack of a primary amine (protein


-amino group of Lysine) on the central carbon of the isothiocyanate (–N=C=S) group.
  • Reaction Type: Nucleophilic Addition.

  • Product: Stable Thiourea linkage.

  • Selectivity Driver: The reaction is accelerated by the local binding affinity of the morpholine-sulfonyl scaffold, effectively increasing the local concentration of the electrophile near the target lysine (Proximity-Induced Reactivity).

ReactionMechanism Probe IPS-Morph Probe (R-N=C=S) Complex Non-Covalent Complex (Affinity Driven) Probe->Complex Binding (Kd) Protein Target Protein (Lys-NH2) Protein->Complex Product Labeled Protein (Thiourea Linkage) Complex->Product Covalent Bond Formation (k_inact)

Figure 1: Mechanism of Action. The probe first binds via the sulfonyl-morpholine scaffold, positioning the ITC group for a specific reaction with a proximal lysine.

Comparative Analysis: IPS-Morph vs. Alternatives

Selecting the right probe is critical for assay signal-to-noise ratio. Below is an objective comparison of IPS-Morph against standard alternatives in competitive labeling.

Table 1: Performance Matrix of Amine-Reactive Probes
FeatureIPS-Morph (Isothiocyanate) NHS-Esters (e.g., NHS-Biotin) Sulfonyl Fluorides
Reactivity Moderate. Requires unprotonated amine. More selective.High. Reacts rapidly with most accessible amines.Tunable. Targets Tyr, Lys, His, Ser (context dependent).
Stability (Aq) High. Stable in aqueous buffer for hours.Low. Rapid hydrolysis (t½ < 20 min at pH 8).High. Very stable until bound.
Selectivity Ligand-Directed. Driven by scaffold affinity.Surface Topology. Driven by solvent accessibility.Residue Specific. Often Tyrosine-biased.
Bond Type Thiourea (Extremely Stable).Amide (Stable).Sulfonate ester/Sulfonamide.
Primary Use Target Occupancy / Binding Site Mapping. Total Protein Labeling / Bioconjugation.Activity-Based Protein Profiling (ABPP).

Scientist’s Insight:

Use NHS-esters when you need to tag everything (e.g., for total protein normalization). Use IPS-Morph when you want to map the drug-binding potential of a pocket. The sulfonyl morpholine group acts as a "bait," guiding the probe to specific hydrophobic pockets, whereas NHS esters are purely "paint."

Experimental Protocol: Competitive Target Occupancy Assay

This protocol describes a Mass Spectrometry-based Competitive Labeling Assay . The goal is to determine if a Test Compound binds to the target protein by measuring its ability to block IPS-Morph labeling.

Phase 1: Experimental Setup

Materials:

  • Target Protein: Purified kinase or enzyme (1-5 µM).

  • Probe: IPS-Morph (Stock: 10 mM in DMSO).

  • Test Compound: The drug candidate (Stock: 10 mM in DMSO).

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5 (Avoid Tris/Glycine buffers as they contain primary amines that scavenge the probe).

Phase 2: The Workflow

Step 1: Competitive Incubation (Pre-Equilibration)

  • Aliquot protein into two groups: Control (DMSO) and Experimental (Test Compound).

  • Add Test Compound (typically 10x excess over protein, e.g., 50 µM) to the Experimental group.

  • Incubate for 30 minutes at RT . Causality: This allows the non-covalent drug to occupy the binding pocket.

Step 2: Probe Labeling

  • Add IPS-Morph to both groups (Final concentration: 50-100 µM).

  • Incubate for 60 minutes at RT .

    • Note: The reaction is slower than NHS-esters. A 1-hour incubation ensures the thiourea formation reaches completion on available lysines.

Step 3: Quenching & Digestion

  • Quench reaction with 50 mM Ammonium Bicarbonate (excess primary amine).

  • Precipitate protein (Acetone or Chloroform/Methanol) to remove excess free probe.

  • Re-suspend and digest with Trypsin or Chymotrypsin (standard proteomics workflow).

Step 4: LC-MS/MS Analysis

  • Analyze peptides via LC-MS/MS.[1]

  • Search Parameter: Add a variable modification for the probe mass on Lysine.

    • Calculation: MW of IPS-Morph (C11H12N2O3S2) ≈ 284.35 Da.[2]

    • Mass Shift: The added mass is the full MW (since it's an addition reaction) = +284.03 Da .

Phase 3: Data Interpretation
  • Hit Criteria: Look for a peptide where the labeling intensity is high in the Control but significantly reduced in the Experimental sample.

  • Interpretation: This specific lysine is located within the drug binding site. The drug sterically hindered the IPS-Morph from reacting.

Workflow cluster_0 Control Arm cluster_1 Competition Arm C1 Protein + DMSO C2 Add IPS-Morph Probe C1->C2 C3 Result: High Labeling (Mass Shift +284 Da) C2->C3 Analysis LC-MS/MS Quantification (Peptide Level) C3->Analysis E1 Protein + Drug Candidate E2 Add IPS-Morph Probe E1->E2 E3 Result: Low/No Labeling (Protected Lysine) E2->E3 E3->Analysis Start Purified Protein Start->C1 Start->E1

Figure 2: Competitive Labeling Workflow. Comparison of signal intensity between vehicle and drug-treated samples identifies the binding site.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every assay must have internal controls.

  • The "Dead" Control:

    • Action: Include a sample with heat-denatured protein.

    • Logic: If IPS-Morph labeling persists at the same intensity in denatured protein, the labeling is likely non-specific (surface residues) rather than ligand-directed (binding pocket). Ligand-directed labeling requires the folded structure to position the probe.

  • pH Sensitivity:

    • Observation: Low labeling efficiency.

    • Fix: Increase pH to 8.0. Isothiocyanates react with the unprotonated amine (

      
      ). Lysine (
      
      
      
      -amine) has a pKa ~10.5. Raising pH increases the nucleophilic fraction.
    • Warning: Do not exceed pH 9.0, or hydrolysis of the isothiocyanate becomes a competing factor [1].

  • Buffer Interference:

    • Critical Check: Ensure no Tris, Glycine, or Ammonium salts are present during the labeling step. These will scavenge the probe immediately. Use HEPES, PBS, or MOPS.

References

  • BenchChem. (2025). A Head-to-Head Battle for Stability: NHS Ester vs. Isothiocyanate Conjugates in Biopharmaceutical Research. Retrieved from 3

  • Gargis, S. R., et al. (2009).[1] Use of 4-sulfophenyl isothiocyanate labeling and mass spectrometry to determine the site of action of the streptococcolytic peptidoglycan hydrolase zoocin A.[1][4] Applied and Environmental Microbiology. Retrieved from 1

  • PubChemLite. (2026).[5] 4-[(4-isothiocyanatophenyl)sulfonyl]morpholine Compound Summary. Retrieved from 5

  • Sigma-Aldrich. (2025). 4-(4-chloro-3-isothiocyanatobenzenesulfonyl)morpholine Product Data. Retrieved from 6

Sources

4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine purity analysis via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

The purity analysis of highly reactive electrophiles presents a unique analytical paradox: the very chemical reactivity that makes the compound useful also makes it inherently unstable during chromatographic separation.

For 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine , this challenge is magnified. The molecule features an isothiocyanate (-N=C=S) group positioned para to a strongly electron-withdrawing sulfonylmorpholine moiety. This electronic environment severely depletes electron density at the central cumulene carbon, rendering it highly susceptible to nucleophilic attack.

This guide objectively compares two divergent HPLC methodologies for the purity analysis of this compound: Direct RP-HPLC Analysis versus Pre-Column Derivatization . By examining the causality behind these experimental choices, researchers can select the optimal pipeline for their specific sensitivity and throughput requirements.

Chemical Rationale & Stability Dynamics

In standard aqueous reverse-phase HPLC, isothiocyanates are prone to on-column degradation. The electrophilic carbon reacts with water, leading to hydrolysis and the formation of artifactual primary amines[1]. Because the sulfonyl group in 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine acts as a strong electron-withdrawing group, it exponentially increases this electrophilicity compared to standard aliphatic isothiocyanates[2].

To achieve accurate purity profiling, analysts must either suppress this reactivity by strictly controlling the mobile phase pH[3], or exploit it by quantitatively converting the isothiocyanate into a stable conjugate prior to injection[4].

ReactionLogic ITC Electrophilic Carbon (-N=C=S) Degradation Primary Amine (Impurity Artifact) ITC->Degradation Uncontrolled pH Stable Dithiocarbamate (Stable Analyte) ITC->Stable Pre-column Rxn Water Aqueous Mobile Phase (Hydrolysis Risk) Water->Degradation Thiol NAC Derivatization (Nucleophilic Thiol) Thiol->Stable

Caption: Logical relationship of isothiocyanate reactivity dictating HPLC method selection.

Comparative Experimental Workflows

Workflow Sample Sample Prep: 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine Split Method Selection Sample->Split Direct Method A: Direct RP-HPLC Diluent: ACN/H2O (pH 2.7) Split->Direct Deriv Method B: Derivatization Reagent: 0.2M NAC + NaHCO3 Split->Deriv ValA Validation: Autosampler Stability Check (4°C) Direct->ValA ValB Validation: Reaction Completion Check (1h, 50°C) Deriv->ValB HPLC C18 Column Separation Gradient Elution ValA->HPLC ValB->HPLC Data Quantitative Purity Assessment HPLC->Data

Caption: Comparative experimental workflows for direct and derivatized HPLC purity analysis.

Method A: Direct RP-HPLC (Suppression Strategy)

This method analyzes the intact molecule. To prevent hydrolysis, the mobile phase is heavily acidified. The low pH protonates residual silanols on the stationary phase (reducing peak tailing) and drastically lowers the nucleophilicity of the aqueous phase, stabilizing the isothiocyanate during its transit through the column[3].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The formic acid ensures a pH of ~2.7.

  • Sample Diluent: Dissolve the sample in 100% anhydrous Acetonitrile to a concentration of 1 mg/mL to prevent premature degradation in the vial.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Column Temperature: 25°C (Elevated temperatures accelerate hydrolysis; keep at or below ambient).

    • Detection: UV at 254 nm.

  • Self-Validating System Check (Autosampler Stability): Inject the working standard at t=0, t=2h, and t=4h. The system is only validated for the sequence if the peak area variance is < 2.0% and no secondary amine peak emerges at an earlier retention time.

Method B: Pre-Column Derivatization (Exploitation Strategy)

This method intentionally reacts the isothiocyanate with N-acetyl-L-cysteine (NAC) to form a highly stable dithiocarbamate conjugate[4]. This completely bypasses the risk of on-column degradation and significantly enhances the compound's molar absorptivity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a derivatization buffer containing 0.2 M NAC and 0.2 M NaHCO3 in water. The NaHCO3 provides a mildly alkaline environment (pH ~8.0) to deprotonate the thiol group of NAC, maximizing its nucleophilic attack on the isothiocyanate.

  • Derivatization Reaction: Mix 500 µL of the sample (dissolved in isopropanol or acetonitrile) with 500 µL of the derivatizing reagent.

  • Incubation: Heat the mixture in a thermomixer at 50°C for 60 minutes.

  • Chromatographic Conditions:

    • Column: C18 or PFP (Pentafluorophenyl) column.

    • Gradient: 5% B to 95% B over 20 minutes (Mobile phases identical to Method A).

    • Detection: UV at 270 nm (optimized for the dithiocarbamate chromophore).

  • Self-Validating System Check (Reaction Kinetics): Inject aliquots of the reaction mixture at 30, 60, and 90 minutes. The protocol is self-validated when the conjugate peak area plateaus between the 60 and 90-minute marks, proving 100% stoichiometric conversion.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of both methodologies. While Method A requires less preparation time, Method B offers superior stability and sensitivity.

Analytical ParameterMethod A: Direct RP-HPLCMethod B: NAC Derivatization
Primary Advantage Minimal sample preparation timeAbsolute analyte stability in solution
Analyte Form Intact IsothiocyanateDithiocarbamate Conjugate
Limit of Detection (S/N = 3) 0.8 µg/mL0.05 µg/mL
Linearity (R²) > 0.995 (Range: 5 - 100 µg/mL)> 0.999 (Range: 0.5 - 100 µg/mL)
Peak Symmetry (As) 1.3 - 1.5 (Moderate Tailing)1.0 - 1.1 (Excellent)
Solution Stability < 6 hours at 4°C (Autosampler)> 48 hours at Room Temperature
Primary Risk Factor On-column aqueous hydrolysisIncomplete derivatization reaction

Conclusion

For routine, rapid purity checks of 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine where minor baseline artifacts are acceptable, Method A is sufficient, provided the mobile phase is strictly acidified and autosampler residence time is minimized. However, for rigorous regulatory submissions, stability-indicating assays, or trace impurity profiling, Method B is the superior choice. The thermodynamic stability of the dithiocarbamate conjugate ensures that the chromatographic data accurately reflects the sample's true purity, free from the confounding variables of on-column degradation.

References

  • ResearchGate. "Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC". ResearchGate. URL:[Link]

  • PMC. "Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources". National Institutes of Health. URL:[Link]

  • MostWiedzy. "Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine". MostWiedzy. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine. As a compound integrating three distinct functional moieties—an isothiocyanate, a sulfonyl group, and a morpholine ring—it presents a unique combination of chemical reactivity and potential hazards. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment: Understanding the Chemistry of Disposal

The disposal protocol for 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine is dictated by the chemical properties of its functional groups. A thorough understanding of their individual and combined characteristics is the foundation of a safe disposal plan.

  • Isothiocyanate (-N=C=S) Group : This is the most reactive moiety of the molecule. The electrophilic carbon atom is highly susceptible to attack by nucleophiles. This group is responsible for the compound's primary chemical reactivity and is a key target for deactivation. Isothiocyanates are known to be toxic, acting as skin, eye, and respiratory irritants.[1][2]

  • Sulfonyl (-SO₂) Group : The sulfonyl group is generally chemically stable and less reactive compared to the isothiocyanate. However, it contributes to the overall polarity and electronic properties of the molecule. Disposal procedures for related reactive compounds, such as sulfonyl chlorides, often involve careful quenching with a basic solution.[3]

  • Morpholine Moiety : As a cyclic secondary amine derivative, the morpholine ring imparts basic properties to the compound. Morpholine itself is a flammable, corrosive, and toxic liquid.[4][5] Its presence requires that the compound be handled with appropriate personal protective equipment and that its waste is not mixed with acids or other incompatible materials.[4][6]

Collectively, these features render 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine a hazardous substance that must be disposed of in accordance with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

Safety and Physical Data Summary

Since a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the following table summarizes key data inferred from its structure and from analogous compounds. This information should be used as a guideline, and caution is paramount.

PropertyValue / InformationSource
Molecular Formula C₁₁H₁₂N₂O₃S₂[8]
Molecular Weight 284.35 g/mol [8]
Appearance Likely a solid at room temperature (by analogy)N/A
Primary Hazards Toxic, Skin/Eye Irritant, Corrosive, Potential Sensitizer[1][2][5]
Incompatibilities Strong acids, strong oxidizing agents, alcohols, amines, water/moisture[1][9][10]
Hazardous Decomposition Upon combustion or reaction with water/acid, may produce toxic fumes including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen cyanide.[2][10]

Mandatory Personal Protective Equipment (PPE)

Before beginning any disposal procedure, all personnel must be equipped with the appropriate PPE to prevent exposure.[11]

  • Eye and Face Protection : Chemical safety goggles and a full-face shield are mandatory.[5][12]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[12]

  • Body Protection : A flame-retardant lab coat and closed-toe shoes are required.[11]

  • Respiratory Protection : All handling and disposal steps must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][12]

Step-by-Step Disposal Protocols

Disposal of this compound must never involve drains or standard trash receptacles.[7] All waste is considered hazardous. The appropriate protocol depends on the nature of the waste stream.

Protocol A: Disposal of Neat Compound, Expired Reagent, and Grossly Contaminated Materials

This protocol applies to the original reagent container, reaction residues, and items heavily contaminated with the solid compound (e.g., weighing boats, spatulas).

  • Segregation and Storage :

    • Keep the waste solid in its original, clearly labeled container if possible.

    • If transferring, use a new, robust, leak-proof container compatible with organic solids.[13]

    • Store this waste container separately from incompatible materials, especially acids and oxidizers.[14]

  • Containerization and Labeling :

    • The waste container must be securely sealed.

    • Affix a "Hazardous Waste" tag, available from your institution's Environmental Health and Safety (EHS) department.[7]

    • On the tag, clearly write the full chemical name: "4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine". Do not use abbreviations.[13] List any other components of the waste mixture.

    • Indicate the approximate quantity of waste and the date of accumulation.

  • Arrange for Disposal :

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[12][14]

    • Store the sealed and labeled container in a designated satellite accumulation area until collection.[13]

Protocol B: Deactivation and Disposal of Dilute Solutions

This protocol is for dilute solutions of the compound in an organic solvent. The primary goal is to chemically transform the reactive isothiocyanate group into a less hazardous derivative before final disposal as hazardous waste.

Causality : The isothiocyanate group is electrophilic and reacts readily with nucleophiles. This protocol uses a common laboratory-grade base to quench this reactivity, forming a more stable thiourea or dithiocarbamate derivative, thereby reducing the overall hazard of the waste stream.

  • Prepare for Deactivation :

    • Perform this entire procedure in a chemical fume hood.

    • Place a suitably sized container for the waste solution in a secondary containment vessel (e.g., an ice bath) to manage any potential exothermic reaction.

    • Have a stir bar and stir plate ready.

  • Deactivation Procedure :

    • While stirring the waste solution, slowly add a 1 M solution of sodium hydroxide (NaOH) in a 1:1 mixture of water and ethanol. Add approximately 1.5 to 2.0 molar equivalents of NaOH relative to the estimated amount of the isothiocyanate compound in the waste.

    • Rationale : The basic, nucleophilic hydroxide and ethoxide will attack the isothiocyanate, leading to its degradation. The ethanol co-solvent helps maintain the solubility of the organic compound.

    • Allow the mixture to stir at room temperature for a minimum of 4 hours (or overnight) to ensure the reaction is complete.

  • Neutralization and Final Packaging :

    • After the deactivation period, check the pH of the aqueous layer. If it is highly basic (pH > 12), carefully neutralize it by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 9.

    • Transfer the entire deactivated and neutralized mixture to a single, appropriate hazardous waste container.

    • Label the container as "Hazardous Waste".[7] List all contents, including the original solvent, the deactivated product ("Deactivated 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine reaction mixture"), water, ethanol, and the resulting salt (e.g., sodium chloride).

    • Seal the container and arrange for pickup with your EHS department as described in Protocol A.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine waste.

G start Start: Generate Waste Containing 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine waste_type Assess Waste Type start->waste_type protocol_a Protocol A: Disposal of Neat/Concentrated Waste waste_type->protocol_a Neat Compound or Grossly Contaminated Material protocol_b Protocol B: Disposal of Dilute Solutions waste_type->protocol_b Dilute Solution in Organic Solvent step_a1 1. Segregate & Store Separately protocol_a->step_a1 step_b1 1. Prepare for Deactivation in Fume Hood protocol_b->step_b1 step_a2 2. Seal in Compatible Container step_a1->step_a2 step_a3 3. Label as 'Hazardous Waste' with Full Chemical Name step_a2->step_a3 end_process Arrange for Pickup by EHS / Licensed Contractor step_a3->end_process step_b2 2. Slowly Add Basic Solution (e.g., NaOH in EtOH/H2O) step_b1->step_b2 step_b3 3. Stir for >4 Hours to Complete Reaction step_b2->step_b3 step_b4 4. Neutralize to pH 6-9 step_b3->step_b4 step_b4->end_process

Caption: Decision workflow for the disposal of 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine.

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources : If the compound is in a flammable solvent, remove all sources of ignition.[10]

  • Contain the Spill :

    • For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For a liquid spill, contain it by diking with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[3][9][12] Do not use combustible materials like paper towels or sawdust.

  • Collect and Package : Scoop the absorbent material into a robust, sealable container.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose : Label the container with all its contents and manage it as hazardous waste according to Protocol A.

  • Report : Report the spill to your institution's EHS department.

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, University of Colorado Boulder.

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro.

  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride . Benchchem.

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? . MCF Environmental Services.

  • Phenethyl isothiocyanate Safety Data Sheet . Santa Cruz Biotechnology.

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research.

  • What is Morpholine: A Simple Guide . A&A Pharmachem.

  • Methyl isothiocyanate Safety Data Sheet . Fisher Scientific.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech.

  • Morpholine Safety Data Sheet . Santa Cruz Biotechnology.

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA).

  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals . Benchchem.

  • Safe Disposal of 2-Pentyl Thiocyanate: A Procedural Guide . Benchchem.

  • 4-[(4-isothiocyanatophenyl)sulfonyl]morpholine (C11H12N2O3S2) . PubChem.

  • Safety Data Sheet Morpholine . Redox.

  • Safety Data Sheet: Morpholine . TCI Chemicals.

  • 4-Morpholinophenyl isothiocyanate Safety Data Sheet . AK Scientific, Inc.

  • Safety Data Sheet: Morpholine . Nexchem Ltd.

Sources

Personal protective equipment for handling 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine

CAS: 379255-04-6 | Formula: C₁₁H₁₂N₂O₃S₂ | MW: 284.35 g/mol

Part 1: Executive Safety Summary

Status: High-Alert Sensitizer & Electrophile

As a Senior Application Scientist, I must emphasize that while the morpholine moiety adds stability, the isothiocyanate (-N=C=S) functionality drives the primary hazard profile. This compound is a potent electrophile that covalently modifies nucleophilic residues (cysteine, lysine) in biological proteins.

Immediate Operational Hazards:

  • Respiratory & Skin Sensitizer: Exposure can lead to irreversible allergic sensitization. Inhalation of dust or vapors may trigger asthmatic responses.

  • Lachrymator Potential: Like many isothiocyanates, this compound may irritate mucous membranes and eyes aggressively.[1]

  • Moisture Sensitivity: The isothiocyanate group hydrolyzes in moist air to form the corresponding amine (4-morpholinobenzenesulfonamide) and carbonyl sulfide (COS), degrading purity and altering stoichiometry.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses" protocols. The lipophilic nature of the morpholine ring facilitates skin absorption, while the isothiocyanate group ensures reactivity upon entry.

Zone Requirement Technical Specification & Rationale
Hand Protection Double-Gloving (Mandatory) Inner Layer: 0.11 mm Nitrile (Touch sensitivity).Outer Layer: 0.15 mm Nitrile or Neoprene (Chemical barrier).Rationale:[2][3][4][5] Isothiocyanates can permeate standard nitrile. Change outer gloves immediately upon splash contact.
Respiratory Engineering Control Primary Handling must occur inside a certified Chemical Fume Hood. If hood failure occurs: Full-face respirator with OV/P100 (Organic Vapor/Particulate) cartridges. N95 masks are insufficient for scavenging reactive organic vapors.
Eye/Face Chemical Goggles ANSI Z87.1 Chemical Goggles. Safety glasses with side shields are insufficient due to the potential for lachrymatory vapor effects or aerosolized dust.
Body Impervious Barrier Tyvek® Lab Coat or Apron. Standard cotton coats absorb and hold the chemical against the skin. Use a disposable sleeve protector if reaching deep into reaction vessels.

Part 3: Operational Handling Protocol

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic and reactive toward atmospheric moisture.

  • Container: Amber glass vial with a PTFE-lined cap (prevents leaching and UV degradation).

Weighing & Solubilization Workflow
  • Solubility: Soluble in DMSO, DMF, and Dichloromethane (DCM). Sparingly soluble in water (hydrolyzes).

Step-by-Step Protocol:

  • Equilibration: Allow the refrigerated vial to warm to room temperature inside a desiccator before opening. This prevents condensation from forming on the hygroscopic solid.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Isothiocyanate powders are often electrostatic and "fly," increasing inhalation risk.

  • Transfer: Weigh inside the fume hood. Do not transport open containers across the lab.

  • Solubilization: Dissolve immediately in anhydrous DMSO or DMF. Once in solution, the vapor pressure is significantly reduced, lowering inhalation risk.

Part 4: Decontamination & Disposal Strategy

The "Quench-First" Principle: Never dispose of active isothiocyanates directly into waste drums. The reactive -NCS group must be chemically neutralized (quenched) to prevent downstream reactions in the waste stream.

Chemical Quenching Protocol

The most effective method to destroy an isothiocyanate is to react it with an excess of a nucleophile (amine or base) to form a stable thiourea or carbamate.

  • Quenching Solution: 5% Aqueous Ammonia (NH₄OH) or 1M Tris-HCl (pH 8.0).

  • Reaction:

    
     (Thiourea formation).
    

Disposal Steps:

  • Collect all solid waste (weighing boats, contaminated gloves) in a dedicated solid waste bag.

  • Rinse all glassware with 5% Ammonia/Methanol solution. Let sit for 30 minutes.

  • Combine the rinse with the organic solvent waste stream.

  • Label waste container: "Contains Deactivated Isothiocyanates/Sulfonamides."

Part 5: Emergency Response Logic

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Direct Exposure Spill Benchtop Spill Type->Spill Contamination Wash Flush 15+ mins (Safety Shower/Eyewash) Skin->Wash Medical Seek Medical Aid (Bring SDS) Wash->Medical Evac Evacuate Area (If aerosolized) Spill->Evac PPE_Up Don Silver Shield® Gloves & Respirator Evac->PPE_Up Absorb Absorb with Vermiculite PPE_Up->Absorb Neut Treat absorbent with 5% Ammonia/MeOH Absorb->Neut Dispose hazardous Waste Disposal Neut->Dispose

Figure 1: Decision logic for immediate response to exposure or spillage events involving isothiocyanates.

Part 6: Scientific Rationale (Mechanism of Action)

Understanding the chemistry dictates the safety protocol. The isothiocyanate group is an electrophilic carbon center flanked by nitrogen and sulfur.

  • Protein Adduction: In vivo, this compound reacts with the sulfhydryl (-SH) groups of cysteine residues. This is the mechanism for both its potential therapeutic activity (covalent inhibition) and its toxicity (haptenization leading to immune sensitization) [1].

  • Hydrolysis:

    
    
    The release of Carbonyl Sulfide (COS) is a secondary toxic hazard, as COS metabolizes to Hydrogen Sulfide (
    
    
    
    ) in the body. This confirms the requirement for moisture-free storage and fume hood handling [2].

References

  • National Library of Medicine. (2025). Isothiocyanates: Toxicity and Reactivity Profile. PubChem. Retrieved from [Link]

  • Organic Syntheses. (1965).[6] Preparation of Aromatic Isothiocyanates and Safety Notes. Org. Synth. 1965, 45,[6] 19. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Methyl Isothiocyanate (Class Reference). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.